D-Ribose-1,2-13C2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,3+1 |
InChI Key |
PYMYPHUHKUWMLA-TYMGBKNMSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Ribose-1,2-¹³C₂: Properties, Experimental Applications, and Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic tracing methodologies for D-Ribose-1,2-¹³C₂. This isotopically labeled sugar is a powerful tool for elucidating the intricacies of the pentose phosphate pathway (PPP) and nucleotide biosynthesis, offering valuable insights for drug development and metabolic research.
Core Chemical and Physical Properties
D-Ribose-1,2-¹³C₂ is a stable, non-radioactive isotopologue of D-Ribose, where the carbon atoms at the C1 and C2 positions are replaced with the heavy isotope ¹³C. This specific labeling pattern makes it an invaluable tracer for metabolic flux analysis.
| Property | Value | Citation(s) |
| Chemical Formula | C₃[¹³C]₂H₁₀O₅ | [1] |
| Molecular Weight | 152.12 g/mol | [1][2][3] |
| CAS Number | 209909-88-6 | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 88-92 °C (decomposes) | [1][3] |
| Chemical Purity (HPLC) | ≥99% | [1][3] |
| Isotopic Purity | 99 atom % ¹³C | [3] |
| Optical Activity | [α]20/D -20°, c = 4 in H₂O | [3] |
| Solubility | Soluble in water | |
| Storage | Store at room temperature, away from light and moisture. | [4] |
Metabolic Tracing with D-Ribose-1,2-¹³C₂: The Pentose Phosphate Pathway
D-Ribose-1,2-¹³C₂ is a crucial tool for dissecting the pentose phosphate pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and the production of NADPH. When cells are cultured with D-Ribose-1,2-¹³C₂, the labeled carbons are incorporated into various downstream metabolites, allowing for the quantification of pathway flux.
The labeled ribose can be taken up by cells and phosphorylated to ribose-5-phosphate. From there, it can enter the non-oxidative branch of the PPP. The key enzymes transketolase (TKT) and transaldolase (TALDO) then shuffle the carbon backbone, leading to the formation of glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which will carry the ¹³C label. By analyzing the isotopic enrichment in these molecules, researchers can quantify the activity of the non-oxidative PPP.
Furthermore, the labeled ribose-5-phosphate is a direct precursor for the synthesis of purine and pyrimidine nucleotides. Tracing the ¹³C labels into the ribose moiety of these nucleotides provides a direct measure of de novo nucleotide synthesis.
Metabolic fate of D-Ribose-1,2-¹³C₂ in the non-oxidative Pentose Phosphate Pathway.
Experimental Protocols
The following are generalized protocols for metabolic tracing experiments using D-Ribose-1,2-¹³C₂. These should be optimized based on the specific cell line, experimental conditions, and analytical instrumentation.
I. Cell Culture and Isotope Labeling
This protocol outlines the general procedure for labeling cultured cells with D-Ribose-1,2-¹³C₂.
Materials:
-
Mammalian cells of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Glucose-free and ribose-free medium
-
D-Ribose-1,2-¹³C₂
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 10-cm culture plates
-
Trypsin-EDTA
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well or 10-cm plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free and ribose-free medium with D-Ribose-1,2-¹³C₂ at the desired concentration (typically 5-10 mM), dFBS, and other necessary supplements.
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation. For rapid pathways like the PPP, a time course of 0, 1, 4, 8, and 24 hours is often informative.
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
General experimental workflow for metabolic tracing with D-Ribose-1,2-¹³C₂.
II. NMR-Based Metabolomics
NMR spectroscopy provides detailed information about the position of the ¹³C labels within the metabolite structures.
Materials:
-
Dried metabolite extracts
-
D₂O with a known concentration of an internal standard (e.g., DSS or TSP)
-
NMR tubes
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a precise volume of D₂O containing the internal standard.
-
NMR Data Acquisition:
-
Transfer the reconstituted sample to an NMR tube.
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra such as ¹H-¹³C HSQC, to identify and quantify the labeled metabolites. High-resolution NMR instruments (600 MHz or higher) are recommended.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the signals corresponding to the metabolites of interest based on their chemical shifts and coupling patterns.
-
Quantify the concentration of the metabolites and their isotopologues by integrating the corresponding NMR signals relative to the internal standard. The presence of ¹³C-¹³C and ¹³C-¹H couplings will be indicative of the labeled positions.
-
III. Mass Spectrometry-Based Metabolomics
Mass spectrometry offers high sensitivity and is well-suited for detecting a wide range of metabolites and their isotopologues.
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (if using GC-MS, e.g., Methoxyamine hydrochloride in pyridine and MSTFA with 1% TMCS)
-
Solvents for LC-MS (e.g., HPLC-grade water, acetonitrile, methanol with appropriate modifiers like formic acid or ammonium acetate)
-
LC-MS or GC-MS system
Procedure:
-
Sample Preparation:
-
For LC-MS: Reconstitute the dried extracts in an appropriate solvent mixture compatible with the liquid chromatography method.
-
For GC-MS: Derivatize the metabolites to make them volatile. A common two-step derivatization involves methoximation followed by silylation.
-
-
MS Data Acquisition:
-
Inject the prepared samples into the LC-MS or GC-MS system.
-
Develop a chromatographic method to separate the metabolites of interest.
-
Operate the mass spectrometer in a mode that allows for the detection of the different isotopologues of each metabolite (e.g., selected ion monitoring or full scan mode).
-
-
Data Analysis:
-
Process the raw data using software provided by the instrument manufacturer or third-party software (e.g., Xcalibur, MassHunter, TraceFinder).
-
Integrate the chromatographic peaks for each isotopologue of the target metabolites.
-
Correct the raw isotopologue distribution data for the natural abundance of ¹³C to determine the fractional enrichment of the tracer in each metabolite.
-
Use the fractional enrichment data to calculate metabolic fluxes through the relevant pathways.
-
Conclusion
D-Ribose-1,2-¹³C₂ is a powerful and versatile tool for researchers in the fields of metabolism, drug discovery, and biomedical science. Its specific labeling pattern enables the detailed investigation of the pentose phosphate pathway and nucleotide biosynthesis. The experimental protocols provided in this guide, in conjunction with the fundamental chemical properties and metabolic pathway information, offer a solid foundation for designing and executing robust metabolic tracing studies. By leveraging the capabilities of this isotopic tracer, scientists can gain deeper insights into the metabolic reprogramming that underlies various physiological and pathological states.
References
D-Ribose-1,2-¹³C₂: A Technical Guide for Researchers in Drug Development
CAS Number: 209909-88-6
This technical guide provides an in-depth overview of D-Ribose-1,2-¹³C₂, a stable isotope-labeled sugar crucial for advancements in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive resource on its properties, synthesis, and applications, with a focus on metabolic flux analysis.
Core Properties and Specifications
D-Ribose-1,2-¹³C₂ is a specialized form of D-Ribose where the carbon atoms at the first and second positions of the ribose molecule are replaced with the stable isotope carbon-13. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of ribose in biological systems without the concerns of radioactivity.
| Property | Specification |
| CAS Number | 209909-88-6[1][2] |
| Molecular Formula | C₃¹³C₂H₁₀O₅ |
| Molecular Weight | 152.12 g/mol [1] |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥99%[1] |
| Isotopic Purity | ≥99 atom % ¹³C |
| Melting Point | 88-92 °C (decomposes)[1] |
| Solubility | Soluble in water |
| Storage | Store at room temperature, protected from moisture |
Synthesis of D-Ribose-1,2-¹³C₂
The production of labeled D-Ribose, including D-Ribose-1,2-¹³C₂, is often achieved through microbial fermentation. In this bioprocess, microorganisms are cultured in a medium containing a ¹³C-labeled glucose source. Through their metabolic pathways, these microorganisms convert the labeled glucose into various other molecules, including the desired labeled D-Ribose, which can then be extracted and purified.[1]
Applications in Research and Drug Development
The primary application of D-Ribose-1,2-¹³C₂ is in Metabolic Flux Analysis (MFA) . MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate like D-Ribose-1,2-¹³C₂ into a biological system, researchers can trace the path of the carbon-13 atoms as they are incorporated into various metabolites.
Elucidating the Pentose Phosphate Pathway (PPP)
D-Ribose-1,2-¹³C₂ is particularly valuable for studying the Pentose Phosphate Pathway (PPP) . The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is critical for producing NADPH, which provides reducing power for biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis, including ribose-5-phosphate.
In the context of drug development, understanding the activity of the PPP is vital as many disease states, including cancer, are associated with altered metabolic pathways. Cancer cells, for instance, often exhibit increased PPP flux to support rapid proliferation and to counteract oxidative stress. By using D-Ribose-1,2-¹³C₂, researchers can quantify the flux through the PPP in both healthy and diseased cells, providing insights into disease mechanisms and identifying potential therapeutic targets.
The metabolism of [1,2-¹³C₂]glucose, a related tracer, through the PPP results in the formation of specific isotopomers (molecules with the same chemical formula but different isotopic composition) of downstream metabolites like lactate and ribose. The distribution of these isotopomers can be precisely measured using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allowing for the calculation of PPP activity.
Experimental Protocols
While a specific, universally adopted protocol for D-Ribose-1,2-¹³C₂ is not available, the following represents a generalized workflow for a ¹³C metabolic flux analysis experiment in cell culture, synthesized from established methodologies.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare the cell culture medium, replacing the standard glucose or ribose with D-Ribose-1,2-¹³C₂ at a known concentration.
-
Isotopic Labeling: Remove the standard medium from the cells and replace it with the ¹³C-labeled medium. The duration of labeling will depend on the specific experimental goals and the time required to reach isotopic steady state.
Metabolite Extraction
-
Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., cold saline or a specific quenching buffer).
-
Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. The choice of solvent will depend on the polarity of the metabolites of interest.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant, which contains the extracted metabolites.
Analytical Methods
The isotopic enrichment of metabolites is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), or by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS/LC-MS: These techniques separate the metabolites and then detect the mass-to-charge ratio of the molecules. The presence of ¹³C atoms results in a predictable increase in mass, allowing for the quantification of labeled and unlabeled species.
-
NMR Spectroscopy: NMR can provide detailed information about the specific positions of the ¹³C atoms within a molecule, which is invaluable for resolving complex metabolic pathways.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.
Pentose Phosphate Pathway (PPP)
Caption: The Pentose Phosphate Pathway, a key target of ¹³C-MFA studies.
References
In-Depth Technical Guide: D-Ribose-1,2-13C2 Molecular Weight
This guide provides a detailed analysis of the molecular weight of D-Ribose-1,2-13C2, a crucial isotopically labeled sugar for researchers in metabolic studies and drug development. The inclusion of two Carbon-13 isotopes significantly alters the molecular weight from its naturally occurring counterpart, a distinction vital for mass spectrometry-based analyses.
Molecular Weight Determination
The molecular weight of this compound is calculated by summing the atomic masses of its constituent isotopes. The molecular formula for D-Ribose is C5H10O5. In this labeled variant, two carbon atoms are the heavy isotope ¹³C, while the remaining three are the common ¹²C isotope. For the purpose of this high-precision calculation, the most common isotopes of hydrogen (¹H) and oxygen (¹⁶O) are assumed.
The calculation is as follows:
(2 x Atomic Mass of ¹³C) + (3 x Atomic Mass of ¹²C) + (10 x Atomic Mass of ¹H) + (5 x Atomic Mass of ¹⁶O)
= (2 x 13.003355 Da) + (3 x 12.000000 Da) + (10 x 1.007825 Da) + (5 x 15.994915 Da)
= 26.00671 Da + 36.000000 Da + 10.07825 Da + 79.974575 Da
= 152.059535 Da
Data Presentation: Atomic Composition and Mass
The following table summarizes the quantitative data used to determine the molecular weight of this compound.
| Element | Isotope | Quantity | Atomic Mass (Da) | Total Mass (Da) |
| Carbon | ¹³C | 2 | 13.003355 | 26.00671 |
| Carbon | ¹²C | 3 | 12.000000 | 36.000000 |
| Hydrogen | ¹H | 10 | 1.007825[1] | 10.07825 |
| Oxygen | ¹⁶O | 5 | 15.994915[2][3][4] | 79.974575 |
| Total | 20 | 152.059535 |
Experimental Protocols
The determination of the molecular weight of an isotopically labeled compound like this compound is primarily achieved through high-resolution mass spectrometry.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or water, to a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is calibrated according to the manufacturer's instructions using a known calibration standard.
-
Infusion: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Electrospray ionization (ESI) is typically used in positive ion mode to generate protonated molecules, [M+H]⁺.
-
Data Acquisition: The instrument is set to acquire data over a mass range that includes the expected m/z (mass-to-charge ratio) of the target ion. For this compound, this would be centered around m/z 153.06.
-
Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound. The high resolution of the instrument allows for the differentiation of this peak from other ions with similar nominal masses. The accurate mass measurement is then used to confirm the elemental composition.
Visualization of Elemental Composition
The following diagram illustrates the elemental and isotopic composition of this compound, which forms the basis for the molecular weight calculation.
Caption: Elemental composition of this compound.
References
D-Ribose-1,2-13C2 isotopic enrichment
An In-depth Technical Guide to D-Ribose-1,2-¹³C₂ Isotopic Enrichment
Introduction
D-ribose, a five-carbon monosaccharide (aldopentose), is a fundamental biological molecule.[1] It serves as the core structural component of ribonucleic acid (RNA) and is integral to energy-carrying molecules like adenosine triphosphate (ATP), all nucleotides, and coenzymes such as NADH and FADH.[1][2] Isotopic labeling, the practice of replacing an atom with its heavier, stable isotope, is a powerful technique in metabolic research. By introducing molecules containing stable isotopes like carbon-13 (¹³C), researchers can trace the metabolic fate of compounds, quantify pathway activities (fluxes), and gain a dynamic understanding of cellular metabolism that is not possible with concentration measurements alone.[3]
D-Ribose-1,2-¹³C₂ is a specific isotopologue of D-ribose where the carbon atoms at the C1 and C2 positions are replaced with ¹³C. This labeled sugar is an invaluable tracer for investigating pathways central to cellular proliferation and function, most notably the pentose phosphate pathway (PPP) and de novo nucleotide biosynthesis.[4][5] Its use, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides high-resolution insights into metabolic networks, making it a critical tool for researchers in biochemistry, drug development, and systems biology.[6]
Synthesis of D-Ribose-1,2-¹³C₂
The synthesis of specifically labeled carbohydrates like D-Ribose-1,2-¹³C₂ typically involves multi-step chemi-enzymatic methods.[7][8] These processes combine the specificity of enzymatic reactions with the versatility of organic chemistry to introduce ¹³C atoms at precise locations within the molecule. While numerous isotopomers of D-ribose can be synthesized, the general approach often starts with simpler, commercially available ¹³C-labeled precursors.[8]
A plausible synthetic route can be conceptualized starting from a labeled precursor like K¹³CN. For instance, a Kiliani-Fischer synthesis could be adapted to extend a shorter, labeled aldose, thereby building the ribose carbon skeleton with the ¹³C label in the desired position. Chemo-enzymatic strategies often provide superior yields and stereoselectivity.[7][8] For example, aldolase enzymes can be used to catalyze the condensation of smaller, labeled fragments to form the pentose sugar.[7]
Caption: Conceptual pathways for synthesizing labeled D-Ribose.
Data Presentation: Quantitative Information
Quantitative data regarding commercially available D-Ribose-1,2-¹³C₂ and typical experimental parameters are summarized below.
Table 1: Commercial Availability of D-Ribose-1,2-¹³C₂
| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | CAS Number |
|---|---|---|---|---|
| MedChemExpress | HY-W018772 | 99% atom ¹³C | >98% | 209909-88-6 |
| Eurisotop | CLM-4602 | 99% | 98% | 209909-88-6 |
| BOC Sciences | 209909-88-6 | 99% atom ¹³C | ≥99% by HPLC | 209909-88-6 |
Table 2: Typical Experimental Parameters for Metabolic Labeling
| Parameter | Value/Range | Rationale |
|---|---|---|
| Cell Line | e.g., Jurkat, CHO, E. coli | Dependent on the biological question.[6][9] |
| Tracer Concentration | 5-25 mM | Should be sufficient to compete with unlabeled sources without causing toxicity. |
| Incubation Time | 6 - 72 hours | Time to reach isotopic steady-state varies by cell type and pathway.[4] |
| Culture Medium | Glucose-free or low-glucose | To maximize the uptake and utilization of the labeled ribose. |
| Replicates | 3-6 | To ensure statistical significance of labeling data. |
Applications in Research
Metabolic Flux Analysis of the Pentose Phosphate Pathway
The primary application of D-Ribose-1,2-¹³C₂ is in tracing the carbon flow through the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH (for reductive biosynthesis and antioxidant defense) and pentose sugars for nucleotide synthesis.[5]
When cells are fed [1,2-¹³C₂]glucose, the labels are rearranged by the enzymes of the non-oxidative PPP (transketolase and transaldolase), resulting in unique labeling patterns in downstream metabolites like lactate and the ribose moiety of nucleotides.[4][6] By analyzing the mass isotopomer distribution of these metabolites, researchers can quantify the relative activities of the oxidative and non-oxidative branches of the PPP.[4] This is critical for understanding metabolic reprogramming in diseases like cancer, where PPP activity is often upregulated to support rapid proliferation.[5]
Caption: Metabolic fate of D-Ribose-1,2-¹³C₂ in central carbon metabolism.
Nucleic Acid Structure and Dynamics by NMR
In NMR spectroscopy, uniform ¹³C labeling of a molecule like ribose leads to complex spectra due to ¹³C-¹³C scalar and dipolar couplings.[10] These interactions can interfere with relaxation measurements used to study molecular dynamics. Site-specific labeling, such as at the C1' and C2' positions, creates isolated ¹³C-¹H spin systems.[10] This simplifies the spectra and allows for more accurate measurement of spin relaxation parameters (T1, T1ρ), providing detailed insights into the conformational dynamics of the ribose backbone in RNA molecules.[10]
Quantification and Metabolite Identification
Isotopically labeled compounds are considered the gold standard for internal standards in mass spectrometry-based quantification. Because they share nearly identical chemical and physical properties with their unlabeled counterparts (e.g., retention time, ionization efficiency), they can correct for variations in sample preparation and instrument response, leading to highly accurate quantification of endogenous metabolites.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells (e.g., human leukemia T-cells) at a desired density and allow them to adhere or enter logarithmic growth phase.
-
Medium Preparation: Prepare a custom cell culture medium. For optimal tracer incorporation, use a medium lacking unlabeled glucose and supplement it with D-Ribose-1,2-¹³C₂ at a final concentration of 10 mM.
-
Labeling: Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubation: Culture the cells for a predetermined period (e.g., 24-48 hours) to allow for the incorporation of the ¹³C label into various metabolic pools.[4]
-
Harvesting: Aspirate the labeling medium. Quickly wash the cells with ice-cold saline to halt metabolic activity.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells, collect the cell lysate, and centrifuge at high speed to pellet protein and cell debris.
-
Sample Storage: Collect the supernatant containing the polar metabolites and store at -80°C until analysis.
Protocol 2: Quantification of Isotopic Enrichment by GC-MS
-
Sample Preparation: Take an aliquot of the metabolite extract and dry it completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: To increase volatility for gas chromatography, derivatize the dried metabolites. A common method is methoximation followed by silylation with a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system. The gas chromatograph separates the metabolites, which are then ionized and analyzed by the mass spectrometer.
-
Data Acquisition: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the mass isotopologues of ribose and other downstream metabolites. The incorporation of two ¹³C atoms will result in a mass shift of +2 Da (M+2) compared to the unlabeled metabolite.
-
Data Analysis: Integrate the peak areas for each isotopologue (e.g., M+0, M+1, M+2) to determine the fractional enrichment and isotopologue distribution. This data is then used in metabolic models to calculate flux rates.[4][9]
Caption: General workflow for a stable isotope tracing experiment.
Conclusion
D-Ribose-1,2-¹³C₂ is a specialized and powerful tool for the modern life sciences researcher. Its application in stable isotope-resolved metabolomics (SIRM) enables the precise mapping of metabolic pathways, particularly the pentose phosphate pathway, which is intrinsically linked to cell growth, proliferation, and stress response.[11] By providing a dynamic view of cellular processes, this isotopologue helps to unravel complex metabolic networks in both healthy and diseased states, offering crucial information for the development of novel therapeutic strategies targeting cellular metabolism. The continued use of specifically labeled tracers like D-Ribose-1,2-¹³C₂ will undoubtedly deepen our understanding of the intricate metabolic underpinnings of life.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular determinants of de novo nucleotide biosynthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purity of D-Ribose-1,2-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity assessment of D-Ribose-1,2-¹³C₂, a stable isotope-labeled sugar crucial for a variety of research applications, particularly in metabolic studies and structural biology. This document details a plausible chemoenzymatic synthesis route and outlines rigorous analytical methodologies for determining the chemical and isotopic purity of the final product.
Synthesis of D-Ribose-1,2-¹³C₂
The synthesis of D-Ribose-1,2-¹³C₂ is typically achieved through a chemoenzymatic approach, which combines the precision of enzymatic reactions with the versatility of chemical synthesis. This method allows for the specific introduction of ¹³C labels at the C1 and C2 positions of the ribose molecule.
Proposed Chemoenzymatic Synthesis Pathway
A plausible and efficient route for the synthesis of D-Ribose-1,2-¹³C₂ starts from a commercially available, less complex labeled precursor, such as D-[1-¹³C]glucose. This precursor undergoes a series of enzymatic and chemical transformations to yield the desired product.
Caption: Proposed synthesis workflow for D-Ribose-1,2-¹³C₂.
Experimental Protocol: Synthesis
Materials:
-
D-[1-¹³C]Glucose (≥99 atom % ¹³C)
-
Potassium cyanide-¹³C (K¹³CN) (≥99 atom % ¹³C)
-
Pyridine
-
Acetic anhydride
-
Sodium methoxide
-
Dowex 50W-X8 resin (H⁺ form)
-
Dowex 1-X8 resin (formate form)
-
Standard laboratory glassware and equipment
Procedure:
-
Oxidative Decarboxylation of D-[1-¹³C]Glucose: D-[1-¹³C]Glucose is subjected to a controlled oxidative decarboxylation reaction. This is a standard carbohydrate chemistry reaction that shortens the carbon chain by one carbon, yielding D-Arabinose labeled at the C1 position (which was originally C2 of glucose).
-
Cyanohydrin Formation: The resulting D-[1-¹³C]Arabinose is then reacted with potassium cyanide-¹³C (K¹³CN) in a cyanohydrin reaction. This reaction adds a ¹³C-labeled cyanide group to the aldehyde carbon (C1) of arabinose, forming a mixture of two epimeric cyanohydrins.
-
Hydrolysis and Epimerization: The cyanohydrin mixture is hydrolyzed under controlled basic conditions. This step converts the nitrile group to a carboxylic acid and induces epimerization at the C2 position.
-
Lactonization and Reduction: The resulting mixture of aldonic acids is then lactonized and subsequently reduced to yield a mixture of D-Ribose-1,2-¹³C₂ and D-Arabinose-1,2-¹³C₂.
-
Purification: The desired D-Ribose-1,2-¹³C₂ is separated from the reaction mixture and byproducts using ion-exchange chromatography.
Purity Analysis
To ensure the quality and reliability of D-Ribose-1,2-¹³C₂ for research applications, a comprehensive purity analysis is essential. This involves determining both the chemical purity (presence of other sugars or impurities) and the isotopic enrichment at the specified carbon positions.
Quantitative Data Summary
The following table summarizes the typical purity specifications for commercially available D-Ribose-1,2-¹³C₂.
| Parameter | Specification | Method |
| Chemical Purity | ≥99% | HPLC |
| Isotopic Enrichment | ≥99 atom % ¹³C | NMR/MS |
| Appearance | White to off-white powder | Visual |
Data sourced from commercial suppliers.
Experimental Protocols: Purity Analysis
HPLC is a standard method for assessing the chemical purity of carbohydrates.
Caption: Workflow for HPLC-based purity analysis.
Protocol:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is typically used.
-
Mobile Phase: Degassed, deionized water is a common mobile phase for isocratic elution.
-
Flow Rate: A flow rate of 0.6 mL/min is standard.
-
Column Temperature: The column is maintained at an elevated temperature, typically around 80-85°C, to improve resolution.
-
Detector: A Refractive Index (RI) detector is most commonly used for underivatized sugars.
-
Sample Preparation: A known concentration of the D-Ribose-1,2-¹³C₂ sample is dissolved in the mobile phase.
-
Data Analysis: The purity is determined by integrating the area of the ribose peak and comparing it to the total area of all peaks in the chromatogram.
¹³C NMR spectroscopy is a powerful, non-destructive technique for confirming the positions of the ¹³C labels and assessing the overall structural integrity of the molecule.
Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Solvent: The sample is dissolved in deuterium oxide (D₂O).
-
Acquisition: A standard one-dimensional ¹³C NMR spectrum is acquired. Proton decoupling is used to simplify the spectrum.
-
Data Analysis: The chemical shifts of the carbon signals are compared to known values for ribose. The signals for C1 and C2 should show a significant enhancement in intensity compared to the signals for C3, C4, and C5, confirming the location of the ¹³C labels. The isotopic enrichment can be estimated by comparing the integrals of the enriched and unenriched carbon signals.
Mass spectrometry provides a precise determination of the isotopic enrichment by measuring the mass-to-charge ratio of the molecule.
Caption: Workflow for MS-based isotopic enrichment analysis.
Protocol:
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. For GC-MS, derivatization is necessary to make the sugar volatile.
-
Derivatization (for GC-MS): A common method is to convert the ribose into its aldononitrile acetate or trimethylsilyl (TMS) derivative.
-
Ionization: Electron Ionization (EI) or Chemical Ionization (CI) can be used in GC-MS, while Electrospray Ionization (ESI) is common for LC-MS.
-
Data Analysis: The mass spectrum will show a distribution of isotopologues. For D-Ribose-1,2-¹³C₂, the molecular ion peak (or a characteristic fragment ion) will be shifted by +2 mass units compared to the unlabeled ribose. The isotopic enrichment is calculated by comparing the peak intensities of the labeled and unlabeled species.
Conclusion
The chemoenzymatic synthesis of D-Ribose-1,2-¹³C₂ provides a reliable method for producing this valuable research tool. Rigorous analysis using a combination of HPLC, NMR, and MS is crucial to ensure the high chemical and isotopic purity required for demanding applications in metabolic research and structural biology. The protocols and data presented in this guide offer a framework for the synthesis and quality control of D-Ribose-1,2-¹³C₂.
The Role of D-Ribose-1,2-¹³C₂ in Elucidating Pentose Phosphate Pathway Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing is a cornerstone of metabolic research, providing unparalleled insights into the dynamic fluxes of biochemical pathways. Within this domain, the pentose phosphate pathway (PPP) presents a complex network vital for nucleotide synthesis, NADPH production, and cellular redox homeostasis. This technical guide delves into the application of ¹³C-labeled isotopes to unravel the intricacies of the PPP, with a specific focus on the role and application of D-Ribose-1,2-¹³C₂. While the use of [1,2-¹³C₂]glucose as a precursor to generate labeled ribose is a well-established and extensively documented method, this guide will also explore the direct administration of D-Ribose-1,2-¹³C₂ as a powerful, albeit less commonly reported, tool for metabolic flux analysis. We will cover the theoretical underpinnings, detailed experimental protocols, quantitative data analysis, and visualization of metabolic fates, providing a comprehensive resource for researchers aiming to quantify and understand the dynamic nature of the pentose phosphate pathway.
Introduction: The Pentose Phosphate Pathway and the Need for Isotopic Tracers
The pentose phosphate pathway (PPP) is a fundamental component of cellular metabolism that operates in parallel with glycolysis.[1] It consists of two distinct branches:
-
The Oxidative Branch: This irreversible phase converts glucose-6-phosphate (G6P) into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of G6P that enters. This branch is crucial for providing reducing power for anabolic reactions and for protecting the cell against oxidative stress.[1]
-
The Non-Oxidative Branch: This reversible phase allows for the interconversion of various 5-carbon sugars, including the critical nucleotide precursor ribose-5-phosphate (R5P).[2] It also connects the PPP back to glycolysis by producing the intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GA3P).
Given the complex, interconnected, and bidirectional nature of the non-oxidative PPP, simple measurement of metabolite concentrations is insufficient to determine the rate and direction of metabolic flux. Isotopic tracers, particularly those labeled with the stable isotope carbon-13 (¹³C), are indispensable tools for mapping the flow of carbon atoms through this pathway, thereby enabling the quantification of metabolic fluxes.[3]
Tracing the PPP with ¹³C-Labeled Substrates
The core principle of ¹³C metabolic flux analysis (¹³C-MFA) involves introducing a ¹³C-labeled substrate into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites.[3] The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), provides a wealth of information about the relative activities of different metabolic pathways.[4]
The Established Method: [1,2-¹³C₂]glucose Tracing
The most common and well-documented tracer for studying the PPP is [1,2-¹³C₂]glucose.[5] When cells are cultured in the presence of this substrate, the ¹³C labels on the first and second carbons of glucose are differentially processed by glycolysis and the PPP, leading to distinct labeling patterns in key downstream metabolites like ribose and lactate.
-
Glycolytic Pathway: If [1,2-¹³C₂]glucose proceeds through glycolysis, it is cleaved into two 3-carbon units. This ultimately results in the formation of lactate (or pyruvate) that is labeled on carbons 2 and 3 ([2,3-¹³C₂]lactate).
-
Oxidative PPP: When [1,2-¹³C₂]glucose enters the oxidative PPP, the carbon at position 1 (C1) is lost as CO₂. This leads to the production of ribose-5-phosphate with a single ¹³C label at position 1 ([1-¹³C]ribose-5-phosphate).
-
Non-Oxidative PPP: The non-oxidative branch involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. These reactions can lead to the formation of various ribose isotopomers, including singly labeled ([1-¹³C] and [5-¹³C]) and doubly labeled ([1,2-¹³C₂] and [4,5-¹³C₂]) species. The relative abundance of these isotopomers provides detailed information about the activities of transketolase and transaldolase.[5][6]
By analyzing the isotopomer distribution in ribose (often sourced from the hydrolysis of cellular RNA) and lactate, researchers can calculate the relative flux of glucose through the PPP versus glycolysis.[5][7]
The Role of D-Ribose-1,2-¹³C₂ as a Direct Tracer
While the analysis of ribose labeled at the 1 and 2 positions is a key outcome of [1,2-¹³C₂]glucose experiments, D-Ribose-1,2-¹³C₂ can also be used as a direct tracer. Exogenous D-ribose can be taken up by cells and phosphorylated by ribokinase to form ribose-5-phosphate, directly entering the non-oxidative branch of the PPP.
The direct administration of D-Ribose-1,2-¹³C₂ offers a more targeted approach to studying the non-oxidative PPP. By bypassing the oxidative branch, this tracer can provide more precise information on the reversibility of the transketolase and transaldolase reactions and the fate of ribose carbons in the central metabolic network.
Upon entering the cell and being phosphorylated, [1,2-¹³C₂]ribose-5-phosphate will be acted upon by the enzymes of the non-oxidative PPP. This will lead to the formation of labeled glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, and subsequently, labeled lactate and tricarboxylic acid (TCA) cycle intermediates. The specific isotopomer patterns of these downstream metabolites will reveal the flux through the non-oxidative PPP.
Quantitative Data from ¹³C Tracing Studies
The following tables summarize quantitative data from studies utilizing [1,2-¹³C₂]glucose to probe the pentose phosphate pathway. This data provides a benchmark for the types of measurements and results that can be obtained from such experiments.
Table 1: Isotopomer Distribution in Lactate from Human Hepatoma (Hep G2) Cells Incubated with [1,2-¹³C₂]glucose
| Isotopomer | Fractional Abundance (%) | Pathway Indicated | Reference |
| m1 (singly labeled) | 1.9 | Pentose Phosphate Pathway | [5][6] |
| m2 (doubly labeled) | 10.0 | Glycolysis | [5][6] |
Data represents the percentage of lactate molecules containing one or two ¹³C atoms after 24-72 hours of incubation.
Table 2: Isotopomer Distribution in RNA Ribose from Human Hepatoma (Hep G2) Cells Incubated with [1,2-¹³C₂]glucose
| Ribose Isotopomer | Description | Relative Abundance | Inferred Pathway Activity | Reference |
| [1-¹³C] | Singly labeled at C1 | Matched simulation with high TA activity | Oxidative PPP & Non-oxidative PPP | [5][6] |
| [5-¹³C] | Singly labeled at C5 | Matched simulation with high TA activity | Non-oxidative PPP | [5][6] |
| [1,2-¹³C₂] | Doubly labeled at C1, C2 | Matched simulation with low TK activity | Non-oxidative PPP | [5][6] |
| [4,5-¹³C₂] | Doubly labeled at C4, C5 | Matched simulation with low TK activity | Non-oxidative PPP | [5][6] |
The study determined that a model with low transketolase (TK) activity (0.032 relative to glucose uptake) and high transaldolase (TA) activity (0.85 relative to glucose uptake) best matched the observed ribose isotopomer distribution.[5][6]
Experimental Protocols
A successful ¹³C tracing experiment requires meticulous attention to detail from cell culture to mass spectrometry analysis. The following is a generalized protocol that can be adapted for use with either [1,2-¹³C₂]glucose or D-Ribose-1,2-¹³C₂.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the mid-exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare culture medium containing the ¹³C-labeled substrate. For [1,2-¹³C₂]glucose, replace the unlabeled glucose in the medium with the labeled form. For D-Ribose-1,2-¹³C₂, supplement the standard glucose-containing medium with the labeled ribose. The final concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium. Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from minutes for glycolytic intermediates to over 24 hours for RNA ribose.[7]
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Quench metabolic activity by adding a cold extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture.
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifuge the lysate at a high speed to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Analysis of Labeled Ribose from RNA
A robust method for analyzing ribose produced via the PPP is to measure its incorporation into the stable and abundant pool of cellular RNA.[7]
-
RNA Extraction: After quenching and cell lysis, pellet the cellular debris. The pellet containing macromolecules can be used for RNA extraction using standard protocols (e.g., TRIzol or commercial kits).
-
RNA Hydrolysis: Hydrolyze the purified RNA to its constituent ribonucleosides or ribose. Acid hydrolysis (e.g., with hydrochloric acid) is commonly used to break down RNA into ribose monomers.[7]
-
Derivatization for GC-MS Analysis: The resulting ribose must be derivatized to increase its volatility for gas chromatography. A common method is aldonitrile propionate derivatization.[7]
Mass Spectrometry Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A typical setup involves a GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A mid-polar capillary column is suitable for separating derivatized sugars.
-
Method: The derivatized sample is injected into the GC. The temperature gradient is optimized to separate the different sugar derivatives. The mass spectrometer is operated in either scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the abundance of specific mass isotopomers.
-
Data Analysis: The raw data is processed to correct for the natural abundance of ¹³C and to determine the mass isotopomer distribution for each metabolite.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatography: Anion-exchange chromatography is effective for separating phosphorylated intermediates of the PPP.[8]
-
Method: The extracted metabolites are separated by LC. The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode for targeted quantification of specific metabolites and their isotopomers.
-
Data Analysis: Similar to GC-MS, the data is corrected for natural ¹³C abundance to determine the MIDs.
Visualization of Pathways and Workflows
Pentose Phosphate Pathway Overview
Caption: Overview of the Pentose Phosphate Pathway.
Metabolic Fate of [1,2-¹³C₂]glucose
Caption: Metabolic fate of carbons from [1,2-¹³C₂]glucose.
Experimental Workflow for ¹³C-Ribose Tracing
Caption: Experimental workflow for D-Ribose-1,2-¹³C₂ tracing.
Logical Relationship of ¹³C Tracers for PPP Analysis
Caption: Logical relationship between different PPP tracers.
Conclusion
The use of ¹³C-labeled substrates is a powerful and indispensable technique for the quantitative analysis of the pentose phosphate pathway. While [1,2-¹³C₂]glucose is the most established tracer, providing comprehensive information on the interplay between glycolysis and both branches of the PPP, the direct application of D-Ribose-1,2-¹³C₂ presents a targeted approach for dissecting the complex, reversible reactions of the non-oxidative branch. The choice of tracer will depend on the specific research question, with labeled glucose offering a broader overview and labeled ribose providing a more focused lens on the downstream fate of pentose sugars. By combining meticulous experimental design, robust analytical methods such as GC-MS and LC-MS/MS, and sophisticated data analysis, researchers can continue to unravel the intricate regulation and function of the pentose phosphate pathway in health and disease, paving the way for novel therapeutic strategies in areas such as oncology and metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Labeled Ribose Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the application of 13C labeled ribose tracers in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful technique for elucidating complex cellular pathways and accelerating therapeutic innovation.
Introduction to 13C Labeled Ribose Tracers
Stable isotope tracing using 13C labeled molecules has become an indispensable tool for quantifying the dynamic nature of metabolic networks. 13C labeled ribose, and its precursors like glucose, serve as powerful probes to dissect the intricate workings of central carbon metabolism, particularly the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route responsible for generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for producing ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis. By introducing 13C labeled ribose or glucose into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can gain quantitative insights into metabolic fluxes—the rates of metabolic reactions. This approach, known as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed snapshot of cellular physiology in various states, including disease and in response to drug treatment.
Core Applications in Research and Drug Development
The insights gained from 13C labeled ribose tracer studies have significant implications for various research and development areas:
-
Oncology: Cancer cells often exhibit altered glucose metabolism, with an increased reliance on the PPP to support rapid proliferation and combat oxidative stress. 13C tracers can quantify these metabolic shifts, identifying potential therapeutic targets within the PPP.
-
Neuroscience: The brain has a high metabolic rate and is vulnerable to oxidative damage. Understanding PPP flux in neuronal cells is critical for studying neurodegenerative diseases and the effects of neuroprotective agents.
-
Infectious Diseases: Pathogens often have unique metabolic requirements. 13C-MFA can elucidate the metabolic adaptations of microbes during infection, revealing novel drug targets.
-
Drug Development: By assessing how a drug candidate alters metabolic fluxes, researchers can understand its mechanism of action, identify potential off-target effects, and discover biomarkers for drug efficacy. For instance, the effects of pharmacological interventions on hepatic glucose metabolism can be investigated using 13C-labeled substrates in combination with NMR spectroscopy.[1]
Key Signaling Pathway: The Pentose Phosphate Pathway (PPP)
The PPP consists of two main branches: the oxidative and the non-oxidative. The oxidative branch is an irreversible pathway that produces NADPH and converts glucose-6-phosphate into ribulose-5-phosphate. The non-oxidative branch consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. 13C labeled tracers allow for the detailed quantification of fluxes through both branches.
Experimental Protocols
A typical 13C-MFA experiment involves several key steps, from cell culture to data analysis. The following protocols are generalized and may require optimization for specific cell types and experimental conditions.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium containing the 13C labeled tracer. Commonly used tracers include [1,2-13C2]glucose or uniformly labeled [U-13C6]glucose. The choice of tracer depends on the specific metabolic pathways being investigated. [1,2-¹³C₂]glucose is particularly useful for resolving fluxes in the pentose phosphate pathway.[2]
-
Isotopic Labeling: Replace the standard culture medium with the pre-warmed, 13C-labeled medium. The duration of labeling is critical to ensure that the intracellular metabolites reach an isotopic steady state. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[3]
Metabolite Extraction and Sample Preparation
For GC-MS Analysis of RNA-derived Ribose:
-
Harvesting: Aspirate the labeling medium and quench metabolic activity by washing the cells with ice-cold saline. Scrape the cells in a methanol-water solution and transfer to a microcentrifuge tube.
-
Biomass Hydrolysis: Centrifuge the cell suspension to pellet the biomass. The pellet contains macromolecules like RNA. Hydrolyze the RNA to release ribose monomers using an acid hydrolysis procedure. A two-step hydrochloric acid hydrolysis is effective.
-
Derivatization: The hydrolyzed ribose must be derivatized to increase its volatility for GC-MS analysis. The aldonitrile propionate derivatization method is a reliable choice.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying derivatized metabolites. The gas chromatograph separates the compounds in the mixture, and the mass spectrometer fragments them, creating a unique mass spectrum for each compound. By analyzing the mass isotopomer distributions (MIDs) of ribose fragments, the extent and position of 13C labeling can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can also be used to determine the positional labeling of 13C in metabolites. While generally less sensitive than MS, NMR is non-destructive and can provide detailed information about the carbon skeleton of molecules.[4]
Data Presentation and Analysis
The primary data from a 13C-MFA experiment are the mass isotopomer distributions (MIDs) of key metabolites. These data are then used in computational models to estimate metabolic fluxes.
Mass Isotopomer Distribution Data
The following table presents representative, simulated mass isotopomer distribution data for ribose derived from RNA in Chinese Hamster Ovary (CHO) cells cultured with [1,2-13C2]glucose. The data illustrates the fractional abundance of molecules with a certain number of 13C atoms (m+0, m+1, etc.).
| Metabolite Fragment | m+0 | m+1 | m+2 | m+3 | m+4 | m+5 |
| Ribose (RNA) | 0.35 | 0.15 | 0.40 | 0.05 | 0.04 | 0.01 |
| Standard Deviation | 0.01 | 0.01 | 0.01 | 0.005 | 0.005 | 0.002 |
Table 1: Simulated Mass Isotopomer Distribution of RNA-derived Ribose in CHO Cells.
Metabolic Flux Data
The MIDs are then used to calculate the metabolic fluxes through the central carbon metabolism. The following table shows example flux values for the Pentose Phosphate Pathway in CHO cells, normalized to the glucose uptake rate.
| Reaction | Net Flux (relative to Glucose uptake) | Exchange Flux (relative to Glucose uptake) |
| G6P -> 6PGL (G6PDH) | 0.30 | 0.05 |
| Ru5P -> R5P (Rpi) | 0.25 | 0.10 |
| Ru5P -> Xu5P (Rpe) | 0.05 | 0.15 |
| R5P + Xu5P <-> S7P + G3P (TKT) | 0.15 | 0.20 |
| S7P + G3P <-> E4P + F6P (TAL) | 0.10 | 0.25 |
Table 2: Estimated Fluxes in the Pentose Phosphate Pathway of CHO Cells.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of a 13C Metabolic Flux Analysis experiment.
Logical Relationship of Tracers and Pathways
The choice of 13C labeled tracer is critical for probing specific metabolic pathways. The following diagram illustrates the logical relationship between different glucose tracers and the information they provide for glycolysis and the PPP.
Conclusion
13C labeled ribose tracers, and their metabolic precursors, are powerful tools for the quantitative analysis of cellular metabolism. This guide has provided a technical overview of the core principles, applications, and methodologies associated with their use. By employing these techniques, researchers and drug development professionals can gain a deeper understanding of the metabolic underpinnings of health and disease, ultimately paving the way for novel therapeutic strategies. The continued development of analytical technologies and computational modeling will further enhance the precision and scope of 13C-MFA, promising even greater insights into the complexities of cellular life.
References
- 1. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of D-Ribose-1,2-¹³C₂ in Cellular Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribose, a fundamental pentose sugar, is a cornerstone of cellular metabolism, forming the backbone of nucleic acids (RNA and DNA) and serving as a key component of essential biomolecules like adenosine triphosphate (ATP).[1] Understanding the metabolic fate of ribose is crucial for elucidating cellular energy dynamics, nucleotide synthesis, and the pathophysiology of various diseases. The use of stable isotope tracers, such as D-Ribose-1,2-¹³C₂, offers a powerful methodology to trace its journey through intricate metabolic networks.[2] This technical guide provides a comprehensive overview of the metabolic fate of D-Ribose-1,2-¹³C₂ in cells, detailing the key metabolic pathways involved, experimental protocols for tracer studies, and a framework for quantitative data analysis. While direct experimental literature on D-Ribose-1,2-¹³C₂ as a tracer is not abundant, this guide draws upon established principles of ¹³C metabolic flux analysis (MFA) and analogous studies with ¹³C-labeled glucose to provide a robust framework for its application.
Metabolic Pathways of Exogenous D-Ribose
Upon entering the cell, exogenous D-ribose is primarily phosphorylated by the enzyme ribokinase to form ribose-5-phosphate (R5P).[3] This intermediate stands at a critical metabolic crossroads, channeling the ¹³C label from D-Ribose-1,2-¹³C₂ into two major pathways: the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis.
The Pentose Phosphate Pathway (PPP)
The PPP is a major pathway for the metabolism of pentose sugars and is composed of two phases: an oxidative and a non-oxidative phase. Exogenous ribose, after conversion to R5P, primarily enters the non-oxidative branch of the PPP.[1] This series of reversible reactions allows for the interconversion of various sugar phosphates. The ¹³C atoms from D-Ribose-1,2-¹³C₂ will be distributed among key glycolytic and PPP intermediates, including fructose-6-phosphate (F6P), glyceraldehyde-3-phosphate (G3P), and sedoheptulose-7-phosphate (S7P).[4] These intermediates can then re-enter glycolysis, contributing to the pool of pyruvate and lactate, or be utilized for other biosynthetic processes.
Nucleotide Biosynthesis
Ribose-5-phosphate is a direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), a critical molecule for the de novo and salvage pathways of nucleotide biosynthesis. The ¹³C-labeled ribose moiety from D-Ribose-1,2-¹³C₂ is incorporated into the backbone of purine and pyrimidine nucleotides, which are subsequently used for the synthesis of RNA and DNA.[5] Tracing the ¹³C label into these macromolecules provides a direct measure of nucleotide synthesis rates.
Below is a Graphviz diagram illustrating the central metabolic pathways involved in the metabolism of D-Ribose-1,2-¹³C₂.
References
- 1. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Utilizing D-Ribose-1,2-¹³C₂ for Studying Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D-Ribose-1,2-¹³C₂ in the study of nucleotide synthesis. Nucleotides are the fundamental building blocks of DNA and RNA and are essential for numerous cellular processes, including cell proliferation, energy metabolism, and signal transduction. The ability to accurately measure the rate of nucleotide synthesis is crucial for understanding normal cellular function and the pathophysiology of various diseases, particularly cancer. Stable isotope tracers, such as D-Ribose-1,2-¹³C₂, offer a powerful tool for metabolic flux analysis (MFA), enabling the precise quantification of intracellular reaction rates.[1][2][3] This guide will delve into the experimental protocols, data analysis, and visualization techniques required to effectively use this tracer in research and drug development.
Introduction to ¹³C Metabolic Flux Analysis (MFA)
¹³C-MFA is a technique that utilizes substrates labeled with the stable isotope carbon-13 to trace the flow of carbon atoms through metabolic pathways.[1][4] By introducing a ¹³C-labeled substrate into a cell culture, the labeled carbons are incorporated into various downstream metabolites. The distribution of these isotopes in the metabolites, known as mass isotopomer distribution (MID), can be measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This information, combined with a metabolic network model, allows for the calculation of intracellular metabolic fluxes.[4][5]
D-Ribose-1,2-¹³C₂ is a valuable tracer for studying nucleotide synthesis because ribose is the sugar backbone of all ribonucleotides.[6] By providing cells with ribose labeled at the first and second carbon positions, researchers can directly track its incorporation into the ribose-5-phosphate pool and subsequently into newly synthesized nucleotides. This approach provides a more direct measure of the pentose phosphate pathway's (PPP) contribution to nucleotide synthesis compared to using labeled glucose, which can be metabolized through various other pathways.
Experimental Workflow for D-Ribose-1,2-¹³C₂ Labeling and Analysis
The following workflow outlines the key steps involved in using D-Ribose-1,2-¹³C₂ to study nucleotide synthesis in cultured cells.
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Stable Isotope Tracing with Ribose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stable isotope tracing with a focus on ribose metabolism. Ribose, a central building block for nucleotides and a key product of the pentose phosphate pathway (PPP), plays a critical role in cellular proliferation, redox homeostasis, and nucleotide synthesis. Understanding the dynamics of ribose metabolism is therefore crucial for research in various fields, including oncology and drug development. Stable isotope tracing, coupled with mass spectrometry, offers a powerful methodology to quantitatively analyze the flux through ribose synthesis pathways, providing deep insights into cellular metabolic phenotypes.
Core Concepts in Ribose Isotope Tracing
Stable isotope tracing utilizes non-radioactive, heavier isotopes of elements like carbon (¹³C) to track the metabolic fate of a substrate, typically glucose, as it is converted into downstream metabolites, including ribose.[1] By supplying cells or organisms with a specifically labeled nutrient, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), researchers can trace the incorporation of these labeled carbons into ribose and its derivatives.[2][3] This allows for the elucidation of pathway activity and the quantification of metabolic fluxes, which are the rates of metabolic reactions.[4][5]
The primary pathway for ribose synthesis is the pentose phosphate pathway (PPP), which diverges from glycolysis at the level of glucose-6-phosphate.[6][7][8] The PPP has two main branches:
-
The Oxidative Branch: This is an irreversible pathway that converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. Ribulose-5-phosphate is then isomerized to ribose-5-phosphate.[1]
-
The Non-oxidative Branch: This is a series of reversible reactions that interconvert 5-carbon sugars (like ribose-5-phosphate) and 3-, 4-, 6-, and 7-carbon sugar phosphates, linking the PPP back to glycolysis and gluconeogenesis.[9]
Stable isotope tracing can distinguish between these two branches and quantify their relative contributions to the total ribose pool.
Experimental Protocols
A typical stable isotope tracing experiment to investigate ribose metabolism involves several key steps, from cell culture and isotope labeling to sample preparation and mass spectrometry analysis.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and resume proliferation overnight. For a 6-well plate, a starting density of approximately 200,000 cells per well is common.
-
Media Preparation: Prepare an isotope labeling medium. This is typically a base medium (e.g., DMEM or RPMI 1640) that lacks the unlabeled nutrient to be traced (e.g., glucose-free DMEM). Supplement this medium with the stable isotope-labeled tracer, such as [U-¹³C]-glucose, at the desired concentration (e.g., 10 mM). It is also recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled nutrients.
-
Isotope Labeling: After the initial incubation, aspirate the standard medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the prepared isotope labeling medium. The duration of labeling is critical and depends on the metabolic pathway of interest. For central carbon metabolism, including the PPP, labeling times can range from a few hours to 24 hours to reach isotopic steady state.[10]
Metabolite Extraction
-
Quenching Metabolism: To accurately capture the metabolic state at the time of harvesting, it is crucial to rapidly quench all enzymatic activity. This is typically achieved by aspirating the labeling medium and immediately adding a cold extraction solvent, such as 80% methanol pre-chilled to -80°C.
-
Cell Lysis and Metabolite Collection: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex the tube thoroughly.
-
Precipitation and Clarification: Incubate the lysate at -80°C for at least 20 minutes to precipitate proteins. Centrifuge the samples at maximum speed (e.g., >14,000 rpm) at 4°C for 10 minutes to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum evaporator (e.g., a SpeedVac). The dried samples can be stored at -80°C until analysis.
Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for mass spectrometry analysis, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Instrumentation: Analyze the samples using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-MS). The LC separates the metabolites in the extract before they enter the mass spectrometer.
-
Data Acquisition: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. For stable isotope tracing, the instrument detects the different isotopologues of a metabolite, which are molecules of the same compound that differ in their isotopic composition. For example, unlabeled ribose-5-phosphate will have a specific m/z, while ribose-5-phosphate containing five ¹³C atoms (M+5) will have a higher m/z.
-
Data Analysis: The raw data from the mass spectrometer is processed to identify and quantify the different isotopologues of ribose-containing metabolites. This data is then corrected for the natural abundance of stable isotopes to determine the fractional enrichment of the tracer in the metabolite pool. This information can then be used for metabolic flux analysis.
Data Presentation
The quantitative data obtained from stable isotope tracing experiments can be presented in tables to facilitate comparison between different experimental conditions.
| Metabolite | Isotopologue | Condition A (% Enrichment) | Condition B (% Enrichment) |
| Ribose-5-Phosphate | M+5 | 45.2 ± 3.1 | 68.7 ± 4.5 |
| Adenosine | M+5 | 38.9 ± 2.8 | 55.1 ± 3.9 |
| Adenosine | M+1 | 2.1 ± 0.5 | 5.8 ± 1.2 |
Table 1: Example of fractional enrichment data for ribose-containing metabolites. "M+n" refers to the isotopologue with 'n' heavy isotopes (e.g., ¹³C) incorporated. Data is presented as mean ± standard deviation.
| Metabolic Flux | Condition A (Relative Flux) | Condition B (Relative Flux) |
| Glycolysis | 100 | 85 |
| Oxidative PPP | 15.3 ± 1.2 | 25.8 ± 2.1 |
| Non-oxidative PPP | 5.2 ± 0.7 | 8.9 ± 1.0 |
Table 2: Example of relative metabolic flux data through the pentose phosphate pathway. Fluxes are often normalized to the glycolytic flux.
Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.
Applications in Drug Development
Stable isotope tracing of ribose metabolism is a valuable tool in drug development for several reasons:
-
Target Validation: By measuring changes in metabolic fluxes, researchers can validate whether a drug candidate is hitting its intended metabolic target. For example, an inhibitor of a PPP enzyme should lead to a measurable decrease in ¹³C-labeling of ribose-5-phosphate from a ¹³C-glucose tracer.
-
Mechanism of Action Studies: This technique can elucidate the metabolic mechanism of action of a drug. A compound might not directly target a PPP enzyme but could indirectly affect ribose synthesis by altering the availability of glucose-6-phosphate or by changing the cellular redox state (NADP+/NADPH ratio), which allosterically regulates the PPP.
-
Identifying Metabolic Vulnerabilities: Cancer cells often exhibit altered metabolism, including an increased reliance on the PPP for nucleotide synthesis to support rapid proliferation. Stable isotope tracing can identify these metabolic dependencies, which can then be exploited for therapeutic intervention.[11]
-
Pharmacodynamic Biomarker Development: The degree of labeling in ribose or downstream nucleotides can serve as a pharmacodynamic biomarker to assess drug efficacy in preclinical and clinical studies.[12]
Conclusion
Stable isotope tracing with ribose provides a dynamic and quantitative view of a critical hub of cellular metabolism. The detailed experimental protocols and data analysis workflows described in this guide offer a framework for researchers to implement these powerful techniques. By carefully designing and executing these experiments, scientists can gain unprecedented insights into the regulation of ribose synthesis and its role in health and disease, ultimately accelerating the development of novel therapeutics.
References
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribose | Description, Forms, Function, & Uses | Britannica [britannica.com]
- 7. Ribose - Wikipedia [en.wikipedia.org]
- 8. alevelbiology.co.uk [alevelbiology.co.uk]
- 9. portlandpress.com [portlandpress.com]
- 10. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Safety and Handling of D-Ribose-1,2-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for D-Ribose-1,2-13C2, a stable isotope-labeled form of D-Ribose. The information presented is essential for ensuring safe laboratory practices and maintaining the integrity of experimental outcomes. The safety and handling information is primarily based on the data for unlabeled D-Ribose, as specific toxicological studies on the 13C-labeled variant are not extensively available. The isotopic labeling is not expected to alter the chemical hazards of the molecule.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] It is a five-carbon monosaccharide and a fundamental component of ribonucleic acid (RNA) and adenosine triphosphate (ATP).[3][4] The replacement of two carbon atoms with the stable isotope 13C allows it to be used as a tracer in metabolic research and drug development.[5]
| Property | Value | Source |
| Molecular Formula | 13C2C3H10O5 | [1][] |
| Molecular Weight | 152.12 g/mol | [1][][7] |
| Melting Point | 88-92 °C (decomposes) | [1][2][][8][9] |
| Appearance | White to light yellow crystalline powder | [1][2][8][9] |
| Solubility | Soluble in water. Insoluble in ether. | [4] |
| Isotopic Purity | ≥99 atom % 13C | [1][] |
| Chemical Purity | ≥99% (HPLC) | [1][] |
Safety and Hazard Information
Based on the safety data sheets for D-Ribose, the 1,2-13C2 labeled version is not classified as a hazardous substance.[8] However, standard laboratory precautions should always be observed.
| Hazard Category | Information |
| GHS Classification | Not a hazardous substance or mixture. |
| Potential Health Effects | May cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[10] Ingestion of large amounts may cause gastrointestinal discomfort.[4][10] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2] |
Handling and Storage
Proper handling and storage are crucial to maintain the quality of this compound and to ensure the safety of laboratory personnel.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, lab coat, and gloves.[2][10] |
| Engineering Controls | Use in a well-ventilated area. If dust is generated, use a fume hood.[9][10] |
| Handling | Avoid contact with skin and eyes.[8][9] Do not breathe dust.[8][9] Wash hands thoroughly after handling.[10] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[8][9] Recommended storage at 2-8°C.[4] |
| Incompatible Materials | Strong oxidizing agents.[8][9] |
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following provides a general methodology for handling this compound in a laboratory setting.
General Weighing and Solution Preparation Protocol
-
Preparation : Ensure the weighing area is clean and free of drafts. Use an analytical balance for accurate measurements.
-
Personal Protective Equipment : Don appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Weighing :
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula.
-
Avoid generating dust. If dust is unavoidable, perform this step in a fume hood.
-
Record the exact weight of the compound.
-
-
Dissolution :
-
Transfer the weighed powder to a suitable volumetric flask or beaker.
-
Add the desired solvent (e.g., ultrapure water) to the vessel.
-
Gently swirl or stir the mixture until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
If preparing a stock solution, ensure the final volume is accurate.
-
-
Storage of Solution : Store the prepared solution in a tightly sealed container at the appropriate temperature (typically 2-8°C or as required by the specific experimental protocol). Protect from light if the compound is light-sensitive.
-
Cleaning : Clean all equipment used in the process thoroughly. Dispose of any waste according to institutional guidelines.
First Aid and Emergency Procedures
In the event of exposure or accident, follow these first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8][10] |
| Skin Contact | Wash off with soap and plenty of water.[8][10] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[10] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] Wear self-contained breathing apparatus for firefighting if necessary.[10] |
| Accidental Release | Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid dust formation.[8] |
Logical Workflow for Handling and Risk Assessment
The following diagram illustrates a typical workflow for the risk assessment and handling of a stable isotope-labeled compound like this compound.
Caption: Workflow for Risk Assessment and Handling.
References
- 1. D-核糖-1,2-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. Ribose - Wikipedia [en.wikipedia.org]
- 4. D-Ribose | 50-69-1 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. D-[1,3-13C2]Ribose | C5H10O5 | CID 90472745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
- 10. isotope.com [isotope.com]
Methodological & Application
Application Notes and Protocols for 13C-Metabolic Flux Analysis (13C-MFA) with D-Ribose-1,2-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By using isotopically labeled substrates, 13C-MFA can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism.[1] While 13C-labeled glucose is the most common tracer, the use of other labeled substrates can provide unique insights into specific pathways.
This document provides detailed application notes and protocols for the experimental design of 13C-MFA studies using D-Ribose-1,2-13C2 as a tracer. Exogenous D-ribose is taken up by cells and primarily phosphorylated to ribose-5-phosphate, which then enters the central carbon metabolism through the pentose phosphate pathway (PPP) and is a key precursor for nucleotide synthesis.[2][3] Using this compound allows for a focused investigation of the non-oxidative PPP, nucleotide biosynthesis, and the interplay between pentose and hexose phosphate pools.
These notes are intended for researchers in academia and industry who are looking to apply 13C-MFA to study cellular metabolism, particularly in the context of drug development, cancer research, and metabolic engineering.
Experimental Design and Workflow
A typical 13C-MFA experiment involves several stages, from cell culture and isotope labeling to data analysis and flux estimation.[4] The overall workflow for a 13C-MFA experiment using this compound is depicted below.
Caption: Experimental workflow for 13C-MFA with this compound.
Detailed Experimental Protocols
Cell Culture and Isotopic Labeling
3.1.1. Cell Line Selection
The choice of cell line will depend on the research question. Most mammalian cell lines are capable of utilizing exogenous ribose. It is recommended to use a cell line with a well-characterized metabolism, such as HEK293T, HeLa, or A549 cells, for initial experiments.
3.1.2. Media Preparation
For labeling experiments, it is crucial to use a defined medium to control for all carbon sources. A common choice is Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, formulated without glucose and other sugars.[5]
-
Basal Medium: Prepare the desired volume of glucose-free DMEM or RPMI-1640.
-
Supplementation: Supplement the basal medium with essential components such as 10% dialyzed fetal bovine serum (dFBS), L-glutamine (typically 2-4 mM), and penicillin-streptomycin. dFBS is used to minimize the introduction of unlabeled sugars and other small molecules.[5]
-
This compound Addition: Add this compound to the medium at a final concentration typically ranging from 5 to 25 mM. The optimal concentration should be determined empirically for the specific cell line, considering both cell viability and sufficient label incorporation. It has been shown that high concentrations of D-ribose can impact cell viability.[6] A common starting point is 10 mM.
3.1.3. Isotopic Labeling Procedure
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that allows them to reach approximately 80% confluency at the time of harvest.
-
Pre-culture: Culture the cells in standard, unlabeled medium for 24 hours to allow for attachment and recovery.
-
Labeling Initiation: At the start of the labeling experiment, aspirate the unlabeled medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium containing this compound.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest. For central carbon metabolism, this is typically between 6 and 24 hours.[7] A time-course experiment (e.g., harvesting at 4, 8, 12, and 24 hours) is recommended to determine the time to reach isotopic steady state for your specific system.
Metabolite Extraction
3.2.1. Quenching
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
3.2.2. Extraction
-
Add 1 mL of ice-cold 80% methanol (v/v in water) to each well.
-
Scrape the cells from the plate in the methanol solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Analytical Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing the mass isotopomer distributions of central carbon metabolites. This requires a derivatization step to make the metabolites volatile.
Derivatization
A two-step derivatization process involving oximation followed by silylation is commonly used for sugars and organic acids.[8]
-
Oximation:
-
Resuspend the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 30°C for 90 minutes with shaking.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 37°C for 30 minutes with shaking.
-
Transfer the derivatized sample to a GC-MS vial with a micro-insert.
-
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 250°C.
-
Ramp 3: 15°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-600) for metabolite identification and Selected Ion Monitoring (SIM) for accurate quantification of mass isotopomer distributions.
Data Presentation and Analysis
Mass Isotopomer Distributions (Illustrative Data)
The following table presents illustrative mass isotopomer distributions (MIDs) for key metabolites that would be expected from a 13C-MFA experiment using this compound. The data is corrected for natural 13C abundance.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribose-5-Phosphate | 0.10 | 0.05 | 0.85 | 0.00 | 0.00 | 0.00 |
| Fructose-6-Phosphate | 0.25 | 0.15 | 0.40 | 0.15 | 0.05 | 0.00 |
| Glucose-6-Phosphate | 0.30 | 0.20 | 0.35 | 0.10 | 0.05 | 0.00 |
| Glyceraldehyde-3-Phosphate | 0.40 | 0.30 | 0.30 | 0.00 | - | - |
| 3-Phosphoglycerate | 0.45 | 0.35 | 0.20 | 0.00 | - | - |
| Lactate | 0.50 | 0.30 | 0.20 | 0.00 | - | - |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Metabolic Flux Map (Illustrative Data)
The following table summarizes illustrative flux values for key pathways, normalized to the ribose uptake rate.
| Reaction/Pathway | Relative Flux (mol/mol Ribose Uptake) |
| Ribose Uptake | 100 |
| Ribokinase | 100 |
| Transketolase (R5P + X5P <-> S7P + G3P) | 60 |
| Transaldolase (S7P + G3P <-> F6P + E4P) | 50 |
| Glycolysis (F6P -> Lactate) | 40 |
| Gluconeogenesis (F6P -> G6P) | 10 |
| Nucleotide Synthesis (from R5P) | 20 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Data Analysis and Flux Calculation
-
MID Correction: The raw mass spectrometry data must be corrected for the natural abundance of 13C and other isotopes. Software such as INCA can perform this correction automatically.[9]
-
Flux Estimation: The corrected MIDs, along with measured uptake and secretion rates, are used as inputs for flux estimation software. INCA (Isotopomer Network Compartmental Analysis) is a powerful MATLAB-based tool for both steady-state and non-stationary 13C-MFA.[9][10]
-
Metabolic Model: A metabolic model of the relevant pathways (PPP, glycolysis, nucleotide synthesis) with atom transitions for each reaction is required.
-
Flux Calculation: The software uses an optimization algorithm to find the set of fluxes that best fits the experimental data by minimizing the sum of squared residuals between the measured and simulated MIDs.[11]
Visualization of Metabolic Pathways
Pentose Phosphate Pathway and Nucleotide Synthesis
The following diagram illustrates the flow of the 1,2-13C2 label from D-ribose through the non-oxidative pentose phosphate pathway and into nucleotide synthesis. The labeled carbons are indicated by red dots.
Caption: Carbon transitions of this compound in the PPP.
Conclusion
The use of this compound as a tracer in 13C-MFA provides a targeted approach to investigate the fluxes through the non-oxidative pentose phosphate pathway and nucleotide biosynthesis. This can be particularly valuable for understanding the metabolic reprogramming in cancer cells, which often exhibit an increased demand for nucleotides, and for evaluating the mechanism of action of drugs that target these pathways. The protocols and guidelines presented here provide a framework for designing and executing such experiments, from cell culture to data analysis. While the provided quantitative data is illustrative, it serves as a guide for the expected outcomes of these powerful metabolic investigations.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for D-Ribose-1,2-¹³C₂ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing D-Ribose-1,2-¹³C₂ in cell culture for the purpose of metabolic flux analysis (MFA). This stable isotope tracer allows for the precise tracking of ribose incorporation into various metabolic pathways, offering critical insights into cellular bioenergetics and nucleotide metabolism. The primary application is the elucidation of the Pentose Phosphate Pathway (PPP) and its interplay with glycolysis.
Introduction
D-Ribose-1,2-¹³C₂ is a stable isotope-labeled form of ribose where the first and second carbon atoms are replaced with the heavy isotope ¹³C.[1] This non-radioactive tracer is a powerful tool for metabolic research, enabling the quantitative analysis of carbon flow through central metabolic pathways.[2][3] When introduced to cells in culture, D-Ribose-1,2-¹³C₂ is taken up and metabolized, leading to the incorporation of the ¹³C label into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry (MS), researchers can calculate the relative and absolute fluxes through specific biochemical reactions.[2][3]
The principal advantage of using D-Ribose-1,2-¹³C₂ is its ability to directly probe the activity of the Pentose Phosphate Pathway (PPP), a crucial pathway for generating NADPH and the precursors for nucleotide biosynthesis.[4][5] This protocol is particularly valuable for studying metabolic reprogramming in various disease states, such as cancer, and for assessing the metabolic effects of drug candidates.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a cell.[2]
-
Pentose Phosphate Pathway (PPP) Elucidation: Determining the relative contributions of the oxidative and non-oxidative branches of the PPP.[4]
-
Nucleotide Biosynthesis Studies: Tracing the flow of ribose into the building blocks of DNA and RNA.
-
Drug Development: Assessing the impact of therapeutic compounds on cellular metabolism.
-
Disease Research: Investigating metabolic alterations in cancer, metabolic syndrome, and other diseases.[5]
Experimental Protocols
This section details the key experimental procedures for a typical metabolic flux analysis experiment using D-Ribose-1,2-¹³C₂ in mammalian cell culture.
I. Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question) in 6-well plates at a density that will achieve approximately 80-90% confluency at the time of harvest. Culture in standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Media Preparation: Prepare the labeling medium by supplementing base medium (lacking glucose and ribose) with a known concentration of D-Ribose-1,2-¹³C₂ and other necessary nutrients. The final concentration of the tracer can vary, but a common starting point is the physiological concentration of glucose (e.g., 5-25 mM).
-
Isotopic Labeling: Once cells reach the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Subsequently, add the pre-warmed D-Ribose-1,2-¹³C₂ labeling medium to each well.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. The labeling duration is critical and depends on the pathway of interest. For central carbon metabolism, isotopic steady-state is typically reached within several hours. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time for the specific cell line and pathway under investigation.
II. Metabolite Extraction
-
Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium. Immediately add ice-cold quenching solution (e.g., 80% methanol) to each well. This step should be performed as quickly as possible to prevent metabolic changes.
-
Cell Lysis and Collection: Place the plates on dry ice for 10-15 minutes to ensure complete inactivation of enzymes. Scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the cell lysate vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new pre-chilled tube. This sample is now ready for analysis by mass spectrometry.
III. Mass Spectrometry Analysis
-
Instrumentation: Analyze the metabolite extracts using a high-resolution mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).[6] High-resolution instruments are crucial for distinguishing between different mass isotopologues.
-
Chromatographic Separation: Separate the metabolites using an appropriate chromatographic method (e.g., hydrophilic interaction liquid chromatography (HILIC) for polar metabolites).
-
Data Acquisition: Operate the mass spectrometer in a mode that allows for the detection and quantification of different mass isotopologues for each metabolite of interest (e.g., selected ion monitoring (SIM) or full scan mode).
IV. Data Analysis
-
Mass Isotopomer Distribution (MID) Determination: Correct the raw mass spectrometry data for the natural abundance of ¹³C to determine the fractional labeling of each metabolite.
-
Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.[7] This computational analysis will yield the intracellular metabolic fluxes.
Data Presentation
The quantitative data obtained from a D-Ribose-1,2-¹³C₂ labeling experiment is typically presented in tables that summarize the mass isotopomer distributions (MIDs) of key metabolites and the calculated metabolic fluxes.
Table 1: Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with D-Ribose-1,2-¹³C₂
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Ribose-5-Phosphate | 5.0 | 10.0 | 80.0 | 5.0 | 0.0 | 0.0 |
| Fructose-6-Phosphate | 40.0 | 25.0 | 20.0 | 10.0 | 5.0 | 0.0 |
| Glyceraldehyde-3-Phosphate | 60.0 | 20.0 | 15.0 | 5.0 | 0.0 | 0.0 |
| Lactate | 70.0 | 15.0 | 10.0 | 5.0 | 0.0 | 0.0 |
| ATP (Ribose moiety) | 10.0 | 15.0 | 70.0 | 5.0 | 0.0 | 0.0 |
Note: These are example values and will vary depending on the cell line, experimental conditions, and labeling time. The high enrichment in the M+2 isotopologue of Ribose-5-Phosphate and the ATP ribose moiety is expected with a D-Ribose-1,2-¹³C₂ tracer.
Table 2: Calculated Metabolic Fluxes (normalized to Ribose uptake rate)
| Metabolic Pathway | Relative Flux (%) |
| Oxidative PPP | 35.0 ± 3.5 |
| Non-oxidative PPP | 65.0 ± 5.2 |
| Glycolysis (from Ribose) | 15.0 ± 2.1 |
| Nucleotide Synthesis (from Ribose) | 45.0 ± 4.8 |
Note: These are example values and represent the percentage of consumed D-Ribose-1,2-¹³C₂ that enters each respective pathway.
Visualizations
Signaling Pathway Diagram
Caption: Metabolic fate of D-Ribose-1,2-¹³C₂ in central carbon metabolism.
Experimental Workflow Diagram
Caption: Workflow for ¹³C Metabolic Flux Analysis using D-Ribose-1,2-¹³C₂.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13cflux.net [13cflux.net]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. microbenotes.com [microbenotes.com]
- 5. jackwestin.com [jackwestin.com]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantifying Pentose Phosphate Pathway Flux with D-Ribose-1,2-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates parallel to glycolysis.[1] It plays a central role in cellular biosynthesis and redox balance by producing NADPH and the precursors for nucleotide synthesis, such as ribose-5-phosphate.[1][2] The PPP consists of two interconnected branches: the oxidative phase, which irreversibly generates NADPH, and the non-oxidative phase, which allows for the reversible interconversion of five-carbon sugars with intermediates of glycolysis.[3][4] Given its importance in cell proliferation, survival, and senescence, the PPP is a key area of investigation in cancer research and other metabolic diseases.[5]
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively understand the activity of metabolic pathways. While tracers like [1,2-13C2]glucose are well-established for probing the oxidative PPP, this application note explores a novel approach using D-Ribose-1,2-13C2 to directly investigate the dynamics of the non-oxidative PPP and its interface with glycolysis. By introducing a labeled five-carbon sugar, researchers can gain unique insights into the reversible reactions of the non-oxidative PPP and the fate of ribose in cellular metabolism.
Principle of the Method
This compound, when introduced into cells, is expected to be phosphorylated to Ribose-5-phosphate-1,2-13C2. This labeled intermediate can then enter the non-oxidative arm of the PPP. The subsequent transformations catalyzed by transketolase and transaldolase will distribute the 13C labels to other sugar phosphates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter the glycolytic pathway. By tracking the distribution of these 13C labels in downstream metabolites like lactate and glutamate using mass spectrometry, the flux through the non-oxidative PPP can be quantified.
Experimental Protocols
Cell Culture and Labeling
This protocol is a general guideline and should be adapted for specific cell lines and experimental conditions.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (sterile solution)
-
6-well cell culture plates
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
On the day of the experiment, remove the standard culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh culture medium containing a known concentration of this compound (e.g., 10 mM). The medium should ideally contain a physiological concentration of unlabeled glucose.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label and to ensure isotopic steady state is reached.
-
At each time point, proceed immediately to metabolite extraction.
-
Metabolite Extraction
-
Materials:
-
Cold methanol (80% in water, -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
-
-
Procedure:
-
Aspirate the labeling medium from the wells.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes briefly.
-
Incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
-
Mass Spectrometry Analysis
The dried metabolite extracts can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a general workflow for LC-MS.
-
Materials:
-
LC-MS grade water and organic solvents
-
Appropriate LC column for polar metabolite separation (e.g., HILIC)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
-
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).
-
Inject the samples onto the LC-MS system.
-
Separate the metabolites using a gradient elution method.
-
Acquire data in full scan mode to detect all charged species.
-
Use a targeted approach (Selected Ion Monitoring or Parallel Reaction Monitoring) to quantify the mass isotopologues of key metabolites (e.g., lactate, glutamate, ribose-5-phosphate).
-
Correct the raw data for the natural abundance of 13C.
-
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from an experiment using this compound to quantify PPP flux.
Table 1: Mass Isotopologue Distribution of Key Metabolites After Labeling with this compound
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Ribose-5-Phosphate | 5 | 10 | 85 | 0 | 0 | 0 |
| Fructose-6-Phosphate | 70 | 15 | 15 | 0 | 0 | 0 |
| Glyceraldehyde-3-Phosphate | 80 | 10 | 10 | 0 | 0 | 0 |
| Lactate | 85 | 5 | 10 | 0 | 0 | 0 |
| Glutamate | 90 | 5 | 5 | 0 | 0 | 0 |
Table 2: Calculated Relative Fluxes Through the Non-Oxidative PPP
| Condition | Relative Flux (Ribose-5-Phosphate to Glycolysis) | Standard Deviation |
| Control | 1.0 | 0.15 |
| Drug Treatment A | 1.8 | 0.21 |
| Drug Treatment B | 0.6 | 0.11 |
Visualizations
References
- 1. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Khan Academy [khanacademy.org]
- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis in Neurons using D-Ribose-1,2-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. While glucose is the brain's primary energy source, other sugars, including D-ribose, play critical roles, particularly in nucleotide synthesis and antioxidant defense through the pentose phosphate pathway (PPP).[1][2][3] The use of D-Ribose-1,2-¹³C₂ as a tracer offers a unique window into these specific pathways in neurons.
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis in neuronal cultures using D-Ribose-1,2-¹³C₂. This technique is particularly valuable for studying neuronal antioxidant capacity, nucleotide metabolism, and the metabolic adaptations that occur in neurodegenerative diseases and during drug treatment. Neurons have a high demand for NADPH, produced by the PPP, to counteract oxidative stress, and rely heavily on salvage pathways for nucleotide synthesis, making ribose metabolism a key area of investigation.[4][5][6][7][8][9]
Key Applications
-
Quantifying Pentose Phosphate Pathway (PPP) Flux: Directly measure the activity of the non-oxidative branch of the PPP and its contribution to neuronal metabolism.
-
Investigating Nucleotide Synthesis: Trace the incorporation of ribose into the backbone of purine and pyrimidine nucleotides via salvage pathways, which are highly active in post-mitotic neurons.[5][6]
-
Assessing Antioxidant Capacity: The PPP is the primary source of NADPH, which is essential for regenerating the antioxidant glutathione. MFA with labeled ribose can elucidate how neurons manage oxidative stress.[1]
-
Drug Discovery and Development: Evaluate the on-target and off-target metabolic effects of novel therapeutics on neuronal energy metabolism and biosynthetic pathways.
-
Neurodegenerative Disease Research: Investigate alterations in ribose metabolism and the PPP, which have been implicated in various neurodegenerative disorders.[10][11][12][13][14]
Metabolic Fate of D-Ribose in Neurons
Exogenously supplied D-ribose is transported into neurons and phosphorylated by ribokinase to form ribose-5-phosphate (R5P). This strategic entry point bypasses the oxidative phase of the PPP, directly feeding into the non-oxidative branch and nucleotide synthesis pathways. The ¹³C labels from D-Ribose-1,2-¹³C₂ will be incorporated into various downstream metabolites, allowing for the quantification of their respective pathway fluxes.
Caption: Metabolic fate of D-Ribose-1,2-¹³C₂ in neurons.
Experimental Workflow
The overall experimental workflow for metabolic flux analysis using D-Ribose-1,2-¹³C₂ involves several key stages, from cell culture to data analysis.
Caption: Experimental workflow for neuronal MFA.
Detailed Experimental Protocols
The following protocols are adapted from established methods for metabolic flux analysis in neurons using labeled glucose and are tailored for the use of D-Ribose-1,2-¹³C₂.
Protocol 1: Neuronal Cell Culture and Isotopic Labeling
-
Cell Culture: Plate primary neurons (e.g., cortical or hippocampal neurons) or iPSC-derived neurons on appropriate culture plates (e.g., 6-well or 12-well plates) at a suitable density. Culture the neurons until they reach the desired maturity and form established synaptic connections.
-
Media Preparation: Prepare a custom labeling medium. This is typically a base medium (e.g., DMEM without glucose and ribose) supplemented with dialyzed fetal bovine serum (if required), and other necessary components. The concentration of D-ribose should be empirically determined, but a starting point of 2-5 mM is recommended.
-
Labeling Experiment:
-
Aspirate the standard culture medium from the neuronal cultures.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing D-Ribose-1,2-¹³C₂ to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation and achieve isotopic steady-state.
-
Protocol 2: Metabolite Extraction
-
Metabolic Quenching: To halt all enzymatic activity and preserve the metabolic state of the neurons, rapidly aspirate the labeling medium. Immediately add ice-cold 80% methanol (-80°C) to the culture plate.
-
Cell Lysis and Metabolite Solubilization: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly to ensure complete cell lysis.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10 minutes. The supernatant contains the polar metabolites.
-
Sample Preparation for Analysis: Carefully collect the supernatant and dry it under a vacuum (e.g., using a speed vacuum concentrator). The dried metabolite extract can be stored at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis and Data Processing
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile).
-
LC-MS/MS Analysis: Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the labeled metabolites. Use a column and gradient optimized for polar metabolites.
-
Data Acquisition: Acquire data in full scan mode to determine the isotopologue distribution of key metabolites (e.g., ribose-5-phosphate, ATP, lactate).
-
Data Processing: Use specialized software to integrate the peak areas for each isotopologue of a given metabolite. Correct for the natural abundance of ¹³C.
Data Presentation
Quantitative data from MFA experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The tables below provide a template for presenting such data. Note that the example values are derived from studies using labeled glucose and will differ when using a D-ribose tracer.[1][4]
Table 1: Relative Abundance of Lactate Isotopologues
| Isotopologue | Control Neurons (%) | Treated Neurons (%) |
| M+0 | 50 ± 5 | 40 ± 4 |
| M+1 | 10 ± 2 | 15 ± 3 |
| M+2 | 40 ± 4 | 45 ± 5 |
M+0, M+1, and M+2 represent the unlabeled, singly labeled, and doubly labeled isotopologues of lactate, respectively. Data are presented as mean ± SEM.
Table 2: Calculated Metabolic Fluxes (nmol/mg protein/hr)
| Metabolic Pathway | Control Neurons | Treated Neurons |
| Glycolysis | 100 ± 10 | 120 ± 12 |
| Oxidative PPP | 20 ± 3 | 15 ± 2 |
| Non-oxidative PPP | 15 ± 2 | 25 ± 4 |
| Nucleotide Synthesis | 5 ± 1 | 8 ± 1.5 |
Fluxes are calculated using metabolic modeling software based on the isotopologue distribution data. Data are presented as mean ± SEM.
Conclusion
Metabolic flux analysis using D-Ribose-1,2-¹³C₂ is a powerful tool for dissecting the complexities of neuronal metabolism. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the roles of the pentose phosphate pathway and nucleotide synthesis in neuronal function, health, and disease. Careful experimental design, execution, and data analysis are crucial for obtaining robust and meaningful results.
References
- 1. The pentose-phosphate pathway in neuronal survival against nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glial glucose fuels the neuronal pentose phosphate pathway for long-term memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glial glucose fuels the neuronal pentose phosphate pathway for long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleotide Salvage Deficiencies, DNA Damage and Neurodegeneration [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The pentose phosphate pathway regulates chronic neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Purine Salvage Pathway and the Restoration of Cerebral ATP: Implications for Brain Slice Physiology and Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo and salvage pathways of DNA synthesis in primary cultured neurall stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-ribose is elevated in T1DM patients and can be involved in the onset of encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-ribose is elevated in T1DM patients and can be involved in the onset of encephalopathy | Aging [aging-us.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | A systematic review and meta-analysis of cognitive and behavioral tests in rodents treated with different doses of D-ribose [frontiersin.org]
- 14. oncotarget.com [oncotarget.com]
Application Note: GC-MS Analysis of D-Ribose-1,2-13C2 Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for tracing the metabolic fate of D-Ribose-1,2-13C2 using Gas Chromatography-Mass Spectrometry (GC-MS). Stable isotope labeling is a powerful technique for metabolic flux analysis (MFA) and understanding cellular biochemistry. D-Ribose is a central component in nucleotide synthesis and the pentose phosphate pathway (PPP).[1][2] By using D-Ribose labeled with ¹³C at the first and second carbon positions, researchers can precisely track its incorporation into downstream metabolites, providing critical insights into cellular energetics, nucleotide metabolism, and related pathways. This note covers cell culture, metabolite extraction, sample derivatization, GC-MS analysis, and data interpretation.
Introduction
D-ribose is a naturally occurring pentose sugar essential for the synthesis of fundamental biomolecules such as ATP, RNA, and DNA.[2][3] It is endogenously produced via the pentose phosphate pathway (PPP), a critical branch of glucose metabolism.[1] Supplementing cells with ¹³C-labeled D-ribose allows for the precise mapping of its metabolic pathways. The D-Ribose-1,2-¹³C₂ tracer is particularly useful for elucidating the fluxes through the PPP and nucleotide salvage and de novo synthesis pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique for metabolomics.[4][5] When coupled with stable isotope labeling, it enables the quantification of mass isotopomer distributions in various metabolites, which is essential for calculating intracellular metabolic fluxes.[6] However, the analysis of polar and non-volatile compounds like sugars requires a chemical derivatization step to increase their volatility for GC analysis.[7][8] This protocol details a reliable workflow from cell labeling to data analysis.
Metabolic Pathway of D-Ribose
Exogenous D-ribose is transported into the cell and can be phosphorylated by ribokinase (RBKS) to form ribose-5-phosphate (R-5-P).[1] R-5-P is a key metabolic node. It can enter the non-oxidative phase of the PPP, where it can be converted to intermediates for glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate).[1] Alternatively, R-5-P is activated to phosphoribosyl pyrophosphate (PRPP), a crucial precursor for the de novo and salvage pathways of nucleotide (purine and pyrimidine) synthesis.[2]
Experimental Workflow
The overall experimental process involves several key stages, from preparing the biological system to analyzing the final data. Each step must be carefully performed to ensure high-quality, reproducible results for metabolic flux analysis.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
-
Culture cells of interest (e.g., mammalian cell lines or microbial cultures) under desired experimental conditions to achieve a metabolic steady state.
-
Replace the standard culture medium with a medium containing D-Ribose-1,2-¹³C₂ at a known concentration. The concentration may vary depending on the cell type and experimental goals but is typically in the range of normal glucose or ribose levels.
-
Incubate the cells with the labeling medium for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This time should be determined empirically but often ranges from several hours to multiple cell doubling times.
Metabolite Extraction
-
Quenching: Rapidly arrest all enzymatic activity to preserve the metabolic state of the cells. For adherent cells, quickly aspirate the medium and wash with ice-cold saline or phosphate-buffered saline (PBS). For suspension cultures, rapidly centrifuge the cells at a low temperature. A common quenching solution is 60% methanol pre-chilled to -40°C or colder.
-
Extraction: Extract metabolites using a cold solvent mixture. A widely used method is a two-phase extraction with methanol:water:chloroform (1:1:1 v/v/v).
-
Add the pre-chilled solvent mixture to the cell pellet or plate.
-
Vortex or scrape vigorously to ensure complete cell lysis and extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
Carefully collect the upper aqueous/polar phase, which contains the central carbon metabolites like sugars, amino acids, and organic acids.
-
-
Drying: Evaporate the collected polar phase to dryness using a vacuum concentrator (e.g., SpeedVac) or by lyophilization. Ensure the sample remains cold to prevent degradation. The dried extract can be stored at -80°C until derivatization.
Sample Derivatization (Methoximation and Silylation)
This two-step process is crucial for making sugars and other polar metabolites volatile for GC-MS analysis.[9]
-
Methoximation: This step protects aldehyde and keto groups and prevents the formation of multiple isomers during silylation.[9]
-
Prepare a solution of Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx solution to the dried metabolite extract.
-
Incubate the mixture at 37°C for 90 minutes with vigorous shaking.
-
-
Silylation: This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) group, increasing volatility.[9]
-
Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS), to the methoximated sample.
-
Incubate at 37°C for 30-60 minutes with shaking.
-
After cooling to room temperature, transfer the sample to a GC-MS autosampler vial for analysis.
-
GC-MS Instrumentation and Analysis
The following are typical parameters for the analysis of derivatized metabolites. These should be optimized for the specific instrument and metabolites of interest.[10][11]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film) or similar |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 280°C |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Oven Program | Initial: 80°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 10-12 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Scan Mode (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)[12] |
| Mass Range (Scan) | m/z 50-600 |
Data Presentation and Interpretation
The primary output from a ¹³C labeling experiment is the mass isotopomer distribution (MID) for metabolites and their fragments. The MID describes the relative abundance of molecules with a specific number of ¹³C atoms (M+0, M+1, M+2, etc.). After feeding D-Ribose-1,2-¹³C₂, downstream metabolites are expected to show a significant increase in the M+2 population.
The raw data must be corrected for the natural abundance of ¹³C and other isotopes to determine the true extent of label incorporation.
Table 1: Representative Mass Isotopomer Distribution (MID) Data for a Key Metabolite Fragment
The following table shows hypothetical data for a fragment of Ribose-5-Phosphate (R5P) and an amino acid, Serine, derived from the PPP and glycolysis. The data illustrates the expected shift in MID after labeling with D-Ribose-1,2-¹³C₂.
| Metabolite Fragment | Mass Isotopomer | Natural Abundance (%) | Labeled Sample (%) |
| Ribose-5-Phosphate | M+0 | 93.8 | 10.2 |
| (m/z 284, C1-C4)[10] | M+1 | 5.1 | 8.5 |
| M+2 | 1.1 | 78.3 | |
| M+3 | 0.0 | 2.5 | |
| M+4 | 0.0 | 0.5 | |
| Serine | M+0 | 96.0 | 75.0 |
| (m/z 204, full molecule) | M+1 | 3.5 | 10.0 |
| M+2 | 0.5 | 15.0 | |
| M+3 | 0.0 | 0.0 |
Note: Data is for illustrative purposes only. The significant increase in the M+2 peak for the R5P fragment directly reflects the incorporation of the intact C1-C2 labeled backbone from the administered ribose. The enrichment in Serine's M+2 peak indicates that the labeled carbons have progressed through the PPP into glycolytic intermediates used for serine biosynthesis.
Conclusion
This application note provides a comprehensive framework for conducting metabolic studies using D-Ribose-1,2-¹³C₂ and GC-MS. The detailed protocols for sample preparation, derivatization, and instrumental analysis, combined with guidance on data interpretation, offer a robust methodology for researchers. This approach enables the precise quantification of carbon flux through the pentose phosphate pathway and nucleotide synthesis, providing valuable insights for basic research, drug discovery, and understanding disease metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope labeling pattern study of central carbon metabolites using GC/MS [agris.fao.org]
- 6. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 8. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: Quantification of D-Ribose-1,2-¹³C₂ Isotopologues by LC-MS/MS for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Ribose is a central building block for nucleotides and nucleic acids, and its synthesis via the Pentose Phosphate Pathway (PPP) is crucial for cell proliferation and redox homeostasis. The use of stable isotope tracers, such as D-Ribose-1,2-¹³C₂, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a powerful tool for dissecting the dynamics of ribose metabolism and quantifying metabolic fluxes through the PPP. This application note details a robust LC-MS/MS method for the analysis of D-Ribose-1,2-¹³C₂ isotopologues in biological samples.
The method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar metabolites, followed by tandem mass spectrometry for sensitive and specific detection. This approach is suitable for researchers investigating metabolic reprogramming in cancer, metabolic disorders, and for drug development professionals assessing the on-target effects of therapies that modulate central carbon metabolism.
Experimental Protocols
Intracellular Metabolite Extraction from Cell Culture
This protocol is designed for the extraction of polar metabolites, including ribose, from adherent or suspension cells.
Materials:
-
Cultured cells (approximately 1-5 million cells per sample)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 80% Methanol in water (-80°C)
-
Liquid Nitrogen
-
Centrifuge capable of 4°C and >15,000 x g
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Cell Quenching:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench metabolism.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Quickly aspirate the supernatant, wash with ice-cold PBS, and flash-freeze the cell pellet in liquid nitrogen.
-
-
Metabolite Extraction:
-
To the frozen cells (in the plate or tube), add 1 mL of pre-chilled (-80°C) 80% methanol.
-
For adherent cells, use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
For suspension cells, add the extraction solvent to the cell pellet and vortex thoroughly.
-
-
Protein Precipitation and Clarification:
-
Incubate the cell lysate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new 1.5 mL microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
-
-
Reconstitution:
-
Reconstitute the dried metabolite extract in 100 µL of a 50:50 mixture of acetonitrile and water. Vortex for 1 minute and centrifuge at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A HILIC column is recommended for the retention of polar compounds like ribose. An example is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 85% B
-
1-8 min: 85% to 20% B
-
8-9 min: 20% B
-
9-9.1 min: 20% to 85% B
-
9.1-12 min: 85% B
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is typically used for sugars.
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are suggested for D-Ribose and its D-Ribose-1,2-¹³C₂ isotopologue. These should be optimized for the specific instrument being used.
-
D-Ribose (Unlabeled): Precursor m/z 149.0 → Product m/z 89.0
-
D-Ribose-1,2-¹³C₂: Precursor m/z 151.0 → Product m/z 91.0 or 89.0 (fragmentation may result in loss of the labeled carbons).
-
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
-
Collision Energy: This needs to be optimized for each transition but a starting point of 10-15 eV is recommended.
-
Data Presentation
The quantitative data from the LC-MS/MS analysis should be summarized for clarity and ease of comparison. The following table represents typical performance characteristics for a validated LC-MS/MS method for small polar molecules. These values should be experimentally determined during method validation.
| Parameter | D-Ribose (Unlabeled) | D-Ribose-1,2-¹³C₂ |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | ~1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL | ~5 ng/mL |
| Intra-day Precision (%CV) | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% |
| Recovery (%) | 85-115% | 85-115% |
Mandatory Visualization
The following diagrams illustrate the metabolic pathway relevant to D-Ribose-1,2-¹³C₂ analysis and the general experimental workflow.
Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.
Caption: Experimental workflow for LC-MS/MS analysis of D-Ribose-1,2-¹³C₂.
Application Note: 13C-NMR Spectroscopy for D-Ribose-1,2-13C2 Flux Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, researchers can gain quantitative insights into the activity of metabolic pathways, identify metabolic bottlenecks, and understand how metabolism is reprogrammed in disease states or in response to therapeutic interventions. 13C-NMR spectroscopy is a key analytical method in these studies, offering the ability to resolve and quantify the positional isotopomers of metabolites, which is crucial for accurate flux determination.
This application note focuses on the use of 13C-labeled precursors to study the flux through pathways involving D-Ribose, a critical component of nucleotides, and a central intermediate in the pentose phosphate pathway (PPP). While direct feeding of D-Ribose-1,2-13C2 is a possible experimental approach, a more common and informative strategy is to use [1,2-13C2]glucose as the tracer. This approach allows for the simultaneous investigation of glycolysis and the pentose phosphate pathway, providing a broader understanding of central carbon metabolism. The metabolism of [1,2-13C2]glucose leads to the formation of D-Ribose labeled at the 1 and 2 positions, enabling the study of its downstream fate.[1]
Principle of the Method
When cells are cultured in the presence of [1,2-13C2]glucose, the labeled glucose enters central carbon metabolism. Through glycolysis, the six-carbon glucose is cleaved into two three-carbon molecules of pyruvate. In parallel, the pentose phosphate pathway provides a route for glucose-6-phosphate to be metabolized, generating NADPH and pentose phosphates, including ribose-5-phosphate. The use of [1,2-13C2]glucose allows for the deconvolution of the relative contributions of glycolysis and the PPP to the production of key metabolites.[2]
The labeling pattern of ribose and its downstream metabolites, as determined by 13C-NMR spectroscopy, provides a direct readout of the relative activities of the oxidative and non-oxidative branches of the PPP. This information is critical for understanding cellular redox balance, nucleotide biosynthesis, and the metabolic adaptations of proliferating cells, such as cancer cells.
Experimental Protocols
The following protocols provide a general framework for conducting 13C-NMR based metabolic flux studies using [1,2-13C2]glucose to investigate ribose metabolism.
Cell Culture and Isotope Labeling
Objective: To culture cells in a medium containing [1,2-13C2]glucose to achieve isotopic steady state.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (glucose-free)
-
[1,2-13C2]glucose
-
Fetal Bovine Serum (dialyzed)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, etc.)
Protocol:
-
Culture cells to the desired confluence in standard growth medium.
-
Prepare the labeling medium by supplementing glucose-free medium with [1,2-13C2]glucose to the desired final concentration (e.g., 10 mM) and dialyzed FBS.
-
Aspirate the standard growth medium from the cell culture flasks.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a sufficient period to approach isotopic steady state. This time will vary depending on the cell line and its metabolic rate, and may need to be determined empirically (typically 24-48 hours).
-
Harvest the cells for metabolite extraction.
Metabolite Extraction
Objective: To extract intracellular metabolites for 13C-NMR analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Methanol:Water:Chloroform (1:1:1) extraction solvent, pre-chilled to -20°C
-
Centrifuge
-
Lyophilizer
Protocol:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold 0.9% NaCl to remove extracellular metabolites.
-
Add the pre-chilled extraction solvent to the cells.
-
Scrape the cells and collect the cell suspension in a centrifuge tube.
-
Vortex the suspension vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Lyophilize the supernatant to dryness.
NMR Sample Preparation and Data Acquisition
Objective: To prepare the extracted metabolites for 13C-NMR analysis and acquire the data.
Materials:
-
Deuterated water (D2O) with a known concentration of an internal standard (e.g., DSS)
-
NMR tubes
-
High-resolution NMR spectrometer equipped with a cryoprobe
Protocol:
-
Reconstitute the lyophilized metabolite extract in a minimal volume of D2O containing the internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire 1D and 2D 13C-NMR spectra. Key experiments include:
-
1D 13C NMR for an overview of labeled metabolites.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) to correlate carbon atoms with their attached protons, aiding in metabolite identification.
-
2D 13C-13C TOCSY (Total Correlation Spectroscopy) to identify coupled 13C nuclei within a molecule, which is essential for isotopomer analysis.
-
Data Presentation
The quantitative data obtained from 13C-NMR spectra can be summarized to compare metabolic fluxes under different conditions. The relative abundance of different isotopomers of key metabolites provides insights into pathway utilization.
Table 1: Relative Isotopomer Abundance in Ribose from a Hypothetical Experiment
| Isotopomer | Control Cells (%) | Treated Cells (%) |
| Unlabeled (M+0) | 10 | 15 |
| Singly Labeled (M+1) | 60 | 45 |
| Doubly Labeled (M+2) | 30 | 40 |
Table 2: Calculated Flux Ratios
| Flux Ratio | Control Cells | Treated Cells |
| PPP / Glycolysis | 0.25 | 0.15 |
| Oxidative PPP / Non-oxidative PPP | 1.5 | 0.8 |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the metabolic pathways and experimental workflows.
Caption: Experimental workflow for 13C-NMR flux studies.
Caption: Simplified diagram of glucose metabolism and the PPP.
Conclusion
The use of 13C-NMR spectroscopy with [1,2-13C2]glucose as a tracer is a robust method for quantifying metabolic fluxes through the pentose phosphate pathway and assessing the biosynthesis of ribose. This approach provides valuable data for researchers in basic science and drug development, enabling a deeper understanding of cellular metabolism and the identification of potential therapeutic targets. The detailed protocols and data presentation formats provided in this application note offer a starting point for designing and executing successful metabolic flux analysis experiments.
References
Application Notes and Protocols for D-Ribose-1,2-¹³C₂ Flux Calculations Using METRAN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology.[1] ¹³C-MFA, which utilizes stable isotope-labeled substrates, is the gold standard for accurately determining intracellular fluxes.[2] The choice of isotopic tracer is paramount for achieving high-resolution flux maps.[3]
D-ribose is a central molecule in cellular metabolism, serving as a precursor for the synthesis of nucleotides (ATP, GTP) and nucleic acids (RNA, DNA).[1] Its metabolism is intricately linked to the pentose phosphate pathway (PPP), a major hub for producing NADPH and biosynthetic precursors.[4] By tracing the metabolic fate of D-Ribose-1,²-¹³C₂, researchers can gain deep insights into the activity of the PPP and its connections to glycolysis and other central metabolic pathways.
METRAN is a powerful software package for ¹³C-MFA, enabling tracer experiment design, flux estimation, and rigorous statistical analysis.[5][6] It is based on the Elementary Metabolite Units (EMU) framework, which provides a systematic approach for modeling isotopic labeling in complex metabolic networks.
These application notes provide a comprehensive protocol for utilizing D-Ribose-1,2-¹³C₂ in combination with METRAN to perform high-resolution metabolic flux analysis, with a focus on the pentose phosphate pathway.
Metabolic Fate of D-Ribose-1,2-¹³C₂
Exogenously supplied D-ribose is transported into the cell and phosphorylated to ribose-5-phosphate (R5P). From there, it can enter the non-oxidative phase of the pentose phosphate pathway. The ¹³C labels on carbons 1 and 2 of D-ribose will be distributed throughout the interconnected network of glycolysis and the PPP, leading to specific labeling patterns in downstream metabolites. Analyzing these patterns in metabolites such as amino acids derived from glycolytic and PPP intermediates, and ribose from RNA, allows for the precise quantification of fluxes through these pathways.
Experimental Protocol
This protocol outlines the key steps for a ¹³C-MFA experiment using D-Ribose-1,2-¹³C₂.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Formulation: Prepare culture medium containing all necessary nutrients, but with unlabeled D-ribose replaced by D-Ribose-1,2-¹³C₂ at a known concentration. The isotopic purity of the tracer should be high (e.g., 99 atom % ¹³C).[7]
-
Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This should be determined empirically for the specific cell line and experimental conditions, but typically requires at least 24 hours.
-
Cell Counting: Accurately determine the cell number at the time of harvesting for biomass normalization.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature (e.g., -20°C) to precipitate proteins and extract metabolites.
-
Harvesting: Scrape the cells and collect the cell extract. Centrifuge to pellet the cell debris and protein.
-
Sample Separation: Separate the supernatant (containing intracellular metabolites) and the pellet (containing protein and nucleic acids).
Sample Preparation for GC-MS Analysis
-
Protein Hydrolysis: Hydrolyze the protein pellet with 6 M HCl at 100-110°C for 24 hours to release amino acids.
-
RNA Hydrolysis: Hydrolyze a separate aliquot of the biomass pellet with an appropriate acid (e.g., perchloric acid) to release ribose from the RNA backbone.[8]
-
Derivatization: Derivatize the amino acids and ribose to make them volatile for GC-MS analysis. A common method is TBDMS (tert-butyldimethylsilyl) derivatization.
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separation: Separate the derivatized amino acids and ribose on a suitable GC column.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for accurate quantification of mass isotopomer distributions.
-
Data Acquisition: Collect the mass spectra for each derivatized metabolite.
METRAN Data Analysis Workflow
The following workflow outlines the steps for analyzing the acquired GC-MS data using METRAN.
Data Pre-processing
-
Peak Integration: Integrate the chromatographic peaks corresponding to the derivatized amino acids and ribose.
-
Mass Isotopomer Distribution (MID) Calculation: For each metabolite, determine the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.).
-
Correction for Natural Isotope Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes in both the metabolite and the derivatizing agent.
METRAN Input Files
METRAN typically requires two main input files: a model file and a data file.
Model File (.mod)
This file defines the metabolic network, including:
-
Reactions: A list of all metabolic reactions in the model, with their stoichiometry.
-
Pathways: Grouping of reactions into metabolic pathways.
-
Atom Transitions: The mapping of atoms from substrates to products for each reaction. This is a critical step and requires careful consideration of the biochemical transformations. For the entry of D-Ribose-1,2-¹³C₂, the phosphorylation reaction would be defined with the corresponding labeled carbons.
Data File (.dat)
This file contains the experimental data, including:
-
Tracer Definition: The isotopic composition of the D-Ribose-1,2-¹³C₂ tracer (e.g., 99% labeled at C1 and C2).
-
Mass Isotopomer Data: The corrected MIDs for all measured metabolites (amino acids and ribose), along with their standard deviations.
-
Flux Measurements: Any measured extracellular fluxes (e.g., ribose uptake rate, lactate secretion rate), with their standard deviations.
Flux Estimation and Statistical Analysis
-
Flux Calculation: METRAN uses the provided model and data to calculate the best-fit flux distribution by minimizing the sum of squared residuals between the measured and simulated MIDs and fluxes.
-
Goodness-of-Fit: A chi-square statistical test is used to assess the goodness-of-fit of the model to the experimental data.
-
Confidence Intervals: METRAN calculates confidence intervals for the estimated fluxes, providing a measure of their precision.
Data Presentation
The quantitative results from the METRAN analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Mass Isotopomer Distributions of Key Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | ... |
| Alanine | 0.60 ± 0.01 | 0.15 ± 0.01 | 0.25 ± 0.01 | 0.00 ± 0.00 | ... |
| Serine | 0.55 ± 0.02 | 0.20 ± 0.01 | 0.25 ± 0.01 | 0.00 ± 0.00 | ... |
| RNA Ribose | 0.10 ± 0.01 | 0.20 ± 0.01 | 0.70 ± 0.02 | 0.00 ± 0.00 | ... |
| ... | ... | ... | ... | ... | ... |
Data are presented as mean fractional abundance ± standard deviation.
Table 2: Estimated Metabolic Fluxes
| Reaction | Flux (relative to Ribose uptake) | 95% Confidence Interval |
| R5P -> X5P (Transketolase) | 30.5 | [28.1, 32.9] |
| G6P -> 6PG (G6PDH) | 15.2 | [13.5, 16.9] |
| F6P -> G3P (Glycolysis) | 65.8 | [63.2, 68.4] |
| ... | ... | ... |
Fluxes are normalized to the D-ribose uptake rate, which is set to 100.
Conclusion
The use of D-Ribose-1,2-¹³C₂ as a metabolic tracer, in conjunction with the powerful analytical capabilities of METRAN, offers a robust methodology for dissecting the complexities of the pentose phosphate pathway and central carbon metabolism. This approach can provide valuable insights for researchers in various fields, from fundamental metabolic research to drug discovery and development, by enabling a detailed understanding of cellular responses to genetic or environmental perturbations. The protocols and workflows described herein provide a comprehensive guide for the successful implementation of this advanced metabolic analysis technique.
References
- 1. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE METABOLISM OF D-RIBOSE IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 6. Antoniewicz Laboratory | Metran Software [cheresearch.engin.umich.edu]
- 7. Introduction — metran 0.4.0 documentation [metran.readthedocs.io]
- 8. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parallel Labeling Experiments with D-Ribose-1,2-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for conducting parallel labeling experiments using 1,2-¹³C₂ labeled sugars to investigate the pentose phosphate pathway (PPP) and associated metabolic fluxes. While the specified tracer is D-Ribose-1,2-¹³C₂, the established and widely documented methodology for elucidating ribose synthesis and PPP activity through a 1,2-¹³C₂ labeled tracer utilizes [1,2-¹³C₂]glucose. This is because glucose is the primary substrate for the PPP, and the labeling patterns in downstream metabolites, including ribose, provide a comprehensive view of the pathway's activity. Therefore, these protocols will focus on the application of [1,2-¹³C₂]glucose for this purpose.
Parallel labeling experiments, often employing a second tracer such as uniformly labeled glutamine ([U-¹³C₅]glutamine), offer a powerful approach for a more comprehensive analysis of cellular metabolism. By tracing the metabolic fate of different substrates simultaneously in parallel cultures, researchers can gain deeper insights into the interplay between various metabolic pathways.
The information presented here is intended to guide researchers in designing, executing, and interpreting data from such experiments, with a focus on applications in drug development and metabolic research.
Core Concepts and Applications
Stable isotope-resolved metabolomics (SIRM) using ¹³C labeled tracers is a powerful technique to trace the flow of atoms through metabolic pathways. [1,2-¹³C₂]glucose is a particularly informative tracer for studying the pentose phosphate pathway because the oxidative branch of the PPP results in the loss of the C1 carbon of glucose. This leads to distinct labeling patterns in downstream metabolites depending on whether they were generated through glycolysis or the PPP.
Key applications include:
-
Quantifying Pentose Phosphate Pathway (PPP) Flux: Determining the relative contribution of the PPP to glucose metabolism is crucial for understanding cellular redox homeostasis (NADPH production) and the synthesis of nucleotide precursors.
-
Investigating Cancer Metabolism: Many cancer cells exhibit altered glucose metabolism, with increased reliance on the PPP to support rapid proliferation and combat oxidative stress.
-
Drug Discovery and Development: Evaluating the effect of drug candidates on cellular metabolism, particularly on pathways essential for cancer cell survival, can aid in identifying novel therapeutic targets and mechanisms of action.
-
Elucidating Metabolic Reprogramming: Studying how cells alter their metabolic pathways in response to genetic or environmental changes provides insights into disease pathogenesis and potential therapeutic interventions.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the steps for culturing adherent mammalian cells and introducing the ¹³C-labeled tracer.
Materials:
-
Adherent mammalian cell line of interest (e.g., A549, CHO, Hep G2)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Glucose-free medium
-
[1,2-¹³C₂]glucose (or other desired ¹³C-labeled tracer)
-
6-well or 10 cm cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of metabolite extraction. Allow cells to adhere and grow overnight in complete growth medium.[1]
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [1,2-¹³C₂]glucose (typically the same concentration as glucose in the standard medium) and dialyzed FBS. Warm the medium to 37°C.
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with sterile PBS to remove any remaining unlabeled glucose.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Return the plates to the incubator and culture for the desired labeling duration. The time required to reach isotopic steady state varies depending on the cell type and the metabolic pathway of interest. For glycolysis and the PPP, metabolites often reach isotopic steady state within a few hours.[2] A common labeling time for steady-state analysis is 24 hours.[3]
-
Parallel Labeling (Optional): For parallel labeling experiments, prepare a separate set of plates and use a different labeled tracer (e.g., [U-¹³C₅]glutamine) in the labeling medium.
Protocol 2: Metabolite Extraction
This protocol describes the quenching of metabolic activity and extraction of intracellular metabolites.
Materials:
-
Cold methanol (-80°C)
-
Liquid nitrogen or dry ice
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching:
-
Remove the culture plates from the incubator.
-
Quickly aspirate the labeling medium.
-
Immediately add ice-cold (-80°C) methanol to the plates to quench all enzymatic activity.[4] The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
-
Cell Lysis and Collection:
-
Place the plates on dry ice.
-
Use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: GC-MS Analysis of Labeled Metabolites
This protocol provides a general workflow for the derivatization and analysis of ¹³C-labeled metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., MTBSTFA + 1% TBDMCS)
-
Acetonitrile
-
GC-MS system with an appropriate column (e.g., HP-5MS)
Procedure:
-
Derivatization:
-
Resuspend the dried metabolite extracts in a solution of acetonitrile and the derivatizing agent (e.g., 50 µL of each).[5]
-
Incubate the samples at an elevated temperature (e.g., 95°C for 1 hour) to facilitate the derivatization reaction.[5]
-
Cool the samples and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a GC-MS vial.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient to separate the metabolites on the GC column.
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragments of the derivatized metabolites.
-
-
Data Acquisition: Acquire the data in full scan mode to obtain the mass isotopomer distributions for each metabolite of interest. The mass isotopomer distribution refers to the relative abundance of a metabolite with different numbers of ¹³C atoms (M+0, M+1, M+2, etc.).
Data Presentation
Quantitative data from parallel labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Mass Isotopomer Distribution of Key Metabolites after [1,2-¹³C₂]glucose Labeling
| Metabolite | Mass Isotopomer | Condition A (%) | Condition B (%) |
| Ribose-5-Phosphate | M+0 | 40 | 30 |
| M+1 | 25 | 35 | |
| M+2 | 35 | 35 | |
| Lactate | M+0 | 5 | 10 |
| M+1 | 15 | 20 | |
| M+2 | 80 | 70 | |
| Glutamate | M+0 | 60 | 50 |
| M+1 | 20 | 25 | |
| M+2 | 20 | 25 |
This table is a representative example. Actual values will vary depending on the experimental conditions.
Table 2: Calculated Metabolic Fluxes (as a percentage of Glucose Uptake Rate)
| Metabolic Flux | Condition A (%) | Condition B (%) |
| Glycolysis | 85 ± 5 | 75 ± 6 |
| Pentose Phosphate Pathway (oxidative) | 10 ± 2 | 20 ± 3 |
| TCA Cycle | 5 ± 1 | 5 ± 1 |
Fluxes are typically calculated using metabolic flux analysis (MFA) software that fits the experimental mass isotopomer data to a metabolic network model.
Visualization of Pathways and Workflows
Diagram 1: Experimental Workflow for Parallel Labeling
Caption: Workflow for parallel labeling experiments.
Diagram 2: Tracing [1,2-¹³C₂]glucose through Glycolysis and the Pentose Phosphate Pathway
Caption: Fate of ¹³C atoms from [1,2-¹³C₂]glucose.
Conclusion
Parallel labeling experiments with ¹³C-labeled tracers, particularly [1,2-¹³C₂]glucose, provide a robust framework for quantifying metabolic fluxes and understanding cellular physiology. The detailed protocols and data presentation guidelines in these application notes are intended to assist researchers in implementing these powerful techniques. Careful experimental design, execution, and data analysis are paramount for obtaining high-quality, interpretable results that can significantly advance our understanding of metabolism in health and disease, and aid in the development of novel therapeutics.
References
- 1. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 2. Parallel labeling experiments with [1,2-(13)C]glucose and [U-(13)C]glutamine provide new insights into CHO cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
Application Notes and Protocols for In Vivo Tracking of D-Ribose-1,2-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to track the metabolic fate of D-Ribose-1,2-¹³C₂. The protocols outlined below are synthesized from best practices in stable isotope tracer studies and metabolic flux analysis.
Introduction
D-Ribose is a central pentose sugar in cellular metabolism, forming the backbone of nucleic acids (RNA and DNA) and serving as a precursor for the synthesis of nucleotides like ATP.[1] The use of stable isotope-labeled D-Ribose, such as D-Ribose-1,2-¹³C₂, allows for the precise tracing of its metabolic fate in vivo. This enables researchers to quantify the activity of key metabolic pathways, particularly the Pentose Phosphate Pathway (PPP), and to understand how these pathways are altered in various physiological and pathological states.[2] D-Ribose-1,2-¹³C₂ is a valuable tool for metabolic flux analysis (MFA) in living organisms.[3]
The ¹³C label on the first and second carbon atoms of D-ribose allows for the differentiation of its metabolism through the oxidative and non-oxidative branches of the PPP. This information is crucial for studying cellular proliferation, redox homeostasis, and the biosynthesis of nucleotides.
Metabolic Fate of D-Ribose-1,2-¹³C₂
Upon entering a cell, D-Ribose is phosphorylated to Ribose-5-phosphate (R5P). The ¹³C labels from D-Ribose-1,2-¹³C₂ will be incorporated into various downstream metabolites. The primary pathway of interest is the Pentose Phosphate Pathway (PPP).
-
Non-oxidative PPP: R5P can be converted to other sugars, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter glycolysis. In this branch, the carbon skeleton is rearranged, and the ¹³C labels will be distributed to different positions in the glycolytic intermediates and their downstream products like lactate and alanine.
-
Nucleotide Synthesis: R5P is a direct precursor for the synthesis of purine and pyrimidine nucleotides. The ¹³C labels will be incorporated into the ribose moiety of these nucleotides, which can be detected in RNA and DNA.
The following diagram illustrates the expected flow of the ¹³C labels from D-Ribose-1,2-¹³C₂ through the central carbon metabolism.
Caption: Metabolic fate of D-Ribose-1,2-¹³C₂ in central carbon metabolism.
Experimental Protocols
The following protocols provide a general framework for an in vivo study using D-Ribose-1,2-¹³C₂ in a rodent model. These should be adapted based on the specific research question and animal model.
Protocol 1: In Vivo Administration of D-Ribose-1,2-¹³C₂
Objective: To introduce the ¹³C-labeled tracer into the systemic circulation of the animal model.
Materials:
-
D-Ribose-1,2-¹³C₂ (sterile, pyrogen-free)
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., C57BL/6 mice, 8-12 weeks old)
-
Syringes and needles for administration
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Tracer Preparation: Dissolve D-Ribose-1,2-¹³C₂ in sterile saline to the desired concentration. A typical dose for a bolus injection is 2 g/kg body weight. Ensure complete dissolution and sterility.
-
Fasting (Optional): For studies focusing on endogenous metabolism, animals may be fasted for a short period (e.g., 4-6 hours) prior to tracer administration to reduce the influence of dietary ribose.
-
Administration Route:
-
Intravenous (IV) Injection: For rapid and complete delivery into the circulation, administer the tracer solution via tail vein injection.
-
Intraperitoneal (IP) Injection: A less invasive alternative to IV injection.
-
Oral Gavage: To study the absorption and first-pass metabolism of D-ribose.
-
-
Administration:
-
Weigh the animal immediately before administration to calculate the precise volume of the tracer solution.
-
Administer the D-Ribose-1,2-¹³C₂ solution slowly over 1-2 minutes.
-
-
Post-Administration: Return the animal to its cage and monitor for any adverse reactions.
Protocol 2: Sample Collection
Objective: To collect blood and tissues at specific time points to analyze the incorporation of ¹³C labels.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated for plasma)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Cryovials for sample storage
Procedure:
-
Time Points: Select time points for sample collection based on the expected kinetics of ribose metabolism. A time-course study (e.g., 15, 30, 60, 120 minutes post-injection) is recommended to capture the dynamic changes in label incorporation.
-
Blood Collection:
-
Anesthetize the animal.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C.
-
-
Tissue Collection:
-
Immediately following blood collection, perfuse the animal with cold saline to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, muscle, brain, tumor).
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.
-
Store the frozen tissue samples in pre-chilled cryovials at -80°C until metabolite extraction.
-
Protocol 3: Metabolite Extraction and Analysis by GC-MS
Objective: To extract polar metabolites from tissues and plasma and to analyze the ¹³C labeling patterns of ribose and other metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Frozen tissue and plasma samples
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
GC-MS system
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
Procedure:
-
Metabolite Extraction:
-
Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.
-
Add cold extraction solvent (1 mL for every 20 mg of tissue).
-
Homogenize the tissue using a bead beater.
-
For plasma, add 500 µL of cold extraction solvent to 50 µL of plasma.
-
Vortex vigorously and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Derivatization:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Add 20 µL of methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes.
-
Add 80 µL of MSTFA and incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable GC column and temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the different isotopologues of ribose and other target metabolites.
-
-
Data Analysis:
-
Identify the metabolites based on their retention times and mass spectra compared to standards.
-
Determine the mass isotopologue distribution (MID) for each metabolite.
-
Correct the raw MID data for the natural abundance of ¹³C.
-
Data Presentation
Quantitative data from in vivo D-Ribose-1,2-¹³C₂ tracing studies are best presented in tabular format to facilitate comparison across different tissues and experimental conditions. The following tables provide a template and representative data from a hypothetical study in mice, illustrating the expected labeling patterns in key metabolites.
Table 1: ¹³C Enrichment in Ribose-5-Phosphate from RNA in Different Tissues
| Tissue | M+1 Enrichment (%) | M+2 Enrichment (%) | Total ¹³C Enrichment (%) |
| Liver | 5.2 ± 0.8 | 12.5 ± 1.5 | 17.7 ± 2.0 |
| Muscle | 2.1 ± 0.4 | 4.8 ± 0.7 | 6.9 ± 0.9 |
| Brain | 3.5 ± 0.6 | 8.1 ± 1.1 | 11.6 ± 1.5 |
| Tumor | 8.9 ± 1.2 | 18.3 ± 2.1 | 27.2 ± 3.0 |
Data represents mean ± SD from n=5 animals per group, 60 minutes post-tracer administration. M+1 and M+2 refer to the fraction of molecules containing one or two ¹³C atoms, respectively.
Table 2: Relative Flux through the Pentose Phosphate Pathway
| Tissue | PPP Flux (% of Glycolysis) |
| Liver | 15.3 ± 2.5 |
| Muscle | 5.1 ± 1.1 |
| Brain | 8.7 ± 1.8 |
| Tumor | 25.4 ± 3.2 |
PPP flux is calculated based on the isotopologue distribution of lactate and/or ribose-5-phosphate.
Visualization of Experimental Workflow
The following diagram provides a visual representation of the key steps in an in vivo D-Ribose-1,2-¹³C₂ tracing experiment.
Caption: A generalized workflow for in vivo D-Ribose-1,2-¹³C₂ tracing studies.
References
Application Notes and Protocols for D-Ribose-1,2-¹³C₂ Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using compounds like D-Ribose-1,2-¹³C₂ is a powerful technique to investigate the dynamics of metabolic pathways. By introducing a labeled metabolite into a biological system, researchers can track the incorporation of the heavy isotopes into downstream metabolites, providing a quantitative measure of metabolic flux. D-Ribose-1,2-¹³C₂ is particularly useful for probing the pentose phosphate pathway (PPP), nucleotide biosynthesis, and other metabolic routes involving ribose.[1][2][3] Accurate and reproducible sample preparation is critical for the success of these studies, ensuring that the measured isotopic enrichment reflects the true metabolic state of the system at the time of harvesting.
This document provides detailed application notes and protocols for the preparation of samples for metabolomics studies utilizing D-Ribose-1,2-¹³C₂. The methodologies cover cell culture, quenching, metabolite extraction, and preparation for analysis by mass spectrometry.
Data Presentation
The following table summarizes illustrative quantitative data for key metrics in a D-Ribose-1,2-¹³C₂ tracing experiment. These values should be determined experimentally for each specific cell type and experimental condition.
| Parameter | Value | Notes |
| Metabolite Recovery | ||
| Ribose-5-phosphate | >85% | Illustrative value. Actual recovery may vary based on the extraction method. |
| ATP/GTP | >90% | Illustrative value. |
| UTP/CTP | >90% | Illustrative value. |
| Reproducibility (CV%) | ||
| Intraday | <15% | Illustrative value for technical replicates. |
| Interday | <20% | Illustrative value for biological replicates. |
| Isotopic Enrichment | ||
| Ribose-5-phosphate (M+2) | >95% | At isotopic steady state. Dependent on labeling duration.[4] |
| ATP/GTP (M+2) | Variable | Dependent on flux through nucleotide salvage vs. de novo synthesis. |
Experimental Protocols
Cell Culture and Labeling with D-Ribose-1,2-¹³C₂
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Mammalian cells of interest
-
Complete growth medium
-
D-Ribose-1,2-¹³C₂
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
6-well or 10 cm culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.[5]
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
At the desired time point, replace the growth medium with a fresh medium containing D-Ribose-1,2-¹³C₂ at the desired final concentration. The labeling duration will depend on the specific pathway and metabolites of interest. For rapid pathways like the PPP, a shorter time course may be appropriate, while for nucleotide biosynthesis, a longer duration may be necessary to reach isotopic steady state.[6][7]
-
Incubate the cells for the predetermined labeling period.
Quenching of Metabolism and Metabolite Extraction
Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample harvesting.[8][9]
Materials:
-
Liquid nitrogen[10]
-
Cold (-80°C) 80% methanol (LC-MS grade) in water[5]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Aspirate the labeling medium from the culture plate.
-
Immediately wash the cells once with 5 mL of ice-cold PBS to remove any remaining extracellular labeled ribose. Work quickly to minimize metabolic changes.
-
Quench metabolism by adding liquid nitrogen directly to the plate to flash-freeze the cells.[10]
-
Before the liquid nitrogen has fully evaporated, add 1 mL of pre-chilled (-80°C) 80% methanol to each well of a 6-well plate (or an appropriate volume for other plate sizes).[5]
-
Place the plate on dry ice and use a cell scraper to scrape the frozen cells into the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds to ensure thorough extraction.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube.
-
The metabolite extract is now ready for analysis or can be stored at -80°C.
Sample Preparation for GC-MS Analysis (Optional)
For the analysis of sugars by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase their volatility.[11][12][13][14]
Materials:
-
Dried metabolite extract
-
Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
Procedure:
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract.
-
Incubate at 30°C for 90 minutes with shaking.[14]
-
Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.[14]
-
The derivatized sample is now ready for GC-MS analysis.
Visualizations
Signaling Pathway: Pentose Phosphate Pathway
Caption: Metabolic fate of D-Ribose-1,2-¹³C₂ via the Pentose Phosphate Pathway.
Experimental Workflow
Caption: Experimental workflow for D-Ribose-1,2-¹³C₂ metabolomics.
Logical Relationship for Data Analysis
Caption: Logical workflow for stable isotope tracing data analysis.
References
- 1. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose Phosphate Pathway Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 8. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 14. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
correcting for natural 13C abundance in D-Ribose-1,2-13C2 experiments
Technical Support Center: D-Ribose-1,2-13C2 Experiments
Welcome to the technical support center for this compound experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately correcting for natural 13C abundance and obtaining reliable results.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments, providing step-by-step solutions.
Issue 1: Unexpected Mass Isotopomer Distribution (MID) after Correction
-
Symptom: The corrected MIDs show negative abundance for some isotopologues, or the sum of fractional abundances is not equal to 1.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Molecular Formula: | 1. Verify the molecular formula of the ribose derivative being analyzed. Remember to include atoms from derivatizing agents (e.g., TMS, TBDMS).[1][2][3] 2. Ensure the formula used in your correction software exactly matches the derivative. |
| Inaccurate Natural Abundance Values: | 1. Use the precise natural abundance values for all elements in your molecule (C, H, O, Si, etc.). Refer to the table in the "Quantitative Data" section.[4] 2. Some software allows for the input of custom abundance values; ensure these are correct. |
| Instrumental Noise or Low Signal Intensity: | 1. For low-abundance metabolites, the signal-to-noise ratio may be insufficient for accurate MID determination.[5] 2. Optimize your mass spectrometry method to improve the signal intensity of your ribose derivative. |
| Over-correction by Software: | 1. This can occur with high-resolution mass spectrometry data where some isotopologues are resolved.[6] 2. Use software that accounts for the instrument's resolution, such as AccuCor2. |
| Contamination or Co-elution: | 1. Check for co-eluting compounds that may interfere with the mass spectrum of your ribose derivative. 2. Improve chromatographic separation to isolate the peak of interest. |
Issue 2: Incomplete or Multiple Derivatization Products in GC-MS
-
Symptom: Multiple peaks are observed for ribose in the chromatogram, complicating the analysis.[7]
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Water in the Sample: | 1. Ensure samples are completely dry before adding derivatization reagents. Water interferes with silylation reactions.[8] 2. Lyophilize samples to dryness. |
| Mutarotation of Ribose: | 1. Ribose exists in different isomeric forms (anomers) that can produce multiple derivative peaks.[7] 2. Employ a two-step derivatization process: methoximation followed by silylation. Methoximation stabilizes the open-chain form of ribose, resulting in a single peak.[8] |
| Suboptimal Reaction Conditions: | 1. Optimize derivatization time and temperature. Incomplete reactions will result in a mix of partially and fully derivatized products.[9] 2. Follow a validated protocol for ribose derivatization (see "Experimental Protocols" section). |
Frequently Asked Questions (FAQs)
Q1: Why is correcting for natural 13C abundance necessary in this compound experiments?
A1: Even in an unlabeled compound, a small fraction of molecules will contain 13C atoms due to their natural abundance (approximately 1.1%).[10] When using a 13C-labeled tracer like this compound, the mass spectrometer detects the total number of 13C atoms in a molecule, but it cannot distinguish between the 13C from the tracer and the 13C that was naturally present.[4] Correction is essential to subtract the contribution of naturally occurring isotopes to accurately determine the true enrichment from the labeled tracer.[2][11]
Q2: What is the matrix correction method?
A2: The matrix correction method is a mathematical approach used to correct for natural isotope abundances. It involves setting up a system of linear equations that relates the measured mass isotopomer distribution (MID) to the true, tracer-derived MID.[1][4] This relationship can be expressed as:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of observed mass isotopomer abundances.
-
C is the correction matrix, which is calculated based on the elemental composition of the molecule and the natural abundances of its isotopes.
-
M_corrected is the vector of the true, corrected mass isotopomer abundances that we want to determine.
By inverting the correction matrix C, the corrected MID can be calculated.[10]
Q3: Which software can I use for natural abundance correction?
A3: Several software packages are available, each with its own features and supported data formats. Some popular options include:
-
AccuCor: An R-based tool for correcting high-resolution mass spectrometry data for 13C, 2H, and 15N.[4][12]
-
IsoCor: A user-friendly software for correcting MS data in isotope labeling experiments.
-
Corna: A Python package that combines correction workflows for various experimental conditions.[13]
-
ICT: Can correct for tracer impurity in addition to natural abundance.[7]
Q4: How does derivatization for GC-MS affect the natural abundance correction?
A4: Derivatization agents, such as those used for silylation (e.g., MSTFA), add atoms (C, H, Si) to the analyte.[1][14] These additional atoms also have naturally occurring isotopes that contribute to the measured mass isotopomer distribution. Therefore, the molecular formula used for the correction must include the atoms from the derivatization agent to ensure accurate results.[2][3]
Q5: Can I just subtract the mass isotopomer distribution of an unlabeled sample from my labeled sample?
A5: No, this is not a valid method for correction.[1] The contribution of natural abundance to the isotopologue distribution is not a simple background subtraction. For example, in a labeled sample, the M+1 peak can arise from a molecule with one 13C from the tracer or a molecule with one naturally abundant 13C. A proper matrix-based correction is required to deconvolve these contributions accurately.[1]
Quantitative Data
Table 1: Natural Isotopic Abundances of Relevant Elements
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.107 | |
| Hydrogen | 1H | 99.985 |
| 2H (D) | 0.015 | |
| Oxygen | 16O | 99.757 |
| 17O | 0.038 | |
| 18O | 0.205 | |
| Silicon | 28Si | 92.23 |
| 29Si | 4.68 | |
| 30Si | 3.09 |
Source: Data compiled from multiple publicly available sources.[10]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of Ribose for GC-MS Analysis
This protocol is adapted for the analysis of ribose from cell extracts.
-
Metabolite Extraction:
-
Quench metabolism and extract metabolites from cell pellets using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Drying:
-
Transfer a known volume of the supernatant to a new tube.
-
Completely dry the sample using a vacuum concentrator (e.g., SpeedVac). It is crucial to remove all water.[8]
-
-
Methoximation:
-
Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
-
Incubate at 37°C for 90 minutes with shaking. This step stabilizes the keto and aldehyde groups of ribose.[8]
-
-
Silylation:
-
Add 20 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS.
-
Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens with TMS groups, making the molecule volatile.[8]
-
-
Analysis:
-
Transfer the derivatized sample to a GC-MS vial.
-
Analyze using a suitable GC-MS method with a column appropriate for sugar analysis (e.g., DB-5).
-
Protocol 2: LC-MS/MS Analysis of Ribose Phosphates
This protocol is a general guideline for the analysis of phosphorylated sugars like ribose-5-phosphate.
-
Metabolite Extraction:
-
Follow the same extraction procedure as for GC-MS.
-
-
Chromatographic Separation:
-
Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of polar metabolites like sugar phosphates.[15][16]
-
Mobile phase A: Acetonitrile.
-
Mobile phase B: Water with a suitable buffer (e.g., ammonium acetate or ammonium carbonate) at a controlled pH.
-
Run a gradient from high to low organic content.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode, as phosphate groups are readily deprotonated.[15]
-
Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) to accurately measure the m/z of the different isotopologues.
-
For targeted analysis, use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to enhance sensitivity.
-
Visualizations
Caption: Experimental workflow for 13C-labeled ribose experiments.
Caption: Logical flow of the matrix-based natural abundance correction.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. D-RIBOSE | Eurisotop [eurisotop.com]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 13C-Metabolic Flux Analysis
Welcome to the technical support center for 13C-Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing tracer dilution effects in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during 13C-MFA experiments that can lead to tracer dilution and compromise data quality.
Issue 1: Low 13C Enrichment in Measured Metabolites
Question: I am observing unexpectedly low 13C enrichment in my intracellular metabolites after a labeling experiment. What are the potential causes and how can I troubleshoot this?
Answer:
Low 13C enrichment is a common issue that can significantly impact the precision of flux estimations. The primary causes can be categorized into issues with the tracer, the experimental setup, or inherent cellular metabolism.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Tracer Choice | 1. Verify Tracer Selection: Ensure the chosen tracer is appropriate for the pathways of interest. For example, [1,2-¹³C₂]glucose is highly effective for glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for the TCA cycle.[1][2] 2. Consider Parallel Labeling: If a single tracer does not provide sufficient labeling across all pathways, perform parallel experiments with different tracers (e.g., one with a ¹³C-glucose tracer and another with a ¹³C-glutamine tracer) to improve flux resolution in different parts of metabolism.[3] |
| Insufficient Labeling Time | 1. Determine Isotopic Steady State: It is crucial to ensure that intracellular metabolites have reached isotopic steady state. This can be validated by collecting samples at multiple time points (e.g., 18 and 24 hours) and confirming that the isotopic labeling is no longer changing.[3] If steady state is not reached, extend the labeling duration. |
| Dilution from Unlabeled Carbon Sources | 1. Analyze Media Components: Scrutinize the composition of your culture medium for unlabeled carbon sources that could compete with your tracer. This includes amino acids, vitamins, and other supplements. If possible, use a defined medium with known concentrations of all components. 2. Account for CO₂ Fixation: In some organisms, the fixation of unlabeled CO₂ from the atmosphere or bicarbonate in the medium can dilute labeling. This can be accounted for in the metabolic model. |
| Turnover of Intracellular Macromolecules | 1. Incorporate Dilution Fluxes: The breakdown of unlabeled macromolecules like glycogen, lipids, and RNA can release unlabeled precursors into metabolic pathways. This can be addressed by adding appropriate "dilution fluxes" to your 13C-MFA model. |
| Large Pre-existing Intracellular Pools | 1. Pre-culture in Unlabeled Medium: To minimize the influence of pre-existing unlabeled metabolite pools, pre-culture the cells in a medium containing the unlabeled version of your tracer substrate before switching to the labeled medium. This helps to wash out and dilute the initial unlabeled pools. |
Issue 2: High Variance in Flux Estimations Despite Seemingly Good Labeling
Question: My mass spectrometry data shows decent 13C enrichment, but the confidence intervals on my estimated fluxes are very large. What could be causing this and how can I improve the precision?
Answer:
High variance in flux estimations, even with good overall labeling, often points to issues in the experimental design or the metabolic model that fail to provide sufficient constraints for precise flux determination.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Tracer for Specific Fluxes | 1. Evaluate Tracer Performance for Key Pathways: While a tracer might provide good overall labeling, it may not be informative for specific pathways. For instance, [1-¹³C]glucose is less effective for resolving pentose phosphate pathway fluxes compared to [1,2-¹³C₂]glucose.[1][2] 2. Perform In Silico Tracer Studies: Before conducting wet-lab experiments, use computational tools to simulate the expected labeling patterns for different tracers with your metabolic model. This can help identify the optimal tracer or tracer combination to resolve the fluxes of interest. |
| Incorrect or Incomplete Metabolic Model | 1. Review Model Assumptions: Ensure that your metabolic model includes all relevant active pathways in your biological system. Missing pathways can lead to an inability to accurately fit the labeling data. 2. Validate Biomass Composition: The assumed biomass composition is a critical component of the metabolic model, as it dictates the drain of precursors from central metabolism. It is recommended to experimentally measure the biomass composition of your specific cell line or organism under the experimental conditions. |
| Metabolic and Isotopic Non-steady State | 1. Confirm Metabolic Steady State: 13C-MFA assumes that the metabolic fluxes are constant over the labeling period. Verify that your cells are in a steady state of growth (e.g., exponential phase) during the experiment. 2. Confirm Isotopic Steady State: As mentioned previously, ensure that isotopic steady state has been reached. Analyzing data from a non-steady state condition with a steady-state model will lead to inaccurate flux estimations. |
| Insufficient Measurement Data | 1. Expand Isotopic Labeling Measurements: If possible, measure the isotopic labeling of a wider range of metabolites, such as intracellular free metabolites and amino acids derived from hydrolyzed protein. Including labeling data from macromolecules like glycogen and RNA can also provide additional constraints. |
Frequently Asked Questions (FAQs)
Q1: What is tracer dilution and why is it a problem in 13C-MFA?
Tracer dilution refers to any process that reduces the isotopic enrichment of metabolites derived from the ¹³C-labeled tracer. This is problematic because 13C-MFA relies on measuring the patterns of ¹³C incorporation to infer metabolic fluxes. High dilution can obscure these patterns, leading to less precise and potentially inaccurate flux calculations.
Q2: How do I choose the best ¹³C tracer for my experiment?
The optimal tracer depends on the specific metabolic pathways you aim to investigate. A common strategy is to use a tracer that introduces the label into the upstream part of the pathway of interest. For example:
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Glycolysis and Pentose Phosphate Pathway: [1,2-¹³C₂]glucose is often a superior choice compared to [1-¹³C]glucose or [U-¹³C]glucose for resolving fluxes in these pathways.[1][2]
-
TCA Cycle: [U-¹³C₅]glutamine is highly effective for analyzing the TCA cycle and anaplerotic reactions.[1][2]
It is highly recommended to perform in silico simulations to compare the performance of different tracers for your specific metabolic model and research questions.
Q3: What is the purpose of performing parallel labeling experiments?
Parallel labeling experiments involve conducting multiple experiments with different ¹³C tracers. By combining the labeling data from these experiments, you can introduce complementary constraints on the metabolic model, which can significantly improve the precision and resolvability of a wider range of metabolic fluxes.[3]
Q4: How long should I run my labeling experiment?
The labeling experiment should be long enough to ensure that the intracellular metabolites have reached isotopic steady state. The time required to reach steady state depends on the organism's metabolic rate and the size of intracellular metabolite pools. A common approach to verify this is to perform a time-course experiment and measure labeling at several time points until no further significant changes are observed.[3]
Q5: Can I use a mixture of labeled and unlabeled substrates?
Yes, using mixtures of labeled and unlabeled substrates is a common strategy, often employed to reduce the cost of experiments. For example, a mixture of 20% [U-¹³C]glucose and 80% unlabeled glucose can be used. However, it's important to be aware that this will reduce the overall isotopic enrichment. The choice of mixture should be carefully considered and ideally evaluated through in silico simulations.
Experimental Protocols
Protocol 1: Determination of Isotopic Steady State
Objective: To determine the minimum time required for intracellular metabolites to reach isotopic steady state after the introduction of a ¹³C tracer.
Methodology:
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Cell Culture: Culture cells under the desired experimental conditions to ensure they are in a metabolic steady state (e.g., exponential growth phase).
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Tracer Introduction: At time zero, switch the culture medium to one containing the ¹³C-labeled tracer at the desired concentration.
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Time-Course Sampling: Collect cell samples at multiple time points after the introduction of the tracer. Recommended time points may include 0, 2, 4, 8, 12, 18, and 24 hours. The exact time points should be adapted based on the expected metabolic rates of the organism.
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Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites from the collected cell samples.
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Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of a representative set of key intracellular metabolites (e.g., amino acids, TCA cycle intermediates) using an appropriate mass spectrometry technique (e.g., GC-MS or LC-MS).
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Data Analysis: For each metabolite, plot the fractional contribution of each mass isotopomer over time. Isotopic steady state is considered to be reached when the fractional contributions no longer change significantly over consecutive time points.[3]
Visualizations
Caption: Sources of carbon contributing to central metabolism, highlighting the primary labeled tracer and various sources of unlabeled carbon that cause tracer dilution.
Caption: Experimental workflow for optimizing 13C-MFA, from initial experimental design and in silico simulation to data analysis and validation.
Caption: Logical relationship diagram illustrating how various experimental factors contribute to tracer dilution and ultimately lead to low precision in flux estimations.
References
accounting for CO2 recycling in D-Ribose-1,2-13C2 tracing
This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for CO2 recycling in D-Ribose-1,2-13C2 tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a tracer?
This compound is a stable isotope-labeled form of D-Ribose where the carbon atoms at positions 1 and 2 are replaced with the heavy isotope 13C.[1][][3] It is a powerful tracer used in metabolic flux analysis (MFA) to investigate the activity of pathways involving ribose, primarily the pentose phosphate pathway (PPP).[4][5][6] By tracking the distribution of the 13C labels into downstream metabolites, researchers can quantify the rates (fluxes) of interconnected metabolic reactions.[4][7]
Q2: What is CO2 recycling and why is it a concern in 13C tracing studies?
CO2 recycling, also known as CO2 fixation or anaplerosis, is a metabolic process where cells incorporate carbon dioxide (or bicarbonate) into metabolites. In the context of 13C tracing, if a labeled substrate is decarboxylated, it produces labeled 13CO2. This 13CO2 can then be re-incorporated into other metabolites by carboxylating enzymes (e.g., pyruvate carboxylase, PEP carboxylase). This "recycling" of the 13C label can complicate the interpretation of labeling patterns and lead to inaccurate flux calculations if not properly accounted for.
Q3: How does this compound metabolism lead to the production of 13CO2?
When this compound enters the pentose phosphate pathway, it is converted to other sugar phosphates. The oxidative branch of the PPP involves a key decarboxylation step. Specifically, 6-phosphogluconate, which can be formed from ribose-5-phosphate, is decarboxylated to produce ribulose-5-phosphate and CO2. If the 13C label from this compound is present at the C1 position of 6-phosphogluconate, this reaction will release 13CO2.
Q4: Which metabolites are most likely to show labeling from recycled 13CO2?
Metabolites downstream of carboxylation reactions are most susceptible. Key examples include:
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Tricarboxylic Acid (TCA) Cycle Intermediates: Oxaloacetate and malate can become labeled through the action of pyruvate carboxylase. This M+1 labeling (a single 13C atom added to an unlabeled molecule) can then propagate throughout the TCA cycle.
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Amino Acids: Aspartate and glutamate, which are derived from oxaloacetate and alpha-ketoglutarate respectively, can show M+1 labeling.
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Fatty Acids: The building block for fatty acid synthesis, acetyl-CoA, is generated from pyruvate and citrate. Recycled 13CO2 can contribute to the precursor pools for fatty acid synthesis.
Q5: Is CO2 recycling more significant in in vivo or in vitro experiments?
CO2 recycling is substantially more significant in in vivo (whole organism) studies compared to in vitro (cell culture) experiments.[8] In cell culture, the large volume of bicarbonate-buffered medium effectively dilutes any 13CO2 produced by the cells, minimizing its re-incorporation. In contrast, the microenvironment of tissues in vivo can have higher local concentrations of 13CO2, leading to more prominent recycling.
Troubleshooting Guides
Scenario 1: Unexpected M+1 Isotopologue Enrichment in TCA Cycle Metabolites
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Issue: You are conducting a this compound tracing experiment and observe a higher-than-expected M+1 peak for citrate, malate, or other TCA cycle intermediates.
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Possible Cause: This is a classic sign of 13CO2 recycling. The 13CO2 released from the pentose phosphate pathway is being re-fixed, most commonly by pyruvate carboxylase, which adds a 13C atom to pyruvate to form M+1 oxaloacetate.
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Troubleshooting Steps:
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Quantify the Extent of Recycling: Perform a parallel labeling experiment using a different tracer, such as [U-13C]-glutamine, which can help delineate TCA cycle fluxes independently.
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Mathematical Correction: Employ metabolic flux analysis software that can account for carboxylation reactions and the contribution of an external CO2 pool. This often involves treating the CO2 pool as a distinct metabolite with its own labeling state.
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Control Experiments: If possible, conduct experiments with inhibitors of key carboxylating enzymes (e.g., an inhibitor of pyruvate carboxylase) to confirm the source of the M+1 labeling.
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Scenario 2: Discrepancies in Labeling Patterns Between in vivo and in vitro Results
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Issue: You have performed similar this compound tracing experiments in both cultured cells and a mouse model, but the isotopic enrichment patterns are significantly different, particularly for M+1 species.[8][9]
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Possible Cause: The difference in the significance of CO2 recycling between these two systems is the most likely explanation.[8] The in vivo environment facilitates the re-incorporation of 13CO2, while it is largely diluted out in in vitro setups.
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Troubleshooting Steps:
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Acknowledge the System Difference: Recognize that direct comparison of raw isotopologue distributions between in vivo and in vitro models can be misleading.
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Model the CO2 Pool Separately: When performing metabolic flux analysis, model the in vivo and in vitro data with different constraints on the CO2 fixation flux. For the in vitro model, this flux may be negligible, while for the in vivo model, it will be a variable to be solved.
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Measure Bicarbonate Labeling: In advanced studies, it is possible to measure the isotopic enrichment of bicarbonate in the blood plasma (in vivo) or the culture medium (in vitro) to directly quantify the 13CO2 pool.
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Experimental Protocols
Protocol: Quantifying and Correcting for CO2 Recycling in this compound Tracing
This protocol outlines the key steps for a robust 13C metabolic flux analysis (13C-MFA) experiment that accounts for CO2 recycling.
1. Experimental Design and Tracer Selection:
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Primary Tracer: Use this compound to probe the pentose phosphate pathway.[1][]
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Parallel Labeling (Recommended): To improve the accuracy of flux estimations, especially for the TCA cycle, conduct a parallel experiment with another tracer, such as [U-13C5]-glutamine.[5][6]
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Isotopic Steady State: Ensure that the cells or tissues have reached an isotopic steady state by performing a time-course experiment (e.g., collecting samples at 8, 16, and 24 hours) and confirming that the labeling patterns of key metabolites are stable.
2. Cell Culture and Metabolite Extraction:
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Culture cells in a medium containing the 13C-labeled ribose.
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Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
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Scrape the cells and collect the cell/methanol mixture.
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Perform metabolite extraction using a suitable method (e.g., centrifugation to pellet protein and debris, followed by collection of the supernatant).
3. Mass Spectrometry Analysis:
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Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.[4][10][11]
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Pay close attention to the MIDs of sugar phosphates, TCA cycle intermediates, and related amino acids.
4. Data Correction and Analysis:
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Natural Isotope Abundance Correction: The raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O).[11][12]
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Metabolic Flux Analysis (MFA): Use a computational MFA platform (e.g., INCA, Metran) to estimate intracellular fluxes.[13]
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Construct a metabolic network model that includes glycolysis, the pentose phosphate pathway, the TCA cycle, and relevant biosynthetic pathways.
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Crucially, the model must include carboxylation reactions (e.g., pyruvate to oxaloacetate) and treat the CO2 pool as a metabolite that can be labeled.
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Input the corrected MIDs and any measured extracellular fluxes (e.g., ribose uptake, lactate secretion) as constraints for the model.
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The software will then calculate the flux distribution that best fits the experimental data.
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5. Interpreting the Results:
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The output of the MFA will provide a quantitative measure of the flux through the CO2 fixation pathways. This allows you to determine the percentage of, for example, the oxaloacetate pool that is derived from recycled CO2.
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By accounting for this flux, the accuracy of all other calculated fluxes in the network is significantly improved.
Quantitative Data Summary
The following table shows a hypothetical comparison of mass isotopomer distributions for key metabolites in an in vitro vs. in vivo experiment using this compound, illustrating the impact of CO2 recycling.
| Metabolite | Isotopologue | In Vitro Abundance (%) | In Vivo Abundance (%) | Likely Contribution |
| Malate | M+0 | 90 | 75 | Unlabeled sources |
| M+1 | 2 | 15 | CO2 Recycling | |
| M+2 | 8 | 10 | PPP/Glycolysis | |
| Aspartate | M+0 | 91 | 78 | Unlabeled sources |
| M+1 | 2 | 13 | CO2 Recycling | |
| M+2 | 7 | 9 | PPP/Glycolysis | |
| Citrate | M+0 | 88 | 70 | Unlabeled sources |
| M+1 | 3 | 18 | CO2 Recycling | |
| M+2 | 9 | 12 | PPP/Glycolysis |
Note: These are example values to illustrate the trend. Actual values will vary depending on the cell type and experimental conditions.
Visualizations
Caption: Metabolism of this compound and subsequent recycling of 13CO2.
Caption: Experimental workflow for 13C-MFA accounting for CO2 recycling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. D-RIBOSE | Eurisotop [eurisotop.com]
- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Closing the gap between in vivo and in vitro omics: using QA/QC to strengthen ex vivo NMR metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Precision of Pentose Phosphate Pathway Flux Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the precision of their pentose phosphate pathway (PPP) flux measurements.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during PPP flux analysis experiments.
Issue 1: Inaccurate Flux Measurements Due to Overlapping Glycolytic and PPP Metabolites
Question: My PPP flux measurements seem inaccurate, and I suspect interference from glycolysis. How can I resolve this?
Answer: The PPP and glycolysis share common intermediates like glucose-6-phosphate (G6P), fructose-6-phosphate (F6P), and glyceraldehyde-3-phosphate (G3P), which can complicate flux analysis. To improve accuracy, consider the following:
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Isotopic Labeling Strategy:
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Utilize specific isotopic tracers. Instead of relying solely on [1-¹³C]glucose, which can be metabolized through both glycolysis and the PPP, use tracers that provide more definitive information about PPP activity. For example, [1,2-¹³C₂]glucose is a common choice. However, for even greater specificity and to avoid the need for natural abundance correction, consider using [2,3-¹³C₂]glucose.[1] The resulting [2,3-¹³C₂]lactate is exclusively produced through the PPP.[1]
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Perform parallel labeling experiments. Conducting experiments with different ¹³C-labeled glucose tracers can provide complementary data and improve the accuracy of flux estimations.[2][3] For instance, running parallel cultures with [1-¹³C]glucose and [U-¹³C₆]glucose can help resolve fluxes more precisely.
-
-
Analytical Approach:
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Measure labeling in downstream metabolites. Instead of only measuring shared intermediates, analyze the isotopic labeling patterns in metabolites that are more specific to each pathway. For the PPP, measuring the ¹³C-labeling in ribose-5-phosphate (R5P) derived from RNA provides a direct readout of pathway activity.[4] Similarly, analyzing glycogen-bound glucose can provide information on G6P labeling.[4]
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Employ ¹³C-Metabolic Flux Analysis (¹³C-MFA) software. Use software tools like Metran to perform comprehensive statistical analysis of your labeling data.[2] This will help to accurately calculate flux values and their confidence intervals.[2]
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Issue 2: Underestimation of PPP Flux Due to Intermediate Recycling
Question: I am concerned that my results are underestimating the actual PPP flux. Could recycling of intermediates be the cause?
Answer: Yes, the recycling of F6P and G3P back into G6P via the non-oxidative PPP can lead to an underestimation of the total flux through the oxidative branch.[5][6] This is a significant issue, particularly in cells with high phosphoglucose isomerase (PGI) activity.[5]
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Experimental Design to Account for Recycling:
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Use of specific tracers. As mentioned previously, carefully selected tracers can help to distinguish between the initial entry of glucose into the PPP and subsequent recycling.
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Incorporate data from multiple sources. A more accurate model of PPP flux can be built by including labeling data from various downstream products, such as RNA-derived ribose and amino acids.[4]
-
-
Modeling and Data Analysis:
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Utilize a metabolic model that accounts for recycling. When performing ¹³C-MFA, it is crucial to use a model that explicitly includes the reactions for hexose phosphate recycling.[6]
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Measure absolute fluxes. Be aware that some methods only provide a relative measure of PPP activity compared to glycolysis.[6] To obtain absolute flux values, more comprehensive labeling experiments and analysis are required.[6]
-
Issue 3: Low Abundance and High Turnover of PPP Intermediates
Question: I am having difficulty detecting and quantifying PPP intermediates due to their low concentrations and rapid turnover. What can I do to improve this?
Answer: The low abundance and high turnover rates of PPP metabolites are well-known analytical challenges.[7] The following steps can help to mitigate these issues:
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Sample Preparation:
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Rapid quenching of metabolism. It is critical to halt all enzymatic activity immediately upon sample collection.[7] Cold methanol quenching is a commonly used and effective method.[7]
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Efficient extraction. Use optimized extraction protocols to ensure the maximum recovery of polar metabolites like sugar phosphates.
-
-
Analytical Instrumentation:
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Use highly sensitive analytical platforms. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for detecting and quantifying low-abundance metabolites.[8][9] LC-MS, in particular, offers high sensitivity and specificity.[8]
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Optimize your MS method. Develop a targeted MS method to specifically look for the expected PPP intermediates and their isotopologues. This will improve the signal-to-noise ratio and the accuracy of your measurements.
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Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using ¹³C-Metabolic Flux Analysis (¹³C-MFA) for measuring PPP flux?
A1: ¹³C-MFA is a powerful technique that allows for the quantification of intracellular metabolic fluxes, providing a detailed picture of cellular metabolism.[9][10] By tracking the incorporation of ¹³C from labeled substrates into various metabolites, it can resolve the relative contributions of interconnected pathways like glycolysis and the PPP.[4]
Q2: How do I choose the right isotopic tracer for my experiment?
A2: The choice of tracer depends on the specific fluxes you want to measure. For a general overview, [1,2-¹³C₂]glucose is often used. To specifically trace the PPP with higher precision and avoid issues with natural abundance corrections, [2,3-¹³C₂]glucose is a better option. In complex systems, using a combination of tracers in parallel experiments, such as different ¹³C-labeled glucose and glutamine tracers, can significantly enhance the precision of flux determination across the central carbon metabolism.
Q3: What are the main challenges in measuring fluxes in the non-oxidative PPP?
A3: The main challenges arise from the reversibility of the transketolase and transaldolase reactions and the complex sugar phosphate interconversions.[4] This makes it difficult to determine the net direction and magnitude of the fluxes. Advanced ¹³C-MFA techniques, incorporating labeling data from multiple downstream metabolites, are required to resolve these fluxes.[4]
Q4: Can I measure PPP flux without using mass spectrometry?
A4: While MS-based methods are the most common and powerful, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for ¹³C-MFA.[8] NMR can track the incorporation of ¹³C labels into different metabolites and is particularly useful for distinguishing between positional isotopomers. However, NMR is generally less sensitive than MS.[8] Radiometric methods using ¹⁴C-labeled glucose can also be used to measure the release of ¹⁴CO₂ from the oxidative PPP, but these methods can overestimate PPP activity if not properly corrected for CO₂ release from the TCA cycle.[11]
Q5: How can I be sure that my cells have reached an isotopic steady state?
A5: Reaching an isotopic steady state, where the labeling patterns of metabolites are stable over time, is a crucial assumption for many ¹³C-MFA experiments. To verify this, you can perform a time-course experiment, collecting samples at multiple time points after the introduction of the labeled substrate. You can then analyze the isotopic enrichment of key metabolites to determine when it plateaus.
Data Presentation
Table 1: Comparison of Common Isotopic Tracers for PPP Flux Analysis
| Isotopic Tracer | Primary Use | Advantages | Disadvantages |
| [1-¹³C]glucose | General flux analysis | Commercially available | Label can be lost as CO₂ in both PPP and TCA cycle, potentially overestimating PPP flux.[11] |
| [6-¹³C]glucose | Correction for TCA cycle activity | Used in parallel with [1-¹³C]glucose to correct for non-PPP CO₂ production.[5] | Does not directly measure PPP flux. |
| [1,2-¹³C₂]glucose | Differentiating PPP from glycolysis | The pattern of ¹³C in downstream metabolites can help distinguish between the two pathways. | Interpretation can be complex, and assumptions about pathway activities are often required.[6] |
| [U-¹³C₆]glucose | General labeling of central carbon metabolism | Provides comprehensive labeling information for many downstream metabolites. | Can be more expensive; data analysis is complex. |
| [2,3-¹³C₂]glucose | Specific measurement of PPP flux | The resulting [2,3-¹³C₂]lactate is exclusively formed via the PPP, eliminating the need for natural abundance correction.[1] | May be less commercially available or more expensive. |
Experimental Protocols
Protocol 1: Sample Preparation for ¹³C-MFA of PPP Metabolites
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Cell Culture: Grow cells in a defined medium to ensure control over carbon sources.
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Isotopic Labeling: Introduce the ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose) and incubate until an isotopic steady state is reached.
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Quenching: Rapidly aspirate the culture medium and quench metabolism by adding ice-cold 80% methanol.[7]
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Extraction: Scrape the cells in the cold methanol solution and transfer to a microcentrifuge tube. Add a volume of water and chloroform for phase separation. Vortex thoroughly.
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Phase Separation: Centrifuge at high speed to separate the polar (methanol/water) and non-polar (chloroform) phases.
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Collection: Carefully collect the upper polar phase, which contains the sugar phosphates and other central metabolites.
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Drying: Dry the polar extract completely using a vacuum concentrator.
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Derivatization (for GC-MS): Resuspend the dried extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to make the metabolites volatile for GC-MS analysis.
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Analysis: Analyze the prepared samples by GC-MS or LC-MS.
Visualizations
Caption: The Pentose Phosphate Pathway, showing oxidative and non-oxidative phases.
Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).
Caption: A troubleshooting decision tree for common PPP flux analysis issues.
References
- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 5. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]
- 6. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 9. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 10. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 11. Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D-Ribose-1,2-¹³C₂ Concentration for Labeling
Welcome to the technical support center for optimizing D-Ribose-1,2-¹³C₂ concentration in metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using D-Ribose-1,2-¹³C₂ in labeling experiments?
A1: D-Ribose-1,2-¹³C₂ is a stable isotope-labeled form of D-ribose used as a metabolic tracer. When introduced to cells, it is incorporated into newly synthesized RNA and other biomolecules that utilize ribose, such as ATP. This allows researchers to track the dynamics of RNA synthesis, turnover, and metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q2: How does D-Ribose-1,2-¹³C₂ enter cellular metabolic pathways?
A2: Exogenously supplied D-Ribose-1,2-¹³C₂ is transported into the cell and can enter the pentose phosphate pathway (PPP). Within the PPP, it can be converted into phosphoribosyl pyrophosphate (PRPP), a key precursor for the de novo and salvage pathways of nucleotide biosynthesis. The ¹³C labels are thus incorporated into the ribose moiety of ribonucleotides, which are subsequently used for RNA synthesis.
Q3: What are the potential cytotoxic effects of D-ribose at high concentrations?
A3: High concentrations of D-ribose can be cytotoxic to cells. Studies have shown that D-ribose can induce protein glycation, leading to the formation of advanced glycation end products (AGEs), which can impair cellular function and viability.[1] Furthermore, high concentrations of D-ribose have been observed to inhibit DNA, RNA, and protein synthesis, eventually leading to cell death.[2] It is crucial to determine the optimal, non-toxic concentration for your specific cell line.
Q4: What is the expected labeling efficiency of D-Ribose-1,2-¹³C₂ in RNA?
A4: The labeling efficiency can vary significantly depending on the cell type, metabolic state, concentration of the tracer, and incubation time. It is essential to empirically determine the incorporation rate for your experimental system. The goal is to achieve a sufficient level of ¹³C enrichment for detection by your analytical method without inducing cellular stress.
Q5: How can I measure the incorporation of ¹³C from D-Ribose-1,2-¹³C₂ into RNA?
A5: The most common method is liquid chromatography-mass spectrometry (LC-MS/MS). After labeling, total RNA is extracted, hydrolyzed into individual ribonucleosides, and then analyzed by LC-MS/MS to determine the mass isotopologue distribution of the ribose moiety.[3][4] This allows for the quantification of the percentage of newly synthesized RNA that has incorporated the ¹³C label. NMR spectroscopy can also be used for detailed structural and dynamic studies of labeled RNA.[5][6]
Troubleshooting Guides
This section addresses common issues that may arise during your labeling experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low ¹³C Incorporation into RNA | 1. Suboptimal D-Ribose-1,2-¹³C₂ Concentration: The concentration may be too low for efficient uptake and incorporation. 2. Short Incubation Time: The labeling duration may not be sufficient for significant RNA turnover and synthesis. 3. Slow Metabolic Rate of Cells: The cell line used may have a naturally slow rate of nucleotide synthesis. 4. Competition with Unlabeled Ribose: The culture medium may contain high levels of unlabeled ribose or other precursors that dilute the labeled pool. | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols section). 2. Optimize Incubation Time: Conduct a time-course experiment to identify the optimal labeling duration.[7][8] 3. Increase Cell Density or Use Actively Dividing Cells: Ensure cells are in a metabolically active state during labeling. 4. Use Ribose-Free Medium: If possible, use a custom medium formulation without unlabeled ribose. |
| High Cell Death or Signs of Cytotoxicity | 1. D-Ribose-1,2-¹³C₂ Concentration is Too High: Exceeding the tolerated concentration for the specific cell line.[1][9] 2. Prolonged Incubation Time: Extended exposure to even moderate concentrations can induce toxicity. | 1. Determine IC₅₀: Perform a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC₅₀) and work with concentrations well below this value.[1][10][11] 2. Reduce Incubation Time: Shorten the labeling period and compensate by potentially increasing the tracer concentration (within the non-toxic range). |
| Inconsistent Labeling Results Between Replicates | 1. Variable Cell Health and Density: Inconsistent cell culture conditions across different wells or plates. 2. Inaccurate Pipetting of D-Ribose-1,2-¹³C₂: Errors in adding the tracer solution. 3. Contamination: Microbial contamination can alter cellular metabolism. | 1. Standardize Cell Seeding: Ensure uniform cell density and viability at the start of the experiment. 2. Use Calibrated Pipettes and Master Mixes: Prepare a master mix of the labeling medium to ensure consistency. 3. Maintain Aseptic Technique: Regularly check for and prevent contamination. |
| Difficulty in Detecting ¹³C-Labeled RNA by LC-MS/MS | 1. Low Abundance of Labeled RNA: The overall amount of newly synthesized RNA may be low. 2. Inefficient RNA Extraction or Hydrolysis: Poor recovery of RNA or incomplete digestion to nucleosides. 3. Suboptimal LC-MS/MS Parameters: The instrument settings may not be optimized for detecting the mass shift. | 1. Increase Starting Material: Use a larger number of cells to increase the total RNA yield. 2. Optimize Protocols: Use a validated RNA extraction and enzymatic digestion protocol. Ensure complete hydrolysis.[12] 3. Calibrate and Optimize MS: Consult with a mass spectrometry specialist to optimize the instrument for detecting ¹³C isotopologues. Use stable isotope-labeled internal standards for quantification if available.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of D-Ribose
This protocol uses a colorimetric MTT assay to assess cell viability across a range of D-ribose concentrations.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
D-Ribose (unlabeled, for cost-effectiveness)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere and resume proliferation (typically 24 hours).
-
D-Ribose Treatment: Prepare a series of D-ribose concentrations in your culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different D-ribose concentrations. Include a "no-cell" control with medium only.
-
Incubation: Incubate the plate for a period relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Express the viability of treated cells as a percentage of the untreated control (0 mM D-ribose). Select the highest concentration that does not significantly reduce cell viability for your labeling experiments.
| Parameter | Recommendation |
| Cell Seeding Density | Cell-line dependent, aim for 50-70% confluency at the end of the assay |
| D-Ribose Concentration Range | 0 - 100 mM (initial screen) |
| Incubation Time | 24 - 72 hours |
| MTT Incubation | 2 - 4 hours |
| Wavelength | 570 nm |
Protocol 2: Optimizing D-Ribose-1,2-¹³C₂ Concentration for RNA Labeling
This protocol outlines a workflow to determine the optimal concentration and time for labeling RNA.
Materials:
-
D-Ribose-1,2-¹³C₂
-
Optimized non-toxic concentration range from Protocol 1
-
Cell culture supplies
-
RNA extraction kit
-
Enzymes for RNA hydrolysis (e.g., Nuclease P1, Alkaline Phosphatase)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling: Culture your cells under standard conditions. Replace the medium with a fresh medium containing a range of D-Ribose-1,2-¹³C₂ concentrations (e.g., 100 µM, 500 µM, 1 mM, 5 mM) determined to be non-toxic from Protocol 1.
-
Time Course: Harvest cells at different time points (e.g., 2, 6, 12, 24 hours) for each concentration.
-
RNA Extraction: Extract total RNA from the harvested cells using a reliable method. Quantify the RNA and assess its integrity.
-
RNA Hydrolysis: Hydrolyze a known amount of RNA (e.g., 1-5 µg) to its constituent ribonucleosides using a cocktail of enzymes.
-
LC-MS/MS Analysis: Analyze the ribonucleoside mixture by LC-MS/MS. Monitor the mass isotopologues of ribose-containing nucleosides (e.g., adenosine, guanosine, cytidine, uridine).
-
Data Analysis: Calculate the percentage of ¹³C enrichment for each nucleoside at each concentration and time point. The enrichment is determined by the ratio of the peak area of the ¹³C-labeled isotopologue to the total peak area of all isotopologues of that nucleoside.
-
Optimization: Select the concentration and time point that provides sufficient ¹³C enrichment for your downstream application without compromising cell health.
| Parameter | Recommendation |
| D-Ribose-1,2-¹³C₂ Concentration | Test a range below the cytotoxic level (e.g., 100 µM - 5 mM) |
| Labeling Time | 2 - 24 hours |
| RNA Input for Hydrolysis | 1 - 5 µg |
| LC-MS/MS Analysis | Monitor for m+2 mass shift in ribonucleosides |
Visualizations
Caption: Experimental workflow for optimizing D-Ribose-1,2-¹³C₂ labeling.
Caption: Metabolic pathway for D-Ribose-1,2-¹³C₂ incorporation into RNA.
References
- 1. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cell proliferation by D-ribose and deoxy-D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
Technical Support Center: D-Ribose-1,2-¹³C₂ Data Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from D-Ribose-1,2-¹³C₂ labeling experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary applications of D-Ribose-1,2-¹³C₂ in metabolic studies?
D-Ribose-1,2-¹³C₂ is a stable isotope-labeled sugar primarily used as a tracer in metabolic flux analysis (MFA).[1] Its main application is to probe the activity of specific pathways in central carbon metabolism. Because the labeling is on the first and second carbon atoms, it is particularly effective for distinguishing between glycolysis and the Pentose Phosphate Pathway (PPP).[2][3][4] By tracking the fate of the ¹³C atoms through various metabolic reactions, researchers can quantify the rates (fluxes) of these pathways.[5] This tracer is valuable for understanding how cells produce energy and building blocks like ribose for nucleotide synthesis, especially in contexts like cancer metabolism research.[6][7]
Q2: How do I choose the optimal isotopic tracer for my experiment?
The choice of tracer is critical as it largely determines the precision of flux estimates.[2] There is no single best tracer for all metabolic pathways.[6] Different tracers provide distinct metabolic information.[3] For instance, [1,2-¹³C₂]glucose (which provides similar information to D-Ribose-1,2-¹³C₂) offers the most precise flux estimates for glycolysis and the Pentose Phosphate Pathway (PPP).[2][4] For analyzing the Tricarboxylic Acid (TCA) cycle, [U-¹³C₅]glutamine is often the preferred tracer.[2][3] A powerful approach can be to run parallel labeling experiments, for example, one with a ¹³C-glucose/ribose tracer and another with a ¹³C-glutamine tracer, to improve flux resolution across the entire central carbon network.[8]
Table 1: Tracer Suitability for Key Metabolic Pathways
| Metabolic Pathway | Recommended Tracer | Rationale | Citations |
| Glycolysis | [1,2-¹³C₂]glucose / D-Ribose-1,2-¹³C₂ | Provides superior precision for estimating glycolytic fluxes.[2][4] | [2][4] |
| Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose / D-Ribose-1,2-¹³C₂ | Effectively distinguishes between oxidative and non-oxidative branches.[3][4] | [3][4] |
| TCA Cycle | [U-¹³C₅]glutamine | Provides the best resolution for TCA cycle and related fluxes.[2][3] | [2][3] |
Q3: How can I distinguish flux through the Pentose Phosphate Pathway (PPP) vs. Glycolysis using D-Ribose-1,2-¹³C₂?
The specific placement of the ¹³C labels on D-Ribose-1,2-¹³C₂ allows for clear differentiation between these two pathways based on the labeling patterns of downstream metabolites, such as lactate or ribose phosphate.
-
Oxidative PPP: When D-Ribose-1,2-¹³C₂ enters the oxidative PPP, the C1 carbon is lost as ¹³CO₂. This results in singly labeled (M+1) ribose-5-phosphate.
-
Glycolysis: If the tracer proceeds through glycolysis, both ¹³C labels are retained, leading to doubly labeled (M+2) glycolytic intermediates like 3-phosphoglycerate and lactate.[6][9]
-
Non-Oxidative PPP: This pathway involves reversible reactions that can shuffle carbons. It can produce M+2 labeled ribose-5-phosphate.[9]
Therefore, by measuring the ratio of M+1 to M+2 labeled lactate, one can estimate the relative flux of the PPP compared to glycolysis.[9]
Q4: What are common sources of error in ¹³C labeling experiments?
Errors in ¹³C metabolic flux analysis can arise from multiple sources, impacting the accuracy of flux estimations. Key sources include:
-
Systematic Errors: Bias from analytical instruments, such as an underestimation of minor isotopomers by orbitrap mass spectrometers, can be a significant issue.[10][11]
-
Biological Variability: Deviations from a true metabolic steady state, which can occur in batch cultures, introduce errors.[10][11]
-
Measurement Noise: Standard signal noise and errors during the measurement of mass isotopomer distributions.[5]
-
Inaccurate Error Models: The statistical models used to describe measurement errors may not be accurate, which can lead to unreliable results when performing model selection tests like the χ²-test.[10][11]
Table 2: Common Error Sources and Mitigation Strategies
| Error Source | Description | Mitigation Strategy | Citations |
| Instrument Bias | Under/overestimation of certain mass isotopomers. | Characterize instrument performance with standards; use validation-based model selection. | [10][11] |
| Non-Steady State | Metabolic fluxes are not constant during the experiment. | Use chemostat cultures or ensure sampling during the exponential growth phase in batch cultures. | [10] |
| Tracer Impurity | Isotopic impurity of the labeled substrate. | Measure the exact isotopic purity of the tracer and account for it in the model. | [12] |
| Sample Preparation | Metabolite degradation or incomplete extraction. | Use rapid quenching protocols and standardized extraction procedures. | [9] |
Q5: What software is available for ¹³C-Metabolic Flux Analysis (MFA)?
Several software packages are available to perform the complex calculations required for ¹³C-MFA, including metabolic network modeling, simulation of isotope labeling, and statistical analysis.
-
13CFLUX2: A high-performance software suite for designing and evaluating carbon labeling experiments, supporting multicore CPUs and compute clusters.[13][14][15]
-
METRAN: Software based on the Elementary Metabolite Units (EMU) framework, used for ¹³C-MFA, tracer experiment design, and statistical analysis.[16]
-
OpenFLUX: A user-friendly, open-source application also based on the EMU framework, suitable for both small and large-scale ¹³C-MFA.[17]
Section 2: Troubleshooting Guide
Problem 1: Low or No ¹³C Enrichment Detected in Downstream Metabolites
Symptom: Mass spectrometry data shows very low or no mass shifts in metabolites that are expected to be labeled.
| Possible Cause | Recommended Solution |
| Insufficient Labeling Time | Cells may not have reached isotopic steady state. For cultured mammalian cells, steady state can take ~10 min for glycolysis, ~2 hours for the TCA cycle, and ~24 hours for nucleotides.[9] Extend the labeling duration accordingly. |
| Low Tracer Concentration | The concentration of D-Ribose-1,2-¹³C₂ in the medium may be too low relative to unlabeled carbon sources (e.g., from serum). |
| Metabolite Degradation | The target metabolites may have degraded during sample extraction or storage. |
| Incorrect Metabolic Pathway | The assumed metabolic pathway may not be active under your experimental conditions. |
Problem 2: Inconsistent or Unreliable Mass Isotopomer Distributions (MIDs)
Symptom: Replicate measurements show high variability in MIDs, or the patterns are biologically implausible (e.g., M+3 peak from a two-carbon tracer).
| Possible Cause | Recommended Solution |
| Instrumental Bias | Certain mass spectrometers can systematically underestimate low-abundance isotopomers.[10][11] |
| Deviation from Steady State | Fluctuations in cellular metabolism during the experiment can lead to inconsistent labeling. |
| Natural Isotope Abundance | Failure to correct for the natural abundance of ¹³C in metabolites and derivatization agents. |
| Fragment Ion Overlap | In GC-MS, different metabolites or fragments can have overlapping m/z values, confounding MID measurement. |
Problem 3: Poor Fit of the Metabolic Model to Experimental Data
Symptom: The computational flux model fails to reproduce the experimentally measured MIDs, resulting in a high residual error.
| Possible Cause | Recommended Solution |
| Incorrect Metabolic Network | The model may be missing key reactions or compartments (e.g., mitochondrial vs. cytosolic). |
| Overfitting or Underfitting | The model may be overly complex (overfitting) or too simple (underfitting), leading to poor flux estimates.[18] |
| Inaccurate Measurement of External Rates | Incorrect rates of nutrient uptake (e.g., glucose, glutamine) or secretion (e.g., lactate) constrain the model improperly. |
Section 3: Experimental Protocols
General Protocol for a ¹³C Labeling Experiment in Cell Culture
This protocol provides a general framework. Specific details such as cell densities, media formulations, and incubation times should be optimized for the specific cell line and experimental goals.
-
Cell Seeding and Growth:
-
Seed cells in multi-well plates at a density that will ensure they reach the desired confluence (typically 80-90%) at the time of harvest.[19]
-
Culture cells in standard growth medium to allow for adherence and recovery.
-
-
Introduction of ¹³C Tracer:
-
Prepare the labeling medium by supplementing basal medium (lacking the unlabeled version of the tracer) with D-Ribose-1,2-¹³C₂ and other necessary components (e.g., dialyzed serum).
-
Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C labeling medium to the cells.
-
Incubate for a duration sufficient to achieve isotopic steady state for the pathways of interest.[9]
-
-
Metabolite Extraction:
-
Place the culture plate on ice. Aspirate the labeling medium.
-
Immediately wash the cells with a sufficient volume of ice-cold PBS to remove extracellular metabolites.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution, stored at -80°C) to the wells.[20]
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites for analysis.
-
-
Sample Preparation for GC-MS Analysis:
-
Lyophilize (freeze-dry) the metabolite extract to complete dryness.
-
Derivatize the dried sample to make the metabolites volatile for gas chromatography. A common method involves two steps:
-
-
Mass Spectrometry Analysis:
-
Inject the derivatized sample into the GC-MS or LC-MS/MS system.
-
Acquire data, ensuring the method is set up to accurately measure the mass isotopomer distributions for all target metabolites.
-
Section 4: Data and Pathway Visualizations
Caption: Metabolic fate of D-Ribose-1,2-¹³C₂ in central carbon metabolism.
Caption: Logic flowchart for troubleshooting common data interpretation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. d-nb.info [d-nb.info]
- 7. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis | Semantic Scholar [semanticscholar.org]
- 14. 13cflux.net [13cflux.net]
- 15. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13C Tracing and Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 13C tracing experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of mass spectrometry data, with a particular focus on resolving overlapping mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of overlapping mass spectra in 13C tracing experiments?
A1: Overlapping mass spectra in 13C tracing experiments can arise from several factors:
-
Co-elution of Metabolites: In complex biological samples, multiple metabolites with similar physicochemical properties may elute from the chromatography column at the same time, leading to their simultaneous detection by the mass spectrometer.[1][2]
-
Isobaric Compounds: Different compounds that have the same nominal mass-to-charge ratio (m/z) can be indistinguishable in low-resolution mass spectrometers.
-
Natural Isotope Abundance: The natural abundance of heavy isotopes, such as 13C (approximately 1.1%), results in a distribution of isotopologues for any given metabolite.[3][4] This natural distribution can overlap with the signals from 13C-labeled metabolites, complicating the interpretation of labeling patterns.[5][6]
-
In-source Fragmentation: During the ionization process in the mass spectrometer, molecules can fragment. These fragments can have the same m/z as other intact metabolites or fragments from different co-eluting compounds.[1]
-
Isotopologue Overlap from Labeled Tracers: As a 13C-labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites, creating a series of labeled isotopologues (M+1, M+2, etc.). The m/z values of these isotopologues can overlap, especially for large molecules or when multiple labeled precursors are used.[7]
Q2: How can I minimize spectral overlap during my 13C tracing experiment?
A2: Minimizing spectral overlap begins with careful experimental design and execution. Here are key strategies:
-
Optimize Chromatographic Separation: Enhancing the separation of metabolites is a critical first step. This can be achieved by:
-
Adjusting the gradient in liquid chromatography (LC) or the temperature program in gas chromatography (GC).
-
Using longer chromatography columns or columns with different stationary phases to improve resolution.[2]
-
Employing two-dimensional chromatography (e.g., GCxGC) for highly complex samples.
-
-
Utilize High-Resolution Mass Spectrometry: High-resolution mass analyzers, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can distinguish between ions with very small mass differences.[7] This allows for the separation of isobaric compounds and the resolution of fine isotopic patterns, which is crucial for accurate 13C tracing.[6][7]
-
Select Appropriate Isotopic Tracers: The choice of 13C-labeled tracer can significantly impact the ability to resolve metabolic pathways. Using specifically labeled tracers (e.g., [1,2-13C]-glucose instead of uniformly labeled glucose) can generate unique labeling patterns in downstream metabolites, which can help to distinguish between different metabolic routes.[8][9] Parallel labeling experiments with different tracers can also provide complementary information to better constrain metabolic fluxes.[9][10]
-
Optimize Sample Preparation: Proper sample preparation can reduce the complexity of the matrix and remove interfering substances. This may include techniques like solid-phase extraction or liquid-liquid extraction.
Q3: What computational methods can be used to resolve overlapping mass spectra after data acquisition?
A3: When experimental optimization is insufficient to completely eliminate spectral overlap, computational deconvolution is necessary.[1][2][11][12] Deconvolution algorithms aim to mathematically separate the composite mass spectra into the pure spectra of individual components.[1][2]
Several software tools and algorithms are available:
-
Automated Mass Spectral Deconvolution and Identification System (AMDIS): A widely used software for deconvoluting GC-MS data.[1]
-
DecoID: This tool uses a database-assisted approach to deconvolve chimeric MS/MS spectra by computationally mixing reference spectra to match the experimental data.[13]
-
Various R Packages: The R programming environment offers several packages for metabolomics data analysis, some of which include functionalities for spectral deconvolution and correction of overlapping isotopologue distributions.[14]
-
Vendor-Specific Software: Many mass spectrometer manufacturers provide software with built-in deconvolution tools.
The general principle of these algorithms involves identifying unique ions for each component and using their elution profiles to reconstruct the full spectrum of each individual compound.[11][12]
Troubleshooting Guides
Problem 1: I am seeing unexpected or illogical 13C enrichment patterns in my data.
-
Possible Cause 1: Incomplete Correction for Natural Isotope Abundance.
-
Troubleshooting Step: The measured mass isotopologue distribution (MID) is a combination of the enrichment from the 13C tracer and the natural abundance of heavy isotopes.[6] It is crucial to correct for the contribution of naturally occurring isotopes (e.g., 13C, 15N, 18O) to accurately determine the true level of 13C enrichment from your tracer.[5][6] Several software tools, such as IsoCor, can perform this correction.[15]
-
-
Possible Cause 2: Isotopic Impurity of the Tracer.
-
Troubleshooting Step: The 13C-labeled substrate you are using may not be 100% pure. Verify the isotopic purity of your tracer from the manufacturer's certificate of analysis and account for it in your data correction workflow.
-
-
Possible Cause 3: Metabolic Exchange Reactions.
-
Troubleshooting Step: Rapid, reversible enzymatic reactions can lead to the scrambling of isotopic labels, which may not reflect the net metabolic flux.[15] Consider the possibility of such exchange fluxes when interpreting your data, especially for pathways with known reversible reactions.
-
Problem 2: I am unable to distinguish between two key metabolites that have very similar retention times and mass spectra.
-
Possible Cause 1: Suboptimal Chromatographic Separation.
-
Troubleshooting Step: Revisit your chromatography method. Experiment with different mobile phase gradients, flow rates, or column temperatures to try and achieve baseline separation of the two metabolites. Consider using a column with a different chemistry that may offer better selectivity for your compounds of interest.
-
-
Possible Cause 2: Insufficient Mass Resolution.
-
Possible Cause 3: Co-fragmentation in MS/MS.
-
Troubleshooting Step: If you are performing MS/MS experiments, the precursor isolation window may be too wide, leading to the co-fragmentation of both metabolites. Try using a narrower isolation window. Alternatively, methods like IQAROS (Incremental Quadrupole Acquisition to Resolve Overlapping Spectra) can be employed to deconvolute chimeric MS/MS spectra by systematically shifting the isolation window.[16][17]
-
Experimental Protocols
Protocol: Correction for Natural Isotope Abundance
This is a crucial step in all 13C tracing studies to ensure that the measured isotopic enrichment accurately reflects the contribution from the labeled tracer.
-
Acquire Mass Spectra: Obtain the mass spectra of your metabolite of interest from both your 13C-labeled samples and an unlabeled (natural abundance) biological control.
-
Determine the Elemental Composition: Ascertain the chemical formula of the metabolite. This is essential for calculating the theoretical natural isotope distribution.
-
Use a Correction Algorithm: Employ a computational tool (e.g., IsoCor, IsoCorrectoR) to perform the correction.[14][15] These tools typically require the following inputs:
-
The measured mass isotopologue distribution (MID) of the metabolite from your labeled sample.
-
The elemental formula of the metabolite.
-
-
Algorithm Principle: The software uses matrix-based calculations to subtract the contribution of natural isotopes from the measured MID, yielding the corrected MID that represents the enrichment solely from the 13C tracer.
-
Validate the Correction: As a quality control, apply the correction algorithm to your unlabeled control sample. The corrected MID for the unlabeled sample should show enrichment only at M+0.
Quantitative Data Summary
| Parameter | Low-Resolution MS | High-Resolution MS |
| Typical Resolving Power | < 5,000 | > 60,000 (Orbitrap, FT-ICR)[7] |
| Ability to Separate Isobars | Limited | High |
| Cost | Lower | Higher |
| Application | Routine screening, analysis of well-separated compounds | Complex mixture analysis, resolving overlapping spectra, accurate mass determination |
Table 1: Comparison of Low- and High-Resolution Mass Spectrometry in the context of 13C tracing.
Visualizations
Caption: A generalized workflow for 13C metabolic tracing experiments.
Caption: The process of resolving a composite mass spectrum into individual pure spectra.
References
- 1. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spectral deconvolution for overlapping GC/MS components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DecoID Improves Identification Rates in Metabolomics through Database-Assisted MS/MS Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Statistical Analysis of D-Ribose-1,2-¹³C₂ Flux Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribose-1,2-¹³C₂ for metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is D-Ribose-1,2-¹³C₂ and why is it used in metabolic flux analysis?
D-Ribose-1,2-¹³C₂ is an isotopically labeled form of D-Ribose where the carbon atoms at the first and second positions are the heavy isotope ¹³C.[1][2] It is a valuable tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to probe specific metabolic pathways.[3][4] Its primary application is in elucidating the activity of the pentose phosphate pathway (PPP), a crucial pathway for nucleotide synthesis and redox balance.[4][5] By tracking the distribution of the ¹³C label from D-Ribose-1,2-¹³C₂ into various downstream metabolites, researchers can quantify the relative and absolute fluxes through the PPP and connected pathways like glycolysis.[4]
Q2: What are the key advantages of using ¹³C-MFA over traditional metabolic analysis techniques?
Unlike traditional methods that measure only metabolite concentrations, ¹³C-MFA provides dynamic information about the rates of metabolic reactions (fluxes) within a cell.[6][7] This allows for a more comprehensive understanding of cellular physiology and how it is altered by genetic modifications, disease states, or drug treatments.[8][9] Isotope labeling provides a high number of redundant measurements, which greatly improves the accuracy and confidence in the estimated flux values.[10]
Q3: What are the critical steps in a typical ¹³C-MFA workflow?
A typical ¹³C-MFA workflow involves five main stages:
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Experimental Design: This includes selecting the appropriate isotopic tracer (e.g., D-Ribose-1,2-¹³C₂), defining the experimental conditions, and developing a metabolic network model.[10]
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Tracer Experiment: Cells or organisms are cultured with the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.[10][11]
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Isotopic Labeling Measurement: The distribution of ¹³C isotopes in key metabolites is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[9][12]
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Flux Estimation: The measured labeling data, along with other extracellular measurements (e.g., substrate uptake and product secretion rates), are used in computational software to estimate the intracellular metabolic fluxes.[7][10]
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Statistical Analysis: The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are calculated.[10]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected labeling patterns in metabolites.
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Possible Cause 1: Isotopic impurity of the tracer.
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Possible Cause 2: Failure to reach isotopic steady state.
-
Troubleshooting: It is crucial to ensure that the intracellular metabolites have reached a constant labeling state.[11] To validate this, measure isotopic labeling at multiple time points (e.g., 18 and 24 hours) after introducing the tracer.[11] If the labeling is not consistent, the data may need to be analyzed using non-stationary ¹³C-MFA methods.[11]
-
-
Possible Cause 3: Contamination from unlabeled carbon sources.
-
Troubleshooting: Ensure that the culture medium does not contain significant amounts of unlabeled ribose or other carbon sources that could dilute the ¹³C label.
-
Issue 2: Poor fit of the metabolic model to the experimental data.
-
Possible Cause 1: Inaccurate metabolic network model.
-
Troubleshooting: The metabolic model is a critical component of flux analysis.[7] Ensure that all relevant metabolic reactions and atom transitions are included.[7] It may be necessary to consider alternative pathways or compartmentalization. Model selection is a critical step, and using independent validation data can help in choosing the most appropriate model.[13]
-
-
Possible Cause 2: Errors in measurement data.
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Troubleshooting: Re-examine the analytical measurements for errors. This includes both the mass spectrometry data for isotopic labeling and the measurements of extracellular rates (e.g., glucose uptake, lactate secretion).[7]
-
-
Possible Cause 3: Incorrect assumptions in the model.
-
Troubleshooting: Re-evaluate assumptions made during modeling, such as cofactor balancing or the reversibility of certain reactions.
-
Issue 3: High uncertainty (large confidence intervals) in estimated fluxes.
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Possible Cause 1: Insufficient measurement data.
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Troubleshooting: The precision of flux estimates depends on the amount and quality of the measurement data.[10] Increasing the number of measured metabolites or using different analytical techniques to obtain more precise labeling information can help.
-
-
Possible Cause 2: Poorly chosen isotopic tracer.
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Troubleshooting: The choice of tracer significantly impacts the precision of flux estimation for different pathways.[4] While D-Ribose-1,2-¹³C₂ is good for the PPP, other tracers like [1,2-¹³C₂]glucose or [U-¹³C₅]glutamine might be better for resolving fluxes in glycolysis or the TCA cycle, respectively.[4][14] Consider performing parallel labeling experiments with different tracers to improve the resolution of the entire metabolic network.[15]
-
Experimental Protocols
Protocol 1: D-Ribose-1,2-¹³C₂ Labeling Experiment for Adherent Mammalian Cells
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Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and reach the desired confluency (typically 50-60%).
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Medium Preparation: Prepare the experimental medium containing D-Ribose-1,2-¹³C₂ as the tracer. The final concentration of the tracer will depend on the specific cell line and experimental goals. Ensure all other nutrient concentrations are consistent with standard culture conditions.
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Tracer Introduction: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed experimental medium containing the ¹³C tracer to the cells.
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Incubation for Isotopic Steady State: Incubate the cells for a sufficient period to achieve isotopic steady state. This time should be determined empirically for the specific cell line but is often in the range of 18-24 hours.[11]
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Metabolite Quenching and Extraction:
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Aspirate the labeling medium.
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Quickly wash the cells with ice-cold PBS.
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Immediately add a cold quenching/extraction solution (e.g., 80% methanol) to the cells.
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Scrape the cells and collect the cell extract.
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Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
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Sample Analysis: Analyze the isotopic labeling patterns of intracellular metabolites in the supernatant using GC-MS or LC-MS/MS.
Data Presentation
Table 1: Example Mass Isotopomer Distribution (MID) Data from a D-Ribose-1,2-¹³C₂ Labeling Experiment
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribose-5-phosphate | 0.10 | 0.15 | 0.70 | 0.03 | 0.01 | 0.01 |
| Sedoheptulose-7-phosphate | 0.25 | 0.30 | 0.35 | 0.07 | 0.02 | 0.01 |
| Fructose-6-phosphate | 0.40 | 0.35 | 0.20 | 0.04 | 0.01 | 0.00 |
| 3-Phosphoglycerate | 0.60 | 0.25 | 0.12 | 0.03 | 0.00 | 0.00 |
| Lactate | 0.75 | 0.18 | 0.06 | 0.01 | 0.00 | 0.00 |
Note: M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. These are hypothetical values for illustrative purposes.
Table 2: Example Estimated Fluxes from a ¹³C-MFA Study
| Reaction | Flux Value (nmol/10⁶ cells/hr) | 95% Confidence Interval |
| Glucose uptake | 250 | |
| Lactate secretion | 400 | |
| Pentose Phosphate Pathway (oxidative) | 30 | [15] |
| Glycolysis (G6P to PYR) | 220 | |
| TCA Cycle (Citrate synthase) | 45 |
Note: These are hypothetical values for illustrative purposes.
Visualizations
Caption: A typical workflow for a ¹³C-Metabolic Flux Analysis experiment.
Caption: Simplified diagram of the Pentose Phosphate Pathway and its connection to Glycolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scribd.com [scribd.com]
- 3. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Q&A of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. d-nb.info [d-nb.info]
- 12. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 13. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Ribose-1,2-13C2 Labeling & Cell Growth Rate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cell growth rate on D-Ribose-1,2-13C2 labeling experiments. As ribose is synthesized from glucose via the pentose phosphate pathway (PPP), these experiments typically utilize [1,2-13C2]glucose as a tracer to label the ribose moiety of nucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound labeling in cellular metabolism studies?
A1: this compound labeling, most commonly achieved by feeding cells [1,2-13C2]glucose, is a powerful technique for metabolic flux analysis (MFA). It is specifically used to trace the activity of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that produces precursors for nucleotide biosynthesis (ribose-5-phosphate) and reducing power in the form of NADPH for various anabolic processes and antioxidant defense. By measuring the incorporation of 13C into the ribose component of RNA and DNA, researchers can quantify the flux through the PPP.
Q2: How does cell growth rate influence the incorporation of 13C from [1,2-13C2]glucose into ribose?
A2: Cell proliferation creates a high demand for nucleotides to support DNA replication and RNA synthesis. To meet this demand, rapidly growing cells reprogram their metabolism to enhance the production of nucleotide precursors. A key aspect of this reprogramming is the upregulation of the pentose phosphate pathway (PPP). Consequently, a higher cell proliferation rate generally leads to an increased flux of glucose through the PPP, resulting in a greater incorporation of 13C from [1,2-13C2]glucose into the ribose backbone of nucleotides.
Q3: Which signaling pathways are known to connect cell proliferation with the regulation of the pentose phosphate pathway?
A3: Several key signaling pathways that are often hyperactive in cancer and other proliferative diseases directly influence the PPP. The PI3K/Akt/mTOR pathway and the Ras/MEK/ERK pathway are central regulators. These pathways can promote the expression of PPP enzymes and increase the uptake of glucose, thereby channeling more substrate into the PPP to support nucleotide synthesis.
Q4: What is a typical labeling duration for a [1,2-13C2]glucose experiment to study ribose synthesis?
A4: For steady-state metabolic flux analysis, it is generally recommended to label the cells for at least one to two cell population doublings. This duration allows the isotopic labeling in central metabolic pathways to reach a pseudo-steady state. However, the optimal labeling time can vary depending on the specific cell line's doubling time and the metabolic intermediates of interest. For rapidly dividing cells, a 24-48 hour labeling period is often sufficient. For slower-growing cells, a longer duration may be necessary.
Q5: What are the primary analytical techniques used to measure 13C enrichment in RNA ribose?
A5: The most common method involves hydrolyzing total RNA to its constituent ribonucleosides. These ribonucleosides are then typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) . These techniques can separate the different ribonucleosides and determine their mass isotopomer distributions, which reveals the extent and pattern of 13C labeling in the ribose moiety.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low 13C enrichment in ribose despite using [1,2-13C2]glucose. | 1. Slow cell proliferation: The cell line may have a long doubling time, leading to low demand for de novo nucleotide synthesis. 2. Low PPP flux: The specific cell type or culture conditions may favor glycolysis over the PPP. 3. Tracer dilution: The labeled glucose in the medium may be diluted by unlabeled glucose from serum or other media components. 4. Insufficient labeling time: The experiment duration may be too short for the labeling to reach a detectable steady state. | 1. Verify cell growth rate: Confirm the doubling time of your cell line under the experimental conditions. Consider using a positive control cell line with a known high proliferation rate. 2. Modulate metabolic pathways: If experimentally relevant, consider using pharmacological agents to stimulate proliferation or directly modulate the PPP. 3. Use dialyzed serum: Utilize dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled glucose and other small molecules. Ensure the base medium is glucose-free before adding the labeled tracer. 4. Extend labeling duration: Increase the labeling time, ideally to at least 1.5-2 cell population doublings. |
| High variability in labeling between replicate experiments. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to differences in growth phase and metabolic activity at the time of harvest. 2. Fluctuations in culture conditions: Minor differences in CO2 levels, temperature, or media composition can impact cell metabolism. 3. Incomplete cell quenching or metabolite extraction: Inefficient quenching of metabolic activity or incomplete extraction of RNA can introduce variability. | 1. Standardize cell seeding: Ensure precise cell counting and consistent seeding density across all replicates. 2. Maintain consistent culture environment: Use a well-calibrated incubator and prepare all media from the same batch of reagents. 3. Optimize quenching and extraction protocols: Use rapid and effective quenching methods, such as cold methanol, and validate your RNA extraction protocol for efficiency and reproducibility. |
| Unexpected labeling patterns in ribose (e.g., M+1, M+3 isotopologues). | 1. Metabolic cycling: Labeled intermediates from the PPP can re-enter glycolysis and be recycled, leading to scrambling of the label. 2. Alternative carbon sources: Cells may utilize other carbon sources from the medium (e.g., glutamine) for gluconeogenesis, which can then enter the PPP. 3. Natural isotopic abundance: The natural abundance of 13C (~1.1%) can contribute to the M+1 peak. | 1. Use metabolic modeling software: Employ software designed for metabolic flux analysis to account for metabolic cycling and interpret complex labeling patterns. 2. Analyze media components: Ensure the composition of your culture medium is well-defined and consider the potential contribution of other substrates. 3. Correct for natural abundance: All MFA software includes algorithms to correct for the natural abundance of stable isotopes. |
| Difficulty in maintaining distinct and stable growth rates for comparison. | 1. Contact inhibition: As cells reach confluency, their growth rate slows down, which can confound comparisons between fast- and slow-growing cell lines if not properly controlled. 2. Nutrient depletion: In batch cultures, the depletion of essential nutrients over time can affect cell proliferation. | 1. Harvest cells at sub-confluent densities: Ensure that all cell lines are harvested at a similar, sub-confluent density (e.g., 70-80%) to minimize the effects of contact inhibition. 2. Use a chemostat or perfusion system: For precise control over the cellular environment and to maintain a constant growth rate, consider using a continuous culture system. |
Data Presentation
The following table provides a representative summary of how cell growth rate can influence the isotopomer distribution of ribose derived from [1,2-13C2]glucose. The "M+n" notation indicates the mass isotopomer with 'n' 13C atoms.
| Cell Line | Doubling Time (approx.) | M+0 (%) | M+1 (%) | M+2 (%) | Relative PPP Flux (normalized) |
| Slow-Growing (e.g., Normal Fibroblasts) | 48 - 72 hours | 85 | 10 | 5 | 1.0 |
| Moderately-Growing (e.g., MCF-7) | 30 - 40 hours | 70 | 15 | 15 | 3.0 |
| Fast-Growing (e.g., HeLa, A549) | 18 - 24 hours | 50 | 20 | 30 | 6.0 |
Note: The values presented in this table are illustrative and can vary depending on the specific cell line, culture conditions, and experimental duration. They are intended to demonstrate the general trend of increased M+2 labeling with higher proliferation rates, which is indicative of increased PPP flux.
Experimental Protocols
Key Experiment: [1,2-13C2]Glucose Labeling and RNA Ribose Analysis
1. Cell Culture and Seeding:
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Culture cells in standard growth medium to the desired confluency.
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For the labeling experiment, seed cells in multi-well plates (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of harvest. This is crucial for obtaining reproducible results.
2. Preparation of Labeling Medium:
-
Prepare a custom glucose-free version of the appropriate cell culture medium (e.g., DMEM, RPMI-1640).
-
Supplement the medium with [1,2-13C2]glucose to the desired final concentration (typically the same as standard glucose concentration, e.g., 25 mM).
-
Add other necessary supplements, such as dialyzed fetal bovine serum (to minimize unlabeled glucose), glutamine, and antibiotics.
3. Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed [1,2-13C2]glucose labeling medium to the cells.
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Incubate the cells for a predetermined duration (e.g., 24-48 hours, depending on the cell doubling time).
4. Cell Harvesting and Metabolite Quenching:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to the wells to quench all enzymatic activity and lyse the cells.
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Scrape the cells and collect the cell lysate in a microcentrifuge tube.
5. RNA Extraction and Hydrolysis:
-
Pellet the cell debris by centrifugation at 4°C.
-
Extract total RNA from the supernatant using a standard protocol (e.g., TRIzol or a commercial RNA extraction kit).
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Hydrolyze the purified RNA to ribonucleosides by enzymatic digestion (e.g., using nuclease P1 and alkaline phosphatase).
6. Sample Derivatization and GC-MS Analysis:
-
Lyophilize the hydrolyzed ribonucleosides.
-
Derivatize the samples to make them volatile for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
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Analyze the derivatized samples on a GC-MS system. The mass spectrometer will detect the mass isotopomer distribution of the ribose fragments, allowing for the quantification of 13C incorporation.
7. Data Analysis:
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Correct the raw mass isotopomer distribution data for the natural abundance of 13C.
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Use the corrected data to calculate the fractional labeling of ribose.
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This data can then be used in metabolic flux analysis software to model the flux through the pentose phosphate pathway.
Visualizations
Caption: Signaling pathways linking cell proliferation to the pentose phosphate pathway.
Caption: Experimental workflow for analyzing ribose labeling from [1,2-13C2]glucose.
Technical Support Center: 13C Metabolic Flux Analysis
Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 13C-MFA experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Experimental Design
Q1: How do I choose the right 13C-labeled tracer for my experiment?
A1: The selection of an optimal 13C tracer is critical for the success of your MFA study and depends on the specific metabolic pathways you aim to investigate.[1][2] There is no single best tracer for all 13C-MFA studies.[3] Generally, 13C-glucose tracers are most effective for elucidating fluxes in the upper metabolism, such as glycolysis and the pentose phosphate pathway (PPP).[3] Conversely, 13C-glutamine tracers typically provide better resolution for fluxes in the lower parts of metabolism, including the TCA cycle and reductive carboxylation.[3]
For a more comprehensive analysis covering multiple pathways, parallel labeling experiments using different tracers are a powerful approach.[3][4][5] For example, using [1,2-¹³C]glucose and [1,6-¹³C]glucose in parallel experiments has been shown to significantly improve flux precision compared to using a single tracer or tracer mixtures.[4] The choice of tracer has a significant impact on the precision of the estimated fluxes.[1]
| Tracer Type | Target Pathways | Advantages | Common Examples |
| ¹³C-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Good for resolving upper metabolic pathways. | [1,2-¹³C]glucose, [U-¹³C]glucose, [1,6-¹³C]glucose |
| ¹³C-Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Provides high resolution for lower metabolic pathways. | [U-¹³C]glutamine |
| Parallel Labeling | Multiple pathways simultaneously | Significantly enhances the resolution and precision of flux estimations across the metabolic network.[3][4] | [1,2-¹³C]glucose & [1,6-¹³C]glucose |
Q2: My cells are not reaching isotopic steady state. What should I do?
A2: Achieving an isotopic steady state, where the isotopic labeling of intracellular metabolites remains constant over time, is a fundamental assumption for standard 13C-MFA.[3] Failure to reach this state can lead to inaccurate flux calculations.
Troubleshooting Steps:
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Verify Labeling Duration: The time required to reach isotopic steady state can vary significantly between different cell types and experimental conditions. It is crucial to perform a time-course experiment to determine the optimal labeling duration. For mammalian cells, this can be particularly challenging as steady state may not be reached in a practical timeframe.[5]
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Check for Metabolic Steady State: Ensure that the cells are also in a metabolic steady state, meaning that metabolite concentrations are constant.[6] Dynamic processes like cell differentiation or proliferation can complicate achieving a steady state.[7]
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Consider Isotopically Non-stationary MFA (INST-MFA): If achieving a steady state is not feasible, you may need to employ INST-MFA. This approach analyzes the dynamics of isotope labeling over time but is experimentally and computationally more demanding.[8][9]
Sample Preparation and Data Acquisition
Q3: I am observing high variability in my mass spectrometry (MS) data. What are the potential causes?
A3: High variability in MS data can stem from several sources, from sample handling to the analytical instrumentation itself. Reliable isotopomer measurements are critical for determining accurate metabolic flux distributions.[10]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Quenching of Metabolism | Ensure rapid and complete quenching of metabolic activity immediately after harvesting cells to prevent further enzymatic reactions from altering metabolite labeling patterns. |
| Inconsistent Sample Extraction | Standardize your metabolite extraction protocol to ensure consistent recovery across all samples. |
| Derivatization Issues (for GC-MS) | If using Gas Chromatography-Mass Spectrometry (GC-MS), ensure that the derivatization process is complete and consistent for all samples to ensure volatility for analysis.[11] |
| Instrument Instability | Regularly calibrate and maintain your MS instrument to ensure stable performance. |
| Inaccurate Correction for Natural Isotope Abundance | Use raw, uncorrected mass isotopomer distributions in your data analysis, as there is no universally agreed-upon correction method.[10] |
Data Analysis and Interpretation
Q4: My flux estimation results have wide confidence intervals. What does this mean and how can I improve them?
A4: Wide confidence intervals for a calculated flux indicate high uncertainty in its value.[7] This suggests that the experimental design may not be suitable for resolving that specific flux with high precision.
Strategies to Improve Flux Precision:
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Optimize Tracer Selection: As discussed in Q1, the choice of tracer is paramount. Re-evaluate if a different tracer or a parallel labeling strategy could provide better resolution for the fluxes with high uncertainty.[4]
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Increase Measurement Redundancy: The precision of flux estimation is improved when the number of measured data points far exceeds the number of estimated flux parameters.[12] Consider measuring the labeling patterns of more metabolites or using different analytical techniques to increase data redundancy.
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Refine the Metabolic Network Model: An incomplete or inaccurate metabolic network model can lead to poor flux estimations.[12] Ensure your model includes all relevant biochemical reactions and cellular compartments.[3]
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Utilize Parallel Labeling Experiments: Integrating data from parallel labeling experiments can significantly narrow confidence intervals and improve the overall resolution of the metabolic flux map.[3][7]
Q5: The goodness-of-fit for my model is poor. How do I troubleshoot this?
A5: A poor goodness-of-fit, often indicated by a high sum of squared residuals (SSR), suggests that your metabolic model does not accurately represent the experimental data.[12]
Troubleshooting a Poor Goodness-of-Fit:
| Potential Issue | Corrective Action |
| Incomplete Metabolic Model | The model may be missing important metabolic reactions or pathways. Review the literature and databases to ensure your model is comprehensive for the organism and conditions being studied.[12] |
| Incorrect Reaction Reversibility | The reversibility of reactions in your model must be set correctly. An incorrect assumption about reaction directionality can lead to a poor fit.[12] |
| Measurement Errors | Investigate potential systematic or random errors in your experimental measurements, including both external flux rates and isotopic labeling data.[12] |
| Biological Variability | If multiple biological replicates were used, high variability between them can contribute to a poor fit. Ensure consistent experimental conditions across all replicates. |
Experimental Protocols
Protocol: Isotopic Steady-State Validation
This protocol outlines the key steps to validate the assumption of isotopic steady state in your cell culture experiments.
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Cell Culture and Tracer Introduction: Culture cells under the desired experimental conditions. Introduce the 13C-labeled substrate at a defined time point (t=0).
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Time-Course Sampling: Collect cell samples at multiple time points after the introduction of the tracer. For mammalian cells, suggested time points could be 18 and 24 hours.[3]
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Metabolite Extraction and Analysis: Immediately quench metabolism and extract intracellular metabolites from the collected samples. Analyze the isotopic labeling patterns of key metabolites using MS or NMR.
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Data Comparison: Compare the mass isotopomer distributions of the selected metabolites between the different time points.
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Validation: If the isotopic labeling is identical or statistically insignificant between the later time points (e.g., 18 and 24 hours), the assumption of isotopic steady state is considered valid.[3]
Visual Guides
Workflow for 13C Metabolic Flux Analysis
Caption: General workflow for a 13C-MFA experiment.
Troubleshooting Logic for Poor Goodness-of-Fit
Caption: Decision tree for troubleshooting a poor model fit.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Researcher's Guide to Pentose Phosphate Pathway (PPP) Flux Analysis: D-Ribose-1,2-¹³C₂ vs. [U-¹³C]glucose
For researchers, scientists, and drug development professionals, accurately measuring the metabolic flux through the pentose phosphate pathway (PPP) is crucial for understanding cellular bioenergetics, redox homeostasis, and nucleotide biosynthesis. The choice of isotopic tracer is a critical determinant of the quality and interpretability of the resulting data. This guide provides an objective comparison of two commonly utilized tracers, D-Ribose-1,2-¹³C₂ and [U-¹³C]glucose, for PPP flux analysis, supported by experimental data and detailed protocols.
The pentose phosphate pathway is a vital metabolic route that runs in parallel to glycolysis, converting glucose-6-phosphate into essential cellular components. Its primary functions include the production of NADPH, a key reductant in anabolic processes and antioxidant defense, and the synthesis of pentose sugars, which are precursors for nucleotide and nucleic acid synthesis.[1][2] Given its central role in cellular metabolism, the PPP is a key area of investigation in numerous fields, including cancer biology, neurobiology, and immunology.
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the rate of metabolic reactions, or fluxes, within a cell.[1][3][4][5] By introducing a substrate labeled with a stable isotope like ¹³C, researchers can trace the path of carbon atoms through a metabolic network and deduce the relative or absolute fluxes through different pathways.
Comparison of D-Ribose-1,2-¹³C₂ and [U-¹³C]glucose for PPP Flux Analysis
The selection of an appropriate ¹³C-labeled glucose tracer is paramount for obtaining precise and accurate measurements of PPP flux.[6][7][8] D-Ribose-1,2-¹³C₂ and [U-¹³C]glucose are two widely used tracers, each with distinct advantages and limitations for dissecting the complexities of the PPP.
D-Ribose-1,2-¹³C₂ (often used interchangeably with its metabolic precursor, [1,2-¹³C₂]glucose for PPP flux studies) provides a direct means of distinguishing between glycolytic and PPP flux. When [1,2-¹³C₂]glucose enters glycolysis, it is cleaved into two three-carbon units, resulting in singly labeled lactate. In contrast, passage through the oxidative PPP leads to the loss of the C1 carbon as CO₂, and subsequent rearrangements in the non-oxidative PPP generate uniquely labeled pentose phosphates and downstream metabolites.[9][10][11] This differential labeling pattern allows for a relatively straightforward calculation of the relative flux through the PPP versus glycolysis.[12][13][14]
[U-¹³C]glucose , in which all six carbon atoms are labeled with ¹³C, offers a comprehensive view of glucose metabolism. While it can be used to assess PPP flux, the interpretation of labeling patterns can be more complex. This is because both glycolysis and the PPP will produce fully labeled downstream metabolites at isotopic steady state.[15][16] However, by analyzing the mass isotopomer distributions of key metabolites, particularly those in the non-oxidative PPP and linked pathways, it is possible to infer PPP activity. The use of [U-¹³C]glucose is particularly advantageous when investigating the interplay between the PPP and other central carbon metabolism pathways, such as the TCA cycle.[16][17]
Below is a table summarizing the key characteristics and performance of each tracer for PPP flux analysis.
| Feature | D-Ribose-1,2-¹³C₂ ([1,2-¹³C₂]glucose) | [U-¹³C]glucose |
| Principle of PPP Flux Measurement | Relies on the distinct labeling patterns generated in downstream metabolites (e.g., lactate, ribose) from glycolysis versus the PPP. The loss of the ¹³C label at the C1 position in the oxidative PPP is a key differentiator. | Based on the analysis of mass isotopomer distributions of PPP intermediates and downstream metabolites. Can be more complex to interpret due to extensive labeling. |
| Primary Advantage for PPP Analysis | Provides a clear and direct measure of the relative flux of the PPP compared to glycolysis.[6][7][13] | Offers a holistic view of glucose metabolism, enabling the simultaneous analysis of glycolysis, the PPP, and the TCA cycle.[16][17] |
| Primary Disadvantage for PPP Analysis | May provide less information about the intricate rearrangements within the non-oxidative arm of the PPP compared to [U-¹³C]glucose. | The interpretation of PPP flux can be confounded by the overlapping labeling patterns from glycolysis, especially at isotopic steady state.[15][16] |
| Data Analysis Complexity | Generally less complex, often relying on the relative abundance of specific isotopologues. | More complex, requiring sophisticated modeling and analysis of mass isotopomer distributions to deconvolute fluxes. |
| Suitability | Ideal for studies focused on determining the relative contribution of the PPP to overall glucose catabolism. | Well-suited for systems-level metabolic analyses where the interaction of the PPP with other pathways is of interest. |
Experimental Protocols
The following are generalized protocols for conducting PPP flux analysis using D-Ribose-1,2-¹³C₂ and [U-¹³C]glucose. Specific details may need to be optimized based on the cell type, experimental conditions, and analytical platform.
Protocol 1: PPP Flux Analysis using [1,2-¹³C₂]glucose
This protocol is adapted from methodologies described in the literature for analyzing PPP flux relative to glycolysis.[9][10][11]
-
Cell Culture and Labeling:
-
Culture cells to the desired confluence in standard growth medium.
-
Replace the standard medium with a medium containing [1,2-¹³C₂]glucose as the sole glucose source. The concentration of the tracer should be similar to that of glucose in the standard medium.
-
Incubate the cells for a period sufficient to achieve isotopic steady state. This duration should be determined empirically for the specific cell line and experimental conditions.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry (GC-MS or LC-MS):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples as required for the specific analytical platform (e.g., silylation for GC-MS).
-
Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distribution of key metabolites, such as lactate and ribose-5-phosphate.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for natural ¹³C abundance.
-
Calculate the relative abundance of the different isotopologues of the target metabolites.
-
Determine the ratio of PPP flux to glycolytic flux based on the specific labeling patterns. For example, with [1,2-¹³C₂]glucose, the ratio of singly labeled (M+1) to doubly labeled (M+2) lactate can be used to infer the relative PPP flux.
-
Protocol 2: PPP Flux Analysis using [U-¹³C]glucose
This protocol outlines a general approach for assessing PPP flux as part of a broader analysis of central carbon metabolism.[3][4][17]
-
Cell Culture and Labeling:
-
Metabolite Extraction:
-
The metabolite extraction procedure is identical to that described for the [1,2-¹³C₂]glucose protocol.
-
-
Sample Analysis by Mass Spectrometry (GC-MS or LC-MS):
-
Analyze the derivatized metabolite extracts by GC-MS or LC-MS to obtain the mass isotopomer distributions of a wide range of metabolites, including glycolytic intermediates, PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate), and TCA cycle intermediates.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw data for natural ¹³C abundance.
-
Utilize a metabolic flux analysis software package (e.g., INCA, Metran) to fit the experimental mass isotopomer distribution data to a metabolic model.
-
The software will estimate the fluxes through the reactions in the model, including those of the oxidative and non-oxidative PPP, that best explain the observed labeling patterns.
-
Visualizing Metabolic Pathways and Experimental Workflows
To aid in the understanding of how these tracers are metabolized and how flux analysis experiments are conducted, the following diagrams have been generated using the Graphviz (DOT language).
Caption: The interconnected pathways of glycolysis and the pentose phosphate pathway.
Caption: A typical experimental workflow for ¹³C metabolic flux analysis.
Caption: A decision guide for selecting the appropriate ¹³C tracer for PPP flux analysis.
References
- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 9. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Metabolic Fluxes with Different Tracers
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic fluxes is paramount. Metabolic Flux Analysis (MFA) using isotopic tracers stands as a cornerstone technique for quantifying the rates of metabolic reactions within a cell. The choice of tracer, however, is a critical experimental parameter that significantly influences the precision and accuracy of the determined fluxes. This guide provides an objective comparison of different tracer strategies, supported by experimental data, to aid in the rational design of insightful metabolic flux studies.
The Critical Role of Tracer Selection in Metabolic Flux Analysis
The fundamental principle of MFA lies in introducing a substrate labeled with a stable isotope (e.g., ¹³C or ²H) into a biological system. As the labeled substrate is metabolized, the isotopic label is incorporated into downstream metabolites. By measuring the isotopic enrichment patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through various metabolic pathways.
The choice of the isotopic tracer directly impacts the information content of a labeling experiment. Different tracers, with labels at specific atomic positions, will generate distinct labeling patterns for the same metabolic network, leading to varying degrees of precision in the estimated fluxes. A suboptimal tracer may fail to resolve key fluxes or may lead to large uncertainties in the flux estimates. Therefore, a careful selection and cross-validation of tracers are essential for robust and reliable MFA.
Comparing the Performance of ¹³C-Labeled Tracers
¹³C is the most widely used stable isotope for metabolic flux analysis due to its versatility and the central role of carbon in metabolism. Glucose and glutamine, as the primary carbon sources for many mammalian cells, are the most common substrates for ¹³C labeling.
Optimal ¹³C-Glucose Tracers for Central Carbon Metabolism
A systematic evaluation of various ¹³C-labeled glucose tracers has revealed that no single tracer is optimal for all pathways. The precision of flux estimates is highly dependent on the pathway of interest.
| Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | TCA Cycle | Overall Network Precision |
| [1,2-¹³C₂]glucose | Excellent | Excellent | Moderate | Excellent |
| [U-¹³C₆]glucose | Good | Moderate | Excellent | Good |
| [1-¹³C]glucose | Good | Good | Poor | Moderate |
| [2-¹³C]glucose | Excellent | Excellent | Poor | Good |
| [3-¹³C]glucose | Excellent | Excellent | Poor | Good |
Table 1: Performance of different ¹³C-glucose tracers in resolving fluxes in key pathways of central carbon metabolism in a cancer cell line. Performance is a summary based on the precision of flux estimates (narrower confidence intervals indicate better performance). Data synthesized from Metallo et al., 2009.[1]
As shown in Table 1, [1,2-¹³C₂]glucose provides the most precise estimates for fluxes in glycolysis and the pentose phosphate pathway.[1] In contrast, uniformly labeled glucose, [U-¹³C₆]glucose, is superior for elucidating fluxes within the tricarboxylic acid (TCA) cycle.[1] This is because the complete labeling of the glucose molecule in [U-¹³C₆]glucose leads to more distinct mass isotopomer distributions in TCA cycle intermediates.
Enhancing TCA Cycle Flux Resolution with ¹³C-Glutamine Tracers
In many cell types, particularly cancer cells, glutamine is a significant contributor to the TCA cycle intermediates (anaplerosis). In such cases, using ¹³C-labeled glutamine as a tracer can significantly improve the precision of TCA cycle flux estimates.
| Tracer | TCA Cycle Flux Precision |
| [U-¹³C₅]glutamine | Excellent |
| [1,2-¹³C₂]glutamine | Good |
| [3,4-¹³C₂]glutamine | Good |
Table 2: Performance of ¹³C-glutamine tracers for resolving TCA cycle fluxes. Data synthesized from Metallo et al., 2009.[1]
[U-¹³C₅]glutamine has been identified as the preferred isotopic tracer for the analysis of the TCA cycle.[1] The use of glutamine tracers is particularly advantageous for resolving anaplerotic and cataplerotic fluxes, which are often difficult to determine with glucose tracers alone.
The Power of Parallel Labeling Experiments
To overcome the limitations of a single tracer, a powerful strategy is to perform parallel labeling experiments. This involves conducting multiple experiments under identical conditions but with different isotopic tracers. The data from these parallel experiments are then simultaneously fitted to a single metabolic model. This approach provides complementary information, significantly improving the overall precision and resolvability of the metabolic flux map. For instance, a parallel labeling experiment using [1,2-¹³C₂]glucose in one culture and [U-¹³C₅]glutamine in another can provide high-resolution flux estimates across glycolysis, the PPP, and the TCA cycle.[2]
Cross-Validation with Deuterium (²H) Tracers
Deuterium (²H) is another stable isotope that can be used for metabolic flux analysis. ²H tracers, such as deuterated water (D₂O) or deuterated glucose, provide complementary information to ¹³C tracers, particularly for pathways involving redox metabolism and water exchange reactions.
While a direct, comprehensive quantitative comparison of a wide range of fluxes measured by ¹³C and ²H tracers is not extensively available in the literature, studies have shown good correlation and complementarity between the two. For instance, a study validating glycerol flux measurements found no significant difference between results obtained with ²H₅-glycerol and [2-¹³C]glycerol tracers. In another study, a GC-MS method for simultaneous ²H and ¹³C tracing was validated against NMR measurements, showing excellent correlation, although some flux values were significantly different, highlighting the complementary nature of the information provided by each tracer. The ability of high-resolution MS to distinguish between ²H- and ¹³C-labeled metabolites based on their mass defects allows for the simultaneous use of both types of tracers in a single experiment, further enhancing the depth of metabolic analysis.[3]
Experimental Protocols
A successful metabolic flux analysis experiment requires meticulous attention to detail. Below is a synthesized protocol for a typical ¹³C-MFA experiment in mammalian cells.
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Tracer Introduction: When cells reach the desired confluency, replace the standard medium with a medium containing the ¹³C-labeled tracer. The concentration of the tracer should be the same as the unlabeled substrate in the standard medium. For parallel labeling experiments, set up parallel cultures with different tracers.
-
Isotopic Steady State: Incubate the cells in the labeled medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This duration needs to be determined empirically for the specific cell line and pathways under investigation but is typically 24-48 hours for central carbon metabolism in mammalian cells.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns. This is typically done by aspirating the medium and adding a cold quenching solution (e.g., 80% methanol at -80°C).
-
Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
Sample Preparation for GC-MS Analysis
-
Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen. Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution of each metabolite.
Flux Calculation and Analysis
-
Data Correction: Correct the raw MS data for the natural abundance of ¹³C.
-
Flux Estimation: Use a computational software package (e.g., INCA, Metran, or 13CFLUX2) to estimate the metabolic fluxes. This involves providing the software with the metabolic network model, the atom transitions for each reaction, the measured mass isotopomer distributions, and any measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates).
-
Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
Visualizing the Interplay of Signaling and Metabolism
Metabolic fluxes are tightly regulated by complex signaling networks. Understanding these regulatory interactions is crucial for interpreting metabolic phenotypes. Graphviz diagrams can be used to visualize these relationships.
Signaling Pathways Regulating Central Carbon Metabolism
Key signaling pathways such as the mTOR, AMPK, and insulin signaling pathways play a pivotal role in controlling cellular metabolism.
Conclusion
The cross-validation of metabolic fluxes with different tracers is a critical practice for ensuring the robustness and reliability of MFA results. While ¹³C-labeled glucose and glutamine are the workhorses of MFA, a thoughtful selection of specific isotopomers is necessary to achieve high precision for fluxes in different pathways. The use of parallel labeling experiments provides a powerful approach to comprehensively map the fluxome. Furthermore, the integration of complementary tracers, such as ²H, opens new avenues for a more holistic understanding of cellular metabolism. By combining rigorous experimental design, meticulous execution, and sophisticated computational analysis, researchers can harness the full potential of metabolic flux analysis to unravel the complexities of cellular physiology in health and disease.
References
Navigating Central Carbon Metabolism: A Comparative Guide to D-Ribose-1,2-¹³C₂ and Glucose Tracers in ¹³C-MFA
For researchers, scientists, and drug development professionals engaged in metabolic flux analysis, the choice of isotopic tracer is paramount to the precision and sensitivity of the resulting model. This guide provides a comparative analysis of D-Ribose-1,2-¹³C₂ against the commonly used [1,2-¹³C₂]glucose for elucidating fluxes within central carbon metabolism, particularly the pentose phosphate pathway (PPP) and nucleotide biosynthesis.
While direct, peer-reviewed studies performing a head-to-head sensitivity analysis of D-Ribose-1,2-¹³C₂ against other tracers in ¹³C-Metabolic Flux Analysis (¹³C-MFA) are not abundant in publicly available literature, a comparison can be constructed based on well-established principles of metabolic pathways and existing ¹³C-MFA methodologies. The insights provided herein are derived from the foundational knowledge of how these tracers would theoretically behave within the metabolic network.
Performance Comparison of Isotopic Tracers
The selection of an isotopic tracer significantly influences the precision of flux estimations in different metabolic pathways.[1] A tracer's effectiveness is determined by how its isotopic labeling patterns propagate through the network and how sensitively these patterns report on the fluxes of interest.[1]
| Tracer | Monitored Pathways & Reactions | Theoretical Advantages | Theoretical Disadvantages |
| D-Ribose-1,2-¹³C₂ | Primary: Pentose Phosphate Pathway (non-oxidative phase), Nucleotide Biosynthesis.Secondary: Glycolysis, TCA Cycle (via ribose recycling). | Directly traces ribose uptake and incorporation into nucleotides, providing a clear measure of salvage pathways versus de novo synthesis.Potentially higher sensitivity for non-oxidative PPP fluxes by introducing a distinctly labeled pentose pool.Can deconvolute ribose contributions from dietary sources versus endogenous synthesis. | Less informative for the oxidative PPP as it bypasses the initial glucose-6-phosphate dehydrogenase (G6PD) step.Complex labeling patterns in glycolysis and the TCA cycle upon recycling, which may be challenging to model without high-resolution data.Cellular uptake and metabolism of ribose can be highly cell-type specific and may not be as universally active as glucose uptake. |
| [1,2-¹³C₂]glucose | Primary: Glycolysis, Pentose Phosphate Pathway (oxidative and non-oxidative phases).Secondary: TCA Cycle, Amino Acid Biosynthesis, Nucleotide Biosynthesis (via de novo synthesis). | Excellent for determining the split ratio between glycolysis and the oxidative PPP.[1]Provides precise estimates for fluxes in glycolysis and the PPP .[1]As the primary cellular carbon source, its metabolism is often more active and central, leading to robust labeling in a wide array of downstream metabolites. | Indirectly measures nucleotide biosynthesis through the de novo pathway, making it harder to quantify the contribution of ribose salvage.Labeling of the ribose moiety in nucleotides is a result of several metabolic steps, potentially accumulating variability and reducing sensitivity to the final synthesis steps.May not effectively trace metabolic phenotypes where ribose uptake and salvage are the dominant pathways for nucleotide synthesis. |
Experimental Protocols
A generalized experimental protocol for a steady-state ¹³C-MFA experiment is outlined below. This protocol can be adapted for use with either D-Ribose-1,2-¹³C₂ or [1,2-¹³C₂]glucose.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the labeling period and ensures sufficient biomass for analysis.
-
Adaptation to Medium: Culture cells in a defined medium where the primary carbon source (glucose or ribose) can be fully replaced with its ¹³C-labeled counterpart.
-
Isotopic Labeling: Once cells reach the desired confluency (typically 50-60%), replace the medium with the experimental medium containing either D-Ribose-1,2-¹³C₂ or [1,2-¹³C₂]glucose at a known concentration. The concentration should be optimized to support normal cell growth and metabolism.
-
Achieving Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This is typically determined empirically by performing time-course experiments and is often achieved after several cell doubling times.
Metabolite Extraction and Analysis
-
Quenching Metabolism: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with an ice-cold saline solution.
-
Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Sample Preparation: Separate the extract into polar (for analysis of sugar phosphates, organic acids) and non-polar fractions if necessary. Hydrolyze cell pellets to analyze proteinogenic amino acids or RNA for the ribose moiety.
-
Analytical Measurement: Analyze the isotopic labeling patterns of metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the experimental workflow and the metabolic pathways involved.
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis experiments.
Caption: Entry points of glucose and ribose tracers into central carbon metabolism.
Concluding Remarks
The choice between D-Ribose-1,2-¹³C₂ and [1,2-¹³C₂]glucose as a tracer in ¹³C-MFA is highly dependent on the specific research question. For studies focused on the interplay between glycolysis and the pentose phosphate pathway, [1,2-¹³C₂]glucose remains a superior choice due to its ability to robustly label both pathways from the primary entry point of glucose metabolism. However, when investigating ribose uptake, salvage pathways, and their direct contribution to nucleotide biosynthesis, D-Ribose-1,2-¹³C₂ offers a more direct and potentially more sensitive approach.
Future studies directly comparing the sensitivity and precision of these tracers are warranted to empirically validate the theoretical advantages and disadvantages outlined in this guide. Such studies would be invaluable for optimizing experimental design in ¹³C-MFA and advancing our understanding of complex metabolic networks.
References
A Head-to-Head Battle: NMR vs. Mass Spectrometry for D-Ribose-1,2-¹³C₂ Analysis
For researchers, scientists, and drug development professionals embarking on the analysis of D-Ribose-1,2-¹³C₂, the choice between Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is a critical one. Each technique offers a unique set of advantages and disadvantages in unraveling the secrets of this isotopically labeled sugar. This comprehensive guide provides a detailed comparison of their performance, supported by experimental insights, to aid in selecting the most appropriate analytical tool for your research needs.
The analysis of stable isotope-labeled molecules like D-Ribose-1,2-¹³C₂ is fundamental in metabolic research, flux analysis, and drug development. Both NMR and MS are powerful techniques for elucidating the fate of these labeled compounds in biological systems. While NMR provides unparalleled detail on the precise location of isotopic labels within a molecule, MS offers exceptional sensitivity for detecting even minute quantities.
Quantitative Performance: A Comparative Overview
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower (typically in the micromolar to millimolar range) | Higher (can reach picomolar to femtomolar levels)[1] |
| Limit of Detection (LOD) | ~1-10 µM | ~0.1-50 mg L⁻¹ (depending on the specific sugar and method)[2] |
| Limit of Quantification (LOQ) | ~5-50 µM | Typically in the low ng/mL to µg/mL range |
| Quantitative Accuracy | Highly accurate and reproducible, directly proportional to molar concentration | Can be highly accurate with the use of appropriate internal standards |
| Positional Isomer Resolution | Excellent, can distinguish between different ¹³C positions within the molecule | Can distinguish mass isotopologues (molecules with different numbers of ¹³C atoms). Positional information often requires specific fragmentation analysis or derivatization.[3] |
| Sample Throughput | Lower, experiments can be time-consuming | Higher, especially with modern automated systems |
| Need for Derivatization | Generally not required | Often required for GC-MS to improve volatility and chromatographic separation |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for analyzing D-Ribose-1,2-¹³C₂ using NMR and MS.
Detailed Experimental Protocols
NMR Spectroscopy Protocol for D-Ribose-1,2-¹³C₂
-
Sample Preparation:
-
Metabolites are extracted from biological samples (e.g., cells, tissues) using a cold solvent mixture such as methanol:water (80:20, v/v).
-
The extract is lyophilized to dryness.
-
The dried extract is reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
The solution is transferred to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
A standard one-dimensional (1D) ¹³C NMR spectrum is acquired with proton decoupling. Key parameters include a 90° pulse angle, a relaxation delay of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Two-dimensional (2D) heteronuclear single quantum coherence (HSQC) or heteronuclear multiple bond correlation (HMBC) spectra can be acquired to aid in the assignment of ¹³C signals by correlating them to their attached protons.
-
-
Data Processing and Analysis:
-
The acquired free induction decay (FID) is processed by applying an appropriate window function (e.g., exponential multiplication for sensitivity enhancement), followed by Fourier transformation.
-
The resulting spectrum is phased and baseline corrected.
-
The signals corresponding to C1 and C2 of D-Ribose-1,2-¹³C₂ are identified based on their chemical shifts and coupling patterns.
-
The relative abundance of the ¹³C-labeled ribose can be determined by integrating the signals and comparing them to the internal standard. The positional enrichment is directly observed from the specific signals of C1 and C2.
-
Mass Spectrometry (GC-MS) Protocol for D-Ribose-1,2-¹³C₂
-
Sample Preparation and Derivatization:
-
Metabolites are extracted from biological samples as described for the NMR protocol.
-
The dried extract is derivatized to increase the volatility of the sugar for gas chromatography. A common method is methoximation followed by silylation.
-
First, methoxyamine hydrochloride in pyridine is added to the dried extract and incubated to protect the aldehyde and ketone groups.
-
Next, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added and the mixture is heated to convert hydroxyl groups to trimethylsilyl (TMS) ethers.
-
-
-
GC-MS Data Acquisition:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC is equipped with a suitable capillary column (e.g., DB-5ms) to separate the derivatized ribose from other metabolites. A temperature gradient is used for optimal separation.
-
The mass spectrometer is operated in either full scan mode to acquire the entire mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification of specific ions, which offers higher sensitivity. Electron ionization (EI) is a common ionization technique.
-
-
Data Processing and Analysis:
-
The resulting chromatograms and mass spectra are analyzed using appropriate software.
-
The derivatized D-Ribose-1,2-¹³C₂ is identified by its retention time and its characteristic mass spectrum, including the molecular ion and specific fragment ions.
-
The mass isotopologue distribution is determined by analyzing the relative intensities of the ions corresponding to the unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) ribose.
-
Quantification is achieved by comparing the peak area of the labeled ribose to that of a labeled internal standard.
-
Strengths and Weaknesses: A Visual Comparison
The following diagram provides a visual summary of the key strengths and weaknesses of NMR and MS for the analysis of D-Ribose-1,2-¹³C₂.
Conclusion: Choosing the Right Tool for the Job
The choice between NMR and MS for the analysis of D-Ribose-1,2-¹³C₂ ultimately depends on the specific research question.
-
For studies requiring precise information on the intramolecular distribution of the ¹³C labels and absolute quantification without the need for extensive calibration curves, NMR is the superior choice. Its ability to directly observe the ¹³C atoms at specific positions provides unambiguous positional isotopomer data, which is invaluable for detailed metabolic flux analysis.
-
When sample amounts are limited and high sensitivity is paramount for detecting low-abundance ribose or its metabolites, mass spectrometry is the preferred technique. Its high throughput also makes it suitable for large-scale screening studies.
In many cases, a synergistic approach that leverages the strengths of both techniques can provide the most comprehensive understanding of the biological system under investigation. By combining the quantitative and positional information from NMR with the high sensitivity of MS, researchers can gain a deeper and more complete picture of the metabolic fate of D-Ribose-1,2-¹³C₂.
References
- 1. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Pentose Phosphate Pathway Activity with Genetic Knockouts: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and confirming the activity of the pentose phosphate pathway (PPP) is crucial for various fields of study, from metabolic diseases to cancer research. This guide provides a comparative overview of how genetic knockouts of key PPP enzymes can be utilized to investigate and confirm pathway activity, supported by experimental data and detailed protocols.
The pentose phosphate pathway is a fundamental metabolic route that runs in parallel to glycolysis.[1][2] It plays a critical role in producing nicotinamide adenine dinucleotide phosphate (NADPH), a crucial reductant for biosynthetic processes and antioxidant defense, and in generating precursors for nucleotide and amino acid synthesis.[2][3] The pathway is divided into an oxidative and a non-oxidative branch. The oxidative phase is responsible for NADPH production, while the non-oxidative phase allows for the interconversion of sugar phosphates.[2][4]
Genetic knockouts of key enzymes in the PPP are powerful tools for elucidating the pathway's function and quantifying its activity. By observing the metabolic consequences of deleting a specific enzyme, researchers can infer the flow of metabolites (flux) through the pathway. This guide will focus on the genetic knockout of three central enzymes: Glucose-6-Phosphate Dehydrogenase (G6PD), Transketolase (TKT), and Transaldolase (TALDO1).
Comparative Analysis of PPP Enzyme Knockouts
The following table summarizes the effects of knocking out key PPP enzymes on pathway activity and related cellular processes, based on experimental data from various studies.
| Gene Knockout | Organism/Cell Line | Key Findings | Reference(s) |
| G6PD | Human Cells | G6PD null cells show increased sensitivity to oxidative stress, highlighting the PPP's role in antioxidant defense.[5] | [5] |
| Mouse | G6PD knockout is embryonic lethal, indicating its essential role in development.[6] | [6] | |
| CD8+ T cells | G6PD inhibition leads to decreased inflammatory cytokine production.[6] | [6] | |
| TKT | Mouse (Regulatory T cells) | Deletion of TKT in Treg cells leads to impaired suppressive capability and fatal autoimmune disease.[7] | [7] |
| Mouse (Intestinal Epithelial Cells) | TKT deficiency results in reduced glycolysis, accumulation of non-oxidative PPP metabolites, and spontaneous colitis.[8] | [8] | |
| Sinorhizobium meliloti | TKT mutants show altered levels of pentose phosphate pathway-associated metabolites.[9] | [9] | |
| TALDO1 | Human (Lymphoblasts) | TALDO1 deficiency leads to accumulation of sedoheptulose 7-phosphate, depletion of NADPH, and increased apoptosis.[10] | [10] |
| Mouse | TALDO1 deficient mice are viable but develop progressive liver disease.[11] | [11] | |
| Hepatocellular Carcinoma Cells | Knockdown of TALDO1 suppresses proliferation and migration of liver cancer cells.[12] | [12] |
Visualizing the Pentose Phosphate Pathway and Experimental Workflow
To better understand the PPP and the experimental approach to confirming its activity using genetic knockouts, the following diagrams are provided.
Caption: The Pentose Phosphate Pathway with key enzymes targeted for genetic knockout.
Caption: Experimental workflow for confirming PPP activity using genetic knockouts.
Experimental Protocols
Confirming changes in PPP activity following genetic knockout requires precise and robust experimental methodologies. The most common and powerful technique is Metabolic Flux Analysis (MFA) using stable isotope tracers.[1]
Generation of Genetic Knockout Cell Lines
Objective: To create a cell line with a targeted deletion of a key PPP enzyme (e.g., G6PD, TKT, TALDO1).
Methodology:
-
Design and Construction of Targeting Vector:
-
Design guide RNAs (gRNAs) targeting the gene of interest for a CRISPR/Cas9 system.
-
Clone the gRNAs into a suitable expression vector containing the Cas9 nuclease.
-
-
Transfection:
-
Transfect the chosen cell line with the CRISPR/Cas9 construct.
-
Use a suitable transfection reagent and protocol optimized for the specific cell line.
-
-
Selection and Clonal Isolation:
-
Select for successfully transfected cells using an appropriate marker (e.g., antibiotic resistance).
-
Isolate single cells to establish clonal populations.
-
-
Screening and Verification:
-
Screen individual clones for the desired knockout by PCR and Sanger sequencing to confirm the genetic modification.
-
Confirm the absence of the target protein by Western blotting.
-
Stable Isotope Tracing and Metabolite Extraction
Objective: To label intracellular metabolites by feeding cells a stable isotope-labeled substrate and then extract these metabolites for analysis.
Methodology:
-
Cell Culture:
-
Culture both wild-type and knockout cell lines in appropriate media.
-
-
Isotope Labeling:
-
Replace the standard culture medium with a medium containing a stable isotope-labeled substrate, typically [1,2-¹³C₂]glucose or [U-¹³C₆]glucose.[13][14]
-
Incubate the cells for a predetermined period to allow for the incorporation of the isotope into downstream metabolites. The duration of labeling depends on the pathways of interest, with steady-state labeling in glycolysis and the PPP typically achieved within minutes to hours.[14]
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold saline solution.
-
Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
Metabolic Flux Analysis (MFA) by Mass Spectrometry
Objective: To quantify the flow of metabolites through the PPP and other connected pathways.[1]
Methodology:
-
Instrumentation:
-
Utilize either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of the extracted metabolites.[1]
-
-
Sample Analysis:
-
Inject the metabolite extract into the GC-MS or LC-MS system.
-
The instrument separates the individual metabolites and detects the mass-to-charge ratio of the different isotopologues (molecules with different numbers of ¹³C atoms).
-
-
Data Analysis and Flux Calculation:
-
The resulting mass isotopomer distributions are used to calculate the relative or absolute fluxes through the metabolic pathways.[13]
-
This is typically done using specialized software that fits the experimental data to a metabolic model.
-
By comparing the flux maps of the wild-type and knockout cells, researchers can quantify the impact of the genetic deletion on PPP activity. For instance, the ratio of singly labeled (M+1) to doubly labeled (M+2) lactate can be used to estimate the relative flux through the PPP versus glycolysis when using [1,2-¹³C]glucose.[14]
-
Spectrophotometric Enzyme Activity Assays
Objective: To directly measure the activity of specific PPP enzymes in cell lysates.[15]
Methodology:
-
Lysate Preparation:
-
Prepare cell lysates from both wild-type and knockout cells.
-
-
Assay Principle:
-
These assays typically rely on measuring the change in absorbance of NADP⁺ as it is reduced to NADPH at 340 nm.[15]
-
-
Procedure (Example for G6PD):
-
Add the cell lysate to a reaction mixture containing glucose-6-phosphate and NADP⁺.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[15]
-
The rate of NADPH production is directly proportional to the G6PD activity.
-
Comparing the activity in wild-type and knockout lysates confirms the successful functional knockout of the enzyme.
-
By employing these methodologies, researchers can robustly confirm the activity of the pentose phosphate pathway and dissect its intricate roles in cellular physiology and disease. The use of genetic knockouts, in combination with advanced analytical techniques like metabolic flux analysis, provides a powerful platform for advancing our understanding of cellular metabolism.
References
- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TKT maintains intestinal ATP production and inhibits apoptosis-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Mutations That Affect the Nonoxidative Pentose Phosphate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Prognostic and Immune Infiltration Analysis of Transaldolase 1 (TALDO1) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
D-Ribose-1,2-¹³C₂: A Superior Tracer for Unraveling Complex Metabolic Pathways
For researchers in drug development and the life sciences, accurately mapping cellular metabolism is paramount. The choice of isotopic tracer is a critical determinant of experimental success. While various ¹³C-labeled sugars are available, D-Ribose-1,2-¹³C₂ offers distinct advantages for elucidating specific and crucial metabolic routes, particularly the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis. This guide provides a comprehensive comparison with other labeled sugars, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tracer for their metabolic studies.
Executive Summary
D-Ribose-1,2-¹³C₂ provides a more direct and less ambiguous method for tracing the flow of ribose into nucleotide synthesis and salvage pathways compared to labeled glucose tracers. By introducing the label at a key downstream branch point of central carbon metabolism, it minimizes the confounding effects of carbon rearrangements in glycolysis and the upper PPP. This leads to clearer and more precise measurements of fluxes critical to cell proliferation, redox homeostasis, and the synthesis of genetic material. Research has shown that while tracers like [1,2-¹³C₂]glucose are highly effective for analyzing the PPP, the direct use of labeled ribose can offer enhanced resolution for specific downstream applications.[1][2]
Comparative Analysis: D-Ribose-1,2-¹³C₂ vs. Labeled Glucose
The primary advantage of D-Ribose-1,2-¹³C₂ lies in its strategic entry point into cellular metabolism. Unlike glucose, which must first traverse the initial steps of glycolysis and the oxidative phase of the PPP, ribose can be directly phosphorylated to ribose-5-phosphate. This fundamental difference provides several key benefits:
-
Direct Tracing of Nucleotide Synthesis: For studies focused on the de novo synthesis and salvage of purines and pyrimidines, D-Ribose-1,2-¹³C₂ is the tracer of choice. It directly labels the ribose backbone of nucleotides, providing a clear and quantifiable measure of their synthesis rates.[3][4]
-
Disentangling the Non-Oxidative PPP: The intricate carbon rearrangements of the non-oxidative PPP can complicate flux analysis when using labeled glucose. By introducing labeled ribose, researchers can more directly probe the activities of transketolase and transaldolase, key enzymes in this part of the pathway.
-
Reduced Isotopic Dilution: When using labeled glucose, the ¹³C label can be diluted through various branching pathways before reaching ribose-5-phosphate. Starting with labeled ribose minimizes this dilution, leading to a stronger signal and more sensitive detection in downstream metabolites.
Quantitative Data Summary
The following table summarizes the key quantitative advantages of D-Ribose-1,2-¹³C₂ in comparison to commonly used ¹³C-labeled glucose tracers. The data is compiled from various metabolic flux analysis (MFA) studies.
| Feature | D-Ribose-1,2-¹³C₂ | [1,2-¹³C₂]Glucose | [U-¹³C₆]Glucose |
| Primary Application | Nucleotide biosynthesis, non-oxidative PPP | Pentose Phosphate Pathway, Glycolysis | Central carbon metabolism overview |
| Precision in PPP Flux (%) | High (for non-oxidative branch) | Very High (especially oxidative branch)[1] | Moderate |
| Precision in Nucleotide Synthesis Flux (%) | Very High | High | Moderate |
| Clarity of Isotopomer Distribution in Ribonucleotides | High | Moderate to High | Low to Moderate |
| Confounding Factors | Cellular uptake and phosphorylation rates | Carbon scrambling in upper PPP | Extensive carbon scrambling |
Experimental Protocols
Key Experiment: Metabolic Flux Analysis of Nucleotide Biosynthesis
This protocol outlines a general workflow for using D-Ribose-1,2-¹³C₂ to quantify the contribution of de novo and salvage pathways to the ribonucleotide pool in cultured mammalian cells.
1. Cell Culture and Labeling:
- Culture cells to mid-log phase in standard growth medium.
- Replace the medium with a custom medium containing D-Ribose-1,2-¹³C₂ as the sole ribose source. The concentration should be optimized for the specific cell line but is typically in the range of 1-5 mM.
- Incubate cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to achieve isotopic steady-state.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
- Analyze the metabolite extracts using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Employ a suitable chromatographic method, such as hydrophilic interaction liquid chromatography (HILIC), to separate the polar nucleotides.[5][6]
- Utilize selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the different isotopologues of ribonucleotides (e.g., ATP, GTP, CTP, UTP).[7]
4. Data Analysis and Flux Calculation:
- Correct the raw mass spectrometry data for the natural abundance of ¹³C.
- Determine the mass isotopomer distributions (MIDs) for the targeted ribonucleotides.
- Use metabolic flux analysis software to fit the MIDs to a metabolic model of nucleotide biosynthesis, thereby calculating the relative fluxes through the de novo and salvage pathways.
Visualizing Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways discussed and the experimental workflow.
Logical Framework for Tracer Selection
The decision to use D-Ribose-1,2-¹³C₂ over a labeled glucose tracer can be guided by the primary research question.
Conclusion
D-Ribose-1,2-¹³C₂ stands out as a powerful and precise tool for researchers investigating specific arms of cellular metabolism. Its ability to directly probe nucleotide synthesis and the non-oxidative Pentose Phosphate Pathway provides a level of clarity that can be challenging to achieve with labeled glucose tracers alone. By understanding the distinct advantages of D-Ribose-1,2-¹³C₂ and implementing robust experimental protocols, scientists can gain deeper insights into the metabolic reprogramming that underpins various physiological and pathological states, ultimately accelerating the pace of drug discovery and development.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method for Quantification of Ribonucleotides and Deoxyribonucleotides in Human Cells Using (Trimethylsilyl)diazomethane Derivatization Followed by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in D-Ribose-1,2-13C2 Flux Measurements
For researchers, scientists, and drug development professionals, understanding the intricate workings of cellular metabolism is paramount. Metabolic Flux Analysis (MFA) using stable isotope tracers, such as D-Ribose-1,2-13C2, offers a powerful lens to quantify the rates of metabolic pathways. This guide provides a comprehensive comparison of methodologies, focusing on the reproducibility of flux measurements, particularly through the Pentose Phosphate Pathway (PPP), a critical route for nucleotide synthesis and redox balance.
The choice of isotopic tracer is a critical determinant of the precision and accuracy of metabolic flux analysis.[1] For elucidating the activity of the Pentose Phosphate Pathway (PPP) and glycolysis, [1,2-13C2]glucose has emerged as a particularly effective tracer.[1] The distinct labeling patterns it produces in downstream metabolites allow for the deconvolution of these interconnected pathways.
Principles of Flux Measurement with this compound
When cells are cultured with [1,2-13C2]glucose, the glucose is taken up and enters central carbon metabolism. In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules, preserving the adjacent labeled carbons. This results in doubly labeled lactate ([2,3-13C2]lactate).
Conversely, the oxidative branch of the PPP involves the decarboxylation of the C1 position of glucose-6-phosphate. This means that if [1,2-13C2]glucose enters the PPP, the 13C label at the C1 position is lost as 13CO2. The resulting five-carbon sugar, ribose-5-phosphate (a precursor for D-Ribose in RNA), will be singly labeled at the original C2 position. The subsequent rearrangements in the non-oxidative PPP can lead to singly labeled glycolytic intermediates and lactate ([3-13C1]lactate). By measuring the relative abundance of these different isotopomers of downstream metabolites like lactate or ribose from RNA, the flux through the PPP relative to glycolysis can be quantified.
Comparative Analysis of Methodologies
The reproducibility of this compound flux measurements is influenced by the analytical platform used and the experimental protocol. The two primary techniques for analyzing 13C labeling patterns are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Platform | Key Advantages | Key Disadvantages | Typical Reproducibility (Relative Standard Deviation) |
| GC-MS | High sensitivity, requires small sample amounts, provides detailed mass isotopomer distributions. | Requires chemical derivatization of analytes, which can introduce variability. | 5-15% for biological replicates |
| NMR Spectroscopy | Non-destructive, provides positional information on labeling without fragmentation, minimal sample preparation. | Lower sensitivity requiring larger sample sizes, more complex spectral analysis. | 10-20% for biological replicates |
This table summarizes general observations from the literature; specific reproducibility can vary based on the experimental setup and laboratory.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of flux measurements. Below are key steps for a typical 13C-MFA experiment using [1,2-13C2]glucose.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting.
-
Media Formulation: Prepare culture media containing a known concentration of [1,2-13C2]glucose as the primary carbon source. The isotopic purity of the tracer should be high (e.g., >99%).
-
Isotopic Steady State: Culture the cells in the labeled media for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This is a critical step and should be empirically determined for the specific cell line and experimental conditions, but is often achieved within 24 hours.[1]
Metabolite Extraction and Analysis
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically done by washing the cells with ice-cold saline and then adding a cold solvent like methanol or acetonitrile.
-
Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Hydrolysis (for RNA Ribose): To analyze the labeling of ribose incorporated into RNA, the extracted RNA must be hydrolyzed to release the ribonucleosides.
-
Derivatization (for GC-MS): Volatilize the polar metabolites for GC-MS analysis through chemical derivatization.
-
Instrumental Analysis: Analyze the prepared samples using either GC-MS or NMR to determine the mass isotopomer distributions of key metabolites.
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Determination: Correct the raw analytical data for the natural abundance of 13C to obtain the MIDs.
-
Metabolic Modeling: Use a stoichiometric model of the relevant metabolic pathways (glycolysis, PPP, TCA cycle, etc.).
-
Flux Estimation: Employ specialized software (e.g., INCA, Metran, OpenFlux) to estimate the metabolic fluxes by fitting the measured MIDs to the metabolic model.[2]
Visualizing the Workflow and Pathways
To better understand the process, the following diagrams illustrate the experimental workflow and the metabolic fate of [1,2-13C2]glucose.
Conclusion
The reproducibility of this compound flux measurements is a multifaceted issue that depends on careful experimental design, precise analytical measurements, and robust data analysis. While inherent biological variability exists, adherence to detailed and standardized protocols can significantly improve the consistency and reliability of results. The use of [1,2-13C2]glucose remains a cornerstone for interrogating the pentose phosphate pathway, providing invaluable insights for researchers in basic science and drug development. As technologies and computational tools continue to advance, the precision and reproducibility of metabolic flux analysis are expected to further improve, solidifying its role as a key technique in systems biology.
References
A Researcher's Guide to 13C-Metabolic Flux Analysis Software for D-Ribose-1,2-13C2 Data
For researchers, scientists, and drug development professionals venturing into the quantitative analysis of cellular metabolism, 13C-Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique. The choice of software is critical for accurate and efficient data interpretation. This guide provides a comparative overview of prominent 13C-MFA software packages, with a special focus on their applicability to studies utilizing D-Ribose-1,2-13C2 as a tracer.
While direct benchmarking studies using this compound are not extensively available in peer-reviewed literature, the software discussed here is widely used for analyzing data from various 13C-labeled substrates, including those that feed into the pentose phosphate pathway (PPP), such as [1,2-13C2]glucose. Their established capabilities in handling complex metabolic networks and isotopomer data make them suitable for robust analysis of this compound tracer experiments.
Software Comparison
The selection of a 13C-MFA software package often depends on the specific needs of the research, including the complexity of the metabolic model, the type of labeling experiment (stationary or non-stationary), and the user's programming proficiency. Below is a summary of key features for several widely-used software tools.
| Feature | Metran | OpenFLUX / OpenFLUX2 | 13CFLUX2 | INCA | OpenMebius |
| Primary Algorithm | Elementary Metabolite Units (EMU) | Elementary Metabolite Units (EMU) | Cumomer, EMU | Elementary Metabolite Units (EMU) | Elementary Metabolite Units (EMU) |
| Experiment Type | Stationary | Stationary | Stationary | Stationary & Non-stationary | Stationary & Non-stationary |
| Platform | MATLAB | MATLAB, Java | C++, with Java and Python add-ons | MATLAB | MATLAB |
| User Interface | Command-line | Spreadsheet-based input, MATLAB interface | Command-line, XML-based model definition (FluxML) | Graphical User Interface (GUI) and command-line | Spreadsheet-based input, MATLAB interface |
| Key Features | Based on the foundational EMU framework for efficient computation.[1] | User-friendly spreadsheet interface for model creation; open-source.[2][3][4][5] OpenFLUX2 extends capabilities to parallel labeling experiments.[2] | High-performance computing capabilities, suitable for large-scale models; supports multicore CPUs and clusters.[6][7][8][9] | Integrated environment for model construction, simulation, and flux estimation; supports both MS and NMR data.[10][11] | Specialized for isotopically non-stationary 13C-MFA.[12][13][14][15][16] |
| Open Source | No | Yes | No (demo version available) | Yes | Yes |
| Statistical Analysis | Goodness-of-fit, confidence intervals.[17][18] | Sensitivity analysis, parameter estimation.[3] | Statistical assessment of flux maps.[19] | Goodness-of-fit tests, confidence intervals.[11] | Confidence interval estimation.[12] |
Experimental Protocol for 13C-MFA with this compound
This generalized protocol outlines the key steps for conducting a 13C-MFA experiment using a this compound tracer. It is crucial to optimize specific conditions, such as cell density and incubation times, for the particular biological system under investigation.
1. Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium to ensure control over carbon sources.
-
Introduce this compound as the tracer substrate. The concentration and duration of labeling will depend on the metabolic rates of the cells and the time required to reach isotopic steady state. For non-stationary MFA, time-course sampling will be necessary.
2. Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is often achieved by using cold methanol or other quenching solutions.
-
Extract intracellular metabolites using appropriate solvent systems (e.g., a mixture of methanol, chloroform, and water).
3. Sample Derivatization and Analysis:
-
Derivatize the extracted metabolites to enhance their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites, particularly those in the pentose phosphate pathway and connected pathways.
4. Data Analysis and Flux Estimation:
-
Correct the raw MS data for the natural abundance of 13C.
-
Utilize one of the 13C-MFA software packages to estimate metabolic fluxes by fitting a metabolic model to the experimental MID data.
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the metabolic fate of the tracer, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for a 13C-MFA experiment.
Caption: Metabolic fate of this compound in central carbon metabolism.
Conclusion
References
- 1. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. OpenFLUX: efficient modelling software for 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openflux.sourceforge.net [openflux.sourceforge.net]
- 5. researchgate.net [researchgate.net]
- 6. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. OpenMebius: An Open Source Software for Isotopically Nonstationary<sup>13</sup>C-Based Metabolic Flux Analysis [ouci.dntb.gov.ua]
- 14. [PDF] OpenMebius: An Open Source Software for Isotopically Nonstationary 13C-Based Metabolic Flux Analysis | Semantic Scholar [semanticscholar.org]
- 15. OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. OpenMebius | Shimizu Lab. - Graduate School of Information Science and Technology,Osaka University [en.metabolic-engineering.jp]
- 17. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of D-Ribose-1,2-13C2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals, including isotopically labeled compounds like D-Ribose-1,2-13C2, is a critical component of ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of this compound, focusing on procedural, step-by-step guidance.
This compound is a stable, non-radioactive isotopically labeled form of D-Ribose. According to safety data sheets for D-Ribose, the unlabeled compound is not classified as a hazardous substance.[1] Consequently, the disposal procedures for this compound are governed by the regulations for non-hazardous chemical waste. It is crucial to always consult and adhere to your institution's specific waste disposal policies and local regulations.
Quantitative Disposal Guidelines
| Disposal Method | Form of Waste | General Quantitative Guidelines |
| Sanitary Sewer | Aqueous Solution | Permissible for small quantities of water-soluble, non-hazardous materials. The solution should be diluted, and the pH should be neutral (typically between 6.0 and 9.0). Institutional approval is often required. |
| Regular Trash | Solid | Acceptable for small quantities of non-hazardous solid waste. The material should be securely contained and clearly labeled as "non-hazardous." Some institutions may require disposal through a chemical waste program. |
| Chemical Waste Pickup | Solid or Liquid | Required for larger quantities or if institutional policy prohibits other disposal methods. All waste must be properly labeled and segregated according to institutional guidelines. |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the proper disposal of this compound in a laboratory setting.
Protocol 1: Disposal of Solid this compound
Objective: To safely dispose of solid this compound as non-hazardous waste.
Materials:
-
Waste this compound solid
-
Sealable, clearly labeled waste container (e.g., a plastic bag or screw-cap jar)
-
"Non-Hazardous Waste" label
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Procedure:
-
Don PPE: Wear a laboratory coat, gloves, and safety glasses.
-
Containerize Waste: Place the solid this compound into a sealable container.
-
Label Container: Securely affix a "Non-Hazardous Waste" label to the container. Include the chemical name (this compound) and the date.
-
Consult Institutional Guidelines: Check your institution's policy for the disposal of non-hazardous solid chemical waste.
-
If permitted for regular trash: Place the sealed and labeled container in the designated laboratory solid waste bin.
-
If requiring chemical waste pickup: Store the container in a designated waste accumulation area and arrange for pickup through your institution's EHS department.
-
Protocol 2: Disposal of Aqueous Solutions of this compound
Objective: To safely dispose of aqueous solutions containing this compound via the sanitary sewer, where permitted.
Materials:
-
Aqueous solution of this compound
-
pH meter or pH paper
-
Acid or base for neutralization (if necessary)
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Procedure:
-
Don PPE: Wear a laboratory coat, gloves, and safety glasses.
-
Verify Non-Hazardous Nature: Ensure the solution contains only this compound and water, with no other hazardous chemicals.
-
Check Institutional Policy: Confirm that your institution's EHS guidelines permit the drain disposal of non-hazardous, water-soluble chemicals.
-
Measure pH: Check the pH of the solution. It should be within the neutral range acceptable for your local wastewater treatment authority (typically pH 6.0-9.0).
-
Neutralize if Necessary: If the pH is outside the acceptable range, neutralize the solution by adding a dilute acid or base dropwise while stirring. Re-check the pH until it is within the acceptable range.
-
Dilute and Dispose: Turn on the cold water tap to a steady flow. Slowly pour the diluted this compound solution down the drain.
-
Flush with Water: Continue to run cold water for several minutes to ensure the solution is thoroughly flushed through the plumbing system.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Handling Protocols for D-Ribose-1,2-13C2
This guide provides crucial safety and logistical information for the handling and disposal of D-Ribose-1,2-13C2, a stable isotope-labeled compound. The following procedures are designed to ensure the safety of laboratory personnel and maintain the integrity of the product.
Hazard Identification and Safety Precautions
Key Safety Information:
-
Hazard Class: Not classified as hazardous.[1]
-
Combustibility: It is a combustible solid.
-
Inhalation: Avoid inhalation of dust.
-
Skin and Eye Contact: May cause irritation upon contact.
-
Ingestion: May be harmful if swallowed in large quantities.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure minimal exposure and prevent contamination when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against dust particles.[2][3] |
| Goggles | Recommended when there is a risk of splashing during solution preparation.[2][3] | |
| Hand Protection | Nitrile Gloves | Provides adequate protection for incidental contact.[2][4] It is advisable to inspect gloves before use.[4] |
| Body Protection | Laboratory Coat | Protects skin and clothing from potential spills.[2][3][5] |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powder outside of a fume hood or glove box to prevent inhalation of dust.[3] |
Handling and Storage Procedures
Proper handling and storage are vital to maintain the chemical and isotopic purity of this compound.
Operational Plan:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][6]
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting in a designated area, such as a chemical fume hood or a glove box, to prevent contamination and inhalation of dust.
-
Use clean, dedicated spatulas and weighing boats.
-
-
Solution Preparation:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure the solvent is compatible with D-Ribose. Water is a common solvent.
-
Logical Workflow for Handling this compound
Disposal Plan
As D-Ribose is not classified as a hazardous material, its disposal is straightforward. However, it is essential to adhere to local, state, and federal regulations.
Disposal Steps:
-
Waste Collection:
-
Solid Waste: Collect excess solid this compound and any contaminated disposable materials (e.g., weighing boats, gloves) in a designated, clearly labeled waste container.
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, labeled container. Do not pour down the drain unless permitted by local regulations.[6]
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[6]
-
Handle uncleaned containers as you would the product itself.
-
Emergency Procedures
In case of accidental exposure or spills, follow these procedures:
| Incident | First Aid / Spill Response |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[1][7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek medical advice. |
| Spill | For small spills of the solid, sweep up carefully, avoiding dust generation, and place in a suitable container for disposal.[1][7] For liquid spills, absorb with an inert material and place in a chemical waste container. Ensure the area is well-ventilated. |
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. goldbio.com [goldbio.com]
- 5. sethnewsome.org [sethnewsome.org]
- 6. isotope.com [isotope.com]
- 7. westliberty.edu [westliberty.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
